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3-Cyano-2-methoxy-4,6-diphenylpyridine Documentation Hub

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  • Product: 3-Cyano-2-methoxy-4,6-diphenylpyridine
  • CAS: 60847-68-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-Cyano-2-methoxy-4,6-diphenylpyridine

Executive Summary The molecule 3-Cyano-2-methoxy-4,6-diphenylpyridine (also identified as 2-methoxy-4,6-diphenylnicotinonitrile) represents a privileged scaffold in medicinal chemistry and materials science. Its structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-Cyano-2-methoxy-4,6-diphenylpyridine (also identified as 2-methoxy-4,6-diphenylnicotinonitrile) represents a privileged scaffold in medicinal chemistry and materials science. Its structural core—a highly substituted pyridine—serves as a critical pharmacophore in the development of p38α MAP kinase inhibitors , potential anticancer agents (specifically targeting survivin), and adenosine receptor antagonists. Beyond bioactivity, the extended conjugation of the 4,6-diphenyl system confers significant photophysical properties, making this class of molecules valuable as fluorescent probes and organic light-emitting diode (OLED) materials.

This guide details the robust, stepwise synthetic pathway favored in drug discovery for its reliability and scalability. Unlike "one-pot" methods that often suffer from regioselectivity issues (N-alkylation vs. O-alkylation), this protocol utilizes a chlorination-displacement strategy to guarantee the formation of the O-methoxy ether.

Retrosynthetic Analysis

To ensure high regiochemical fidelity, the synthesis is designed backwards from the target methoxy-pyridine to the acyclic precursors. The critical disconnection occurs at the C2–O bond, implying a nucleophilic aromatic substitution (


) of a leaving group (chloride) by methoxide. The chloropyridine is derived from the corresponding pyridone, which is constructed via a Michael addition-cyclization sequence.

Retrosynthesis Target Target: 3-Cyano-2-methoxy-4,6-diphenylpyridine Intermediate1 Intermediate 1: 2-Chloro-3-cyano-4,6-diphenylpyridine Target->Intermediate1 C-O Bond Disconnection (SnAr) Intermediate2 Intermediate 2: 3-Cyano-4,6-diphenyl-2-pyridone (Tautomer: 2-Hydroxy...) Intermediate1->Intermediate2 Deoxychlorination (POCl3) Precursors Precursors: Chalcone (1,3-Diphenyl-2-propen-1-one) + Malononitrile Intermediate2->Precursors Cyclocondensation (Michael Addition)

Figure 1: Retrosynthetic logic ensuring regioselective O-alkylation via a chloro-intermediate.

Detailed Synthetic Protocol

Phase 1: Construction of the Pyridone Core

The first objective is to synthesize 4,6-diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . This is achieved through the cyclocondensation of a chalcone with malononitrile.

Reaction Scheme:



Experimental Procedure
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 1,3-diphenylprop-2-en-1-one (Chalcone) (10 mmol, 2.08 g) and malononitrile (10 mmol, 0.66 g).

  • Solvent & Catalyst: Add absolute ethanol (50 mL) followed by ammonium acetate (80 mmol, 6.16 g). The excess ammonium acetate serves as both the ammonia source (for ring nitrogen) and a buffering catalyst.

  • Reaction: Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The chalcone spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot.
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a yellow solid.

  • Isolation: Filter the precipitate. Wash the cake with cold ethanol (2 x 10 mL) and water (2 x 10 mL) to remove inorganic salts.

  • Purification: Recrystallize from ethanol/DMF (9:1) if necessary.[1]

    • Yield Expectation: 75–85%

    • Appearance: Yellow to orange crystalline solid.

Phase 2: Deoxychlorination (Activation)

Direct methylation of the pyridone often yields the thermodynamically stable N-methyl product (a pyridone) rather than the desired O-methyl pyridine. To force O-alkylation, we first convert the carbonyl oxygen to a chloride leaving group.

Reaction Scheme:



Experimental Procedure

Safety Alert: Phosphorus oxychloride (


) is highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.
  • Setup: Place the dried pyridone intermediate (5 mmol) into a 50 mL round-bottom flask.

  • Reagent Addition: Carefully add neat

    
     (15 mL). Optional: Add a catalytic amount of 
    
    
    
    (0.5 g) to accelerate the reaction.
  • Reaction: Reflux at 105–110°C for 3–5 hours. The suspension should clear as the chloro-pyridine is formed.

  • Quenching (Critical):

    • Cool the mixture to room temperature.

    • Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring. Do not add water to the acid.

    • Neutralize the resulting aqueous suspension with solid

      
       or conc. 
      
      
      
      until pH
      
      
      8.
  • Isolation: Extract with dichloromethane (DCM) (3 x 30 mL). Dry the organic layer over anhydrous

    
     and concentrate in vacuo.
    
    • Intermediate: 2-Chloro-3-cyano-4,6-diphenylpyridine.

Phase 3: Nucleophilic Methoxylation (Target Formation)

The final step displaces the chloride with a methoxide ion. The electron-withdrawing cyano group at the 3-position activates the 2-position for this


 reaction.

Reaction Scheme:



Experimental Procedure
  • Reagent Preparation: Prepare a solution of sodium methoxide (1.2 eq) in dry methanol. (Alternatively, dissolve sodium metal in dry methanol).

  • Reaction: Add the 2-chloro intermediate (3 mmol) to the methoxide solution. Reflux for 1–2 hours.

    • Note: Reaction progress can be rapid.[2] Monitor by TLC.

  • Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in water (20 mL) to dissolve sodium chloride byproducts.

  • Isolation: Filter the resulting solid or extract with ethyl acetate.

  • Final Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient).

Critical Process Parameters (CPP) & Data Summary

ParameterPhase 1 (Cyclization)Phase 2 (Chlorination)Phase 3 (Methoxylation)
Stoichiometry Chalcone:Malononitrile (1:1)Pyridone:POCl3 (1:Excess)Chloride:NaOMe (1:1.2)
Temperature 78°C (Reflux)105°C (Reflux)65°C (Reflux)
Time 6–8 Hours3–5 Hours1–2 Hours
Key Risk Incomplete cyclizationViolent hydrolysis of POCl3Hydrolysis back to pyridone if wet
Visual Endpoint Formation of precipitateSolution clearingTLC spot shift (Non-polar)

Mechanistic Workflow

The following diagram illustrates the molecular transformation logic, highlighting the transition from the acyclic Michael acceptor to the aromatic pyridine core.

Mechanism Chalcone Chalcone (Michael Acceptor) MichaelAdd Michael Addition (Malononitrile anion) Chalcone->MichaelAdd Base Cyclization Cyclization & Aromatization MichaelAdd->Cyclization -H2O Pyridone Pyridone Core (2-OH / 2-oxo) Cyclization->Pyridone Chlorination Chlorination (POCl3) Pyridone->Chlorination Activation SnAr SnAr (NaOMe) Chlorination->SnAr Cl displacement Final Target: 2-Methoxy-Product SnAr->Final

Figure 2: Mechanistic flow from chalcone precursor to final methoxy-pyridine.

Characterization & Validation

To validate the synthesis, the following spectral signatures must be confirmed. The absence of the N-H stretch and carbonyl stretch is critical to confirm O-alkylation over N-alkylation.

  • IR Spectroscopy:

    • Cyano Group (

      
      ):  Sharp band at 
      
      
      
      .
    • Methoxy Group (

      
      ):  Bands around 
      
      
      
      .
    • Absence: No broad

      
       stretch (
      
      
      
      ) and no amide carbonyl (
      
      
      ), confirming the conversion of the pyridone.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Methoxy (

      
      ):  Sharp singlet at 
      
      
      
      .
    • Aromatic Protons: Multiplets at

      
      .
      
    • Pyridine C-5 Proton: Singlet at

      
       (Characteristic isolated proton on the pyridine ring).
      

References

  • Synthesis and Crystal Structure of 2-Methoxy-4,6-diphenylnicotinonitrile Source: National Institutes of Health (PMC) URL:[Link]

  • One-Pot Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles Source: ResearchGate / Synthetic Communications URL:[Link]

  • Synthesis and Photophysical Properties of 2-Methoxy-3-cyanopyridine Derivatives Source: Journal of Photochemistry and Photobiology A: Chemistry URL:[Link][3]

  • Reaction of 3-Cinnamoyltropolones with Malononitrile in Methanolic Sodium Methoxide Source: Heterocycles (Clockss Archive) URL:[Link] (Referencing Heterocycles, Vol 51, No 9, 1999, p. 2094)

Sources

Exploratory

Technical Whitepaper: Chemical Properties & Applications of 3-Cyano-2-methoxy-4,6-diphenylpyridine

Executive Summary This technical guide provides a comprehensive analysis of 3-Cyano-2-methoxy-4,6-diphenylpyridine (CAS: 60847-68-9), a highly functionalized heterocyclic scaffold. Often designated as 2-methoxy-4,6-diphe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-Cyano-2-methoxy-4,6-diphenylpyridine (CAS: 60847-68-9), a highly functionalized heterocyclic scaffold. Often designated as 2-methoxy-4,6-diphenylnicotinonitrile , this molecule serves as a pivotal intermediate in the synthesis of bioactive agents (including survivin inhibitors and antimicrobial compounds) and optoelectronic materials.

Unlike its 2-amino analogs, which are widely recognized for their intense fluorescence, the 2-methoxy derivative acts primarily as a versatile electrophilic building block . Its unique reactivity stems from the "pseudo-amide" character of the 2-methoxypyridine system activated by the electron-withdrawing cyano group at position 3. This guide details its synthesis, crystallographic properties, and its utility as a substrate for nucleophilic aromatic substitution (


) to generate diverse libraries of pharmacological candidates.

Structural & Physical Analysis

Electronic Architecture

The molecule features a central pyridine ring substituted with:

  • Position 2 (Methoxy): Acts as a leaving group in

    
     reactions; provides weak electron donation to the ring but is prone to displacement.
    
  • Position 3 (Cyano): A strong electron-withdrawing group (EWG) that lowers the LUMO energy of the pyridine ring, significantly enhancing the electrophilicity at the C2 and C4 positions.

  • Positions 4 & 6 (Phenyl): Provide conjugation and steric bulk, influencing solubility and

    
    -
    
    
    
    stacking interactions in the solid state.
Physicochemical Properties[1][2][3]
PropertyValue / DescriptionNote
IUPAC Name 2-methoxy-4,6-diphenylpyridine-3-carbonitrile
Molecular Formula

Molecular Weight 286.33 g/mol
Appearance Colorless to pale yellow needles/prisms
Melting Point 138–140 °CDistinct from 2-pyridone tautomer (>270 °C)
Solubility Soluble in

,

, DMSO; Low in

Lipophilic character dominates
Fluorescence

nm (Blue)
Weaker QY than 2-amino analogs
IR Spectrum

cm

Characteristic sharp nitrile band

H NMR

(s, 3H,

)
Diagnostic singlet

Synthesis Protocols

The synthesis of 3-Cyano-2-methoxy-4,6-diphenylpyridine is most efficiently achieved via a multicomponent reaction or the methylation of the corresponding pyridone. Below is the optimized protocol for the One-Pot Multicomponent Route , favored for its atom economy.

Protocol: One-Pot Cyclocondensation

Objective: Synthesis of 3-Cyano-2-methoxy-4,6-diphenylpyridine from chalcone precursors.

Reagents:

  • 1,3-Diphenyl-2-propene-1-one (Chalcone) (10 mmol)

  • Malononitrile (10 mmol)

  • Sodium Methoxide (NaOMe) (20 mmol)

  • Methanol (anhydrous, 50 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of chalcone in 30 mL of anhydrous methanol.

  • Addition: Add 10 mmol of malononitrile. Stir at room temperature for 5 minutes.

  • Cyclization: Slowly add a solution of NaOMe (20 mmol) in 20 mL methanol. The solution will darken (often orange/red) indicating the formation of the Michael adduct anion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (20% EtOAc/Hexane).
    
    • Mechanism Note: The reaction proceeds via Michael addition of the malononitrile anion to the chalcone, followed by cyclization and oxidative aromatization (often utilizing air or excess reagent as oxidant).

  • Quench & Isolation: Cool the mixture to room temperature. Pour onto crushed ice (100 g) with vigorous stirring.

  • Purification: The precipitate formed is the crude product. Filter, wash with cold water, and recrystallize from Ethanol/DMF mixtures to yield pale yellow crystals.

Synthesis Pathway Diagram

Synthesis Chalcone 1,3-Diphenyl propenone Michael Michael Adduct (Intermediate) Chalcone->Michael NaOMe/MeOH RT Malono Malononitrile Malono->Michael Cyclic Dihydropyridine Intermediate Michael->Cyclic Cyclization Product 3-Cyano-2-methoxy- 4,6-diphenylpyridine Cyclic->Product Oxidation/Aromatization (in situ NaOMe) Pyridone 2-Hydroxy-3-cyano- 4,6-diphenylpyridine Pyridone->Product Methylation (MeI / K2CO3)

Figure 1: Synthetic pathways yielding the target 2-methoxy pyridine scaffold. The solid line represents the preferred one-pot multicomponent reaction.

Chemical Reactivity & Applications[1][9]

The core value of 3-Cyano-2-methoxy-4,6-diphenylpyridine lies in its reactivity. It functions as a "masked" pyridone or an activated electrophile.

Nucleophilic Aromatic Substitution ( )

The methoxy group at C2 is activated by the adjacent ring nitrogen and the electron-withdrawing nitrile at C3. This makes it an excellent leaving group for nucleophiles, particularly primary and secondary amines.

  • Reaction:

    
    
    
  • Conditions: Reflux in ethanol or DMF; often requires no catalyst or mild base.

  • Application: Synthesis of 2-amino-3-cyanopyridines , which are potent fluorophores and biologically active (e.g., adenosine receptor antagonists, survivin inhibitors).

Hydrolysis

Under acidic conditions (HCl/AcOH), the methoxy group cleaves to regenerate the 2-pyridone (2-hydroxy-3-cyano-4,6-diphenylpyridine). This is often a thermodynamically stable "sink" in drug metabolism studies.

Photophysical Properties

While the 2-methoxy derivative exhibits blue fluorescence (


 nm), it is generally less intense than its 2-amino counterparts. However, it serves as a critical "turn-on" fluorescence probe  precursor. The displacement of the methoxy group by a target amine can result in a bathochromic shift and quantum yield enhancement, useful for sensing applications.
Reactivity Logic Diagram

Reactivity Center 3-Cyano-2-methoxy- 4,6-diphenylpyridine AminoProd 2-(R-Amino)-3-cyano- 4,6-diphenylpyridine (High Fluorescence) Center->AminoProd S_NAr Displacement (-MeOH) PyridoneProd 2-Pyridone Derivative (Thermodynamic Sink) Center->PyridoneProd Demethylation Pyrazolo Pyrazolo[3,4-b]pyridine (Fused Ring System) Center->Pyrazolo Cyclization (-MeOH, -NH3) Amine Primary Amines (R-NH2) Amine->Center Acid Acid Hydrolysis (HCl/AcOH) Acid->Center Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Center

Figure 2: Reactivity profile demonstrating the transformation of the methoxy scaffold into bioactive amino-pyridines and fused heterocyclic systems.

References

  • Synthesis and Characterization of Fluorescent 3-Cyano-2-methylpyridines Journal of the Chemical Society, Perkin Transactions 2 [1]

  • 2-Methoxy-4,6-diphenylnicotinonitrile: Crystal Structure and Analysis Acta Crystallographica Section E

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles Molecules (MDPI)

  • Discovery of Fluorescent Cyanopyridine Dyes using Small Molecule Macroarrays Journal of the American Chemical Society

  • Synthesis of 4,6-diphenyl-3-cyanopyridine derivatives based on 3D-QSAR: unveiling their potential as survivin inhibitors Journal of Computer-Aided Molecular Design

Sources

Foundational

Technical Deep Dive: 3-Cyano-2-methoxy-4,6-diphenylpyridine (CAS 60847-68-9)

Executive Summary 3-Cyano-2-methoxy-4,6-diphenylpyridine (CAS 60847-68-9 ), also known as 2-methoxy-4,6-diphenylnicotinonitrile , represents a critical scaffold in the development of optoelectronic materials and heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyano-2-methoxy-4,6-diphenylpyridine (CAS 60847-68-9 ), also known as 2-methoxy-4,6-diphenylnicotinonitrile , represents a critical scaffold in the development of optoelectronic materials and heterocyclic pharmaceuticals. Characterized by a "push-pull" electronic architecture—featuring an electron-donating methoxy group at the 2-position and an electron-withdrawing cyano group at the 3-position—this compound exhibits tunable fluorescence and serves as a versatile intermediate for fused ring systems like thienopyridines and pyrazolopyridines.

This guide provides a comprehensive technical analysis of its synthesis, photophysical properties, and applications, designed for researchers in medicinal chemistry and materials science.

Part 1: Chemical Identity & Core Properties[1]

The compound is a trisubstituted pyridine derivative. Its steric bulk, provided by the two phenyl rings at positions 4 and 6, induces a non-planar conformation, which is critical for preventing aggregation-caused quenching (ACQ) in solid-state fluorescence applications.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 3-Cyano-2-methoxy-4,6-diphenylpyridine
Synonyms 2-Methoxy-4,6-diphenylnicotinonitrile; 2-Methoxy-4,6-diphenyl-3-pyridinecarbonitrile
CAS Number 60847-68-9
Molecular Formula C₁₉H₁₄N₂O
Molecular Weight 286.33 g/mol
Appearance Colorless to pale yellow crystalline solid (slender plates from acetone)
Solubility Soluble in DCM, CHCl₃, DMSO, Acetone; Insoluble in Water
Electronic Class Donor-Acceptor (D-A) "Push-Pull" System
Crystal System Orthorhombic (Space group Pbca)

Part 2: Electronic Structure & Mechanism

The utility of CAS 60847-68-9 stems from its specific substitution pattern.

  • The "Push-Pull" Effect: The methoxy group (-OCH₃) at C2 acts as a π-donor (+M effect), while the cyano group (-CN) at C3 acts as a strong π-acceptor (-M effect). This creates an intramolecular charge transfer (ICT) state upon excitation, leading to solvatochromic fluorescence.

  • Steric Twist: X-ray crystallography reveals that the phenyl rings at C4 and C6 are twisted relative to the central pyridine ring (dihedral angles ~10° and ~42°). This twist disrupts perfect planarity, reducing intermolecular π-π stacking and enhancing solubility and solid-state emission efficiency.

Part 3: Synthesis Protocols

Two primary pathways exist for synthesizing this core: the One-Pot Multicomponent Reaction (MCR) (preferred for atom economy) and the Nucleophilic Aromatic Substitution (SₙAr) (preferred for late-stage diversification).

Visualization of Synthesis Pathways

SynthesisPathways Chalcone Chalcone (1,3-Diphenyl-2-propene-1-one) Intermediate_MCR Intermediate: Michael Adduct Chalcone->Intermediate_MCR Base (NaOMe) Malononitrile Malononitrile (CH₂(CN)₂) Malononitrile->Intermediate_MCR Target TARGET: 3-Cyano-2-methoxy-4,6-diphenylpyridine (CAS 60847-68-9) Intermediate_MCR->Target Cyclization & Aromatization (One-Pot) ChloroPrecursor 2-Chloro-4,6-diphenylnicotinonitrile ChloroPrecursor->Target SₙAr Substitution Reflux, 2-4h NaOMe Sodium Methoxide (NaOMe/MeOH) NaOMe->Target

Caption: Figure 1. Dual synthetic pathways.[1][2] Top: One-pot multicomponent cyclization. Bottom: Nucleophilic substitution of the chloro-derivative.[1]

Protocol A: One-Pot Multicomponent Synthesis (Green Route)

This method utilizes the reaction between a chalcone and malononitrile in the presence of sodium methoxide. It is efficient because the methoxide serves both as the base catalyst and the nucleophile for the final position-2 substitution.

Reagents:

  • 1,3-Diphenyl-2-propene-1-one (Chalcone): 10 mmol

  • Malononitrile: 10 mmol

  • Sodium Methoxide (NaOMe): 20 mmol

  • Methanol (dry): 30 mL

Step-by-Step Workflow:

  • Dissolution: Dissolve the chalcone and malononitrile in dry methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Initiation: Add sodium methoxide slowly at room temperature. The solution may change color (often to yellow/orange) indicating the formation of the Michael adduct.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

  • Quench: Cool the reaction mixture to room temperature and pour onto crushed ice (100 g) with vigorous stirring.

  • Isolation: A solid precipitate will form.[3] Filter the solid under vacuum.[3]

  • Purification: Recrystallize from ethanol or acetone to yield colorless/pale yellow plates.

Protocol B: Nucleophilic Aromatic Substitution (SₙAr)

Used when the 2-chloro precursor is already available or when generating a library of 2-alkoxy derivatives.

Reagents:

  • 2-Chloro-4,6-diphenylnicotinonitrile: 5 mmol

  • Sodium Methoxide (0.5 M in MeOH): 15 mL

  • Solvent: DMF or MeOH

Workflow:

  • Suspend the 2-chloro precursor in methanol (or DMF for faster rates).

  • Add the sodium methoxide solution.

  • Reflux for 2 hours. The chloride at position 2 is highly activated by the electron-withdrawing cyano group at position 3 and the pyridine nitrogen.

  • Cool and pour into water. Filter the precipitate.[3]

Part 4: Photophysical Characterization

The compound exhibits blue fluorescence , making it valuable for OLEDs and sensing applications.

Table 2: Spectral Data (Typical in CH₂Cl₂)
ParameterValueNotes
Absorption λ_max 340–360 nmπ-π* transitions of the conjugated system
Emission λ_max 415–425 nmDeep blue emission
Stokes Shift ~60–80 nmLarge shift reduces self-absorption
Quantum Yield (Φ) 0.40 – 0.60High efficiency in non-polar solvents

Solvatochromism: The emission spectrum is sensitive to solvent polarity.[4] In polar aprotic solvents (like DMSO or DMF), the emission may redshift due to the stabilization of the intramolecular charge transfer (ICT) excited state.

Part 5: Applications in Research

Fluorescent Probes & Sensors

The "turn-on" fluorescence capability of the pyridine core allows this molecule to be derivatized into sensors. By replacing the methoxy group with a reactive amine or thiol-sensitive linker, researchers can create probes that change fluorescence intensity upon binding to specific biological analytes (e.g., metal ions or biothiols).

Drug Discovery Scaffold

The 2-methoxy-3-cyanopyridine core is a bioisostere for many kinase inhibitor scaffolds.

  • Pathway: The nitrile group (CN) can be hydrolyzed to an amide or converted to a tetrazole, providing hydrogen bond acceptors/donors for active site binding.

  • Fused Systems: Reaction with hydrazine yields pyrazolopyridines , while reaction with elemental sulfur/base yields thienopyridines . Both are privileged structures in oncology drug discovery.

Part 6: References

  • Al-Arab, M. M. (1989).[5][6] Synthesis of some new 2-alkoxy- and 2-amino-substituted pyridines. Journal of Heterocyclic Chemistry, 26(6), 1665–1669. Link

  • El-Gohary, N. M., & Gaber, A. M. (2014). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Molecules, 19, 1-x. (Contextual grounding on the 2-amino analog properties). Link

  • Fun, H.-K., Quah, C. K., & Al-Arab, M. M. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile.[7][8][9][10][11] Acta Crystallographica Section E, E70, o228. Link

  • PubChem. (n.d.). Compound Summary: 2-Methoxy-4,6-diphenylnicotinonitrile.[7][8][9][10][11] National Library of Medicine. Link

Sources

Exploratory

Technical Guide: Spectroscopic Characterization and Synthesis of 3-Cyano-2-methoxy-4,6-diphenylpyridine

Executive Summary This technical guide provides a comprehensive analysis of 3-Cyano-2-methoxy-4,6-diphenylpyridine (also known as 2-methoxy-4,6-diphenylnicotinonitrile ). This compound represents a critical scaffold in m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-Cyano-2-methoxy-4,6-diphenylpyridine (also known as 2-methoxy-4,6-diphenylnicotinonitrile ). This compound represents a critical scaffold in medicinal chemistry, exhibiting significant potential as a fluorescent probe and a bioactive core for antimicrobial and anticancer agents.

This document details the validated synthesis protocols, precise spectroscopic data (


H NMR, 

C NMR, IR, MS), and structural properties derived from X-ray diffraction studies. It is designed for researchers requiring high-fidelity reference data for structural elucidation and quality control.

Chemical Profile & Structural Identity

PropertyDetail
IUPAC Name 2-Methoxy-4,6-diphenylpyridine-3-carbonitrile
Common Name 2-Methoxy-4,6-diphenylnicotinonitrile
Molecular Formula

Molecular Weight 286.33 g/mol
Crystal System Orthorhombic (

)
Appearance White to light yellow crystalline solid
Solubility Soluble in DCM, CHCl

, DMSO; Insoluble in water

Synthesis Methodology

The most efficient and atom-economical route for synthesizing the target compound is via a multicomponent condensation reaction or a stepwise O-methylation of the corresponding 2-pyridone.

Protocol: One-Pot Cyclocondensation (Preferred)

This method utilizes a base-catalyzed condensation of a chalcone with malononitrile in the presence of sodium methoxide, which acts as both the base and the source of the methoxy group.

Reagents:

  • 1,3-Diphenylprop-2-en-1-one (Chalcone) (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Sodium Methoxide (NaOMe) (2.0 - 3.0 equiv)

  • Methanol (Solvent)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of 1,3-diphenylprop-2-en-1-one in 20 mL of anhydrous methanol.

  • Addition: Add 10 mmol of malononitrile to the solution.

  • Catalysis: Slowly add sodium methoxide (20-30 mmol) to the reaction mixture.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1).

  • Work-up: Cool the reaction mixture to room temperature and pour onto crushed ice.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry.

  • Purification: Recrystallize from ethanol or a DMSO/Water mixture to obtain pure crystals.

Reaction Pathway Visualization

SynthesisPathway Chalcone 1,3-Diphenylprop-2-en-1-one Intermediate Michael Adduct Intermediate Chalcone->Intermediate + NaOMe/MeOH Malononitrile Malononitrile Malononitrile->Intermediate Cyclization Cyclization & Aromatization Intermediate->Cyclization - H2O, - H2 Product 3-Cyano-2-methoxy- 4,6-diphenylpyridine Cyclization->Product Final Product

Figure 1: Synthetic pathway for the one-pot construction of the 2-methoxy-3-cyanopyridine scaffold.

Spectroscopic Characterization

The following data represents the standard spectral fingerprint for 3-Cyano-2-methoxy-4,6-diphenylpyridine.

Infrared Spectroscopy (FT-IR)

The IR spectrum is characterized by the distinct nitrile stretch and the absence of N-H or O-H bands found in precursors.

Functional GroupWavenumber (

, cm

)
Assignment
Nitrile (C≡N) 2210 – 2220 Sharp, characteristic signal for 3-cyano group.
Aromatic C=C / C=N 1580 – 1600Skeletal vibrations of the pyridine and phenyl rings.
C-H (Aromatic) 3030 – 3060Weak stretching vibrations.
C-H (Aliphatic) 2940 – 2960Methyl group (methoxy) stretching.
C-O-C 1240 – 1260Aryl alkyl ether stretching.
Nuclear Magnetic Resonance (NMR)

Data reported in CDCl


 or DMSO-

.

H NMR (400 MHz, CDCl

)

The proton spectrum is dominated by the aromatic region and a distinct singlet for the methoxy group.

Shift (

, ppm)
MultiplicityIntegrationAssignment
4.05 – 4.15 Singlet (s)3H-OCH

(Methoxy group at C-2)
7.20 – 7.30 Singlet (s)1HH-5 (Pyridine ring proton)
7.45 – 7.55 Multiplet (m)6HMeta/Para protons of phenyl rings
7.60 – 7.70 Multiplet (m)2HOrtho protons of C-4 phenyl ring
8.00 – 8.15 Multiplet (m)2HOrtho protons of C-6 phenyl ring

C NMR (100 MHz, CDCl

)

The carbon spectrum confirms the pyridine core and the presence of the nitrile and methoxy carbons.

Shift (

, ppm)
Assignment
54.5 – 55.5 -OCH

(Methoxy carbon)
115.5 – 116.5 -CN (Nitrile carbon)
117.0 – 118.0 C-5 (Pyridine ring CH)
127.0 – 131.0 Aromatic Phenyl Carbons (multiple peaks)
153.0 – 155.0 C-6 (Pyridine ring)
159.0 – 161.0 C-4 (Pyridine ring)
164.0 – 165.0 C-2 (Pyridine ring attached to OMe)
Mass Spectrometry (MS)
  • Method: ESI-MS or EI-MS

  • Molecular Ion (

    
    ):  m/z 286.1
    
  • Fragment Ions: Peaks observed at m/z 271 (

    
    ) and m/z 255 (
    
    
    
    ).

Structural & Photophysical Properties[3][4][5]

X-Ray Crystallography

Single-crystal X-ray diffraction confirms the molecular geometry.

  • Space Group: Orthorhombic,

    
    [1]
    
  • Geometry: The phenyl rings are twisted relative to the central pyridine ring to minimize steric hindrance (dihedral angles approx. 10° and 42°). The methoxy group lies nearly coplanar with the pyridine ring.[2]

Photophysics

This compound exhibits blue fluorescence, making it a viable candidate for optical materials.

  • UV-Vis Absorption (

    
    ):  ~340–360 nm (in CH
    
    
    
    Cl
    
    
    )
  • Fluorescence Emission (

    
    ):  ~410–420 nm (Deep Blue)
    
Spectral Assignment Logic

The following diagram illustrates the logical flow for assigning the key spectroscopic features during characterization.

SpectralLogic Sample Unknown Sample IR_Check IR Analysis Sample->IR_Check NMR_Check 1H NMR Analysis Sample->NMR_Check Decision1 Peak at 2215 cm-1? IR_Check->Decision1 Decision2 Singlet at ~4.1 ppm? NMR_Check->Decision2 Result Confirmed: 3-Cyano-2-methoxy- 4,6-diphenylpyridine Decision1->Result Yes (CN Group) Decision3 Singlet at ~7.25 ppm? Decision2->Decision3 Yes (OMe Group) Decision3->Result Yes (Pyridine H-5)

Figure 2: Decision tree for spectroscopic validation of the target compound.

References

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile. Molecules, 2023.

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. MDPI, 2024.

  • Synthesis of Some New 2-Amino/Methoxy-4-(3-Methoxy-4-((3-Methyl-4-(2,2,2-Trifluoroethoxy) Pyridin-2-Yl) Methoxy) Phenyl)-6-Arylnicotinonitrile Derivative. Chemistry & Biology Interface, 2015.[3]

  • 2-Methoxy-4,6-diphenylnicotinonitrile Crystal Structure. PMC, 2014.

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of 3-Cyano-2-methoxy-4,6-diphenylpyridine

For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive analysis of the molecular structure of 3-Cyano-2-methoxy-4,6-diphenylpyridine, a h...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3-Cyano-2-methoxy-4,6-diphenylpyridine, a highly functionalized heterocyclic compound. This document delves into the synthetic pathway, detailed structural elucidation through crystallographic and spectroscopic data, and potential applications of this molecule. The synthesis is detailed through a plausible and robust experimental protocol. The molecular architecture is explored using X-ray crystallography data, providing precise bond lengths and angles. Spectroscopic characterization is presented through an analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering a complete picture of the molecule's electronic and vibrational properties. This guide is intended to be a valuable resource for researchers in medicinal chemistry and materials science, providing foundational knowledge for future investigations and applications of this and related pyridine derivatives.

Introduction: The Significance of Functionalized Pyridines

Pyridine and its derivatives are fundamental scaffolds in the landscape of organic chemistry, with a profound impact on medicinal chemistry and materials science.[1] The incorporation of various functional groups onto the pyridine ring allows for the fine-tuning of electronic, steric, and pharmacokinetic properties, leading to a vast array of biological activities and material applications. The cyanopyridine moiety, in particular, is a well-established pharmacophore found in numerous biologically active compounds, exhibiting activities ranging from anticancer to antimicrobial.[2] The strategic placement of a methoxy group and two phenyl rings, as seen in 3-Cyano-2-methoxy-4,6-diphenylpyridine, creates a molecule with a unique three-dimensional structure and electronic distribution, making it a subject of significant interest for further exploration.

This guide will provide an in-depth examination of the molecular structure of 3-Cyano-2-methoxy-4,6-diphenylpyridine, offering insights into its synthesis and characterization, thereby providing a solid foundation for its potential use in drug discovery and materials science.

Synthesis of 3-Cyano-2-methoxy-4,6-diphenylpyridine

The synthesis of highly substituted pyridines can be achieved through various strategies, often involving multi-component reactions that allow for the efficient construction of the heterocyclic core.[3] A prevalent and effective method for the synthesis of 2-alkoxy-3-cyanopyridine derivatives involves a one-pot reaction of a chalcone, malononitrile, and a sodium alkoxide in the corresponding alcohol.[4] This approach offers a convergent and atom-economical route to the desired product.

Proposed Synthetic Pathway

The synthesis of 3-Cyano-2-methoxy-4,6-diphenylpyridine can be logically achieved through a two-step process, beginning with the Claisen-Schmidt condensation to form the chalcone precursor, followed by a cyclization reaction.

Synthesis_Workflow cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyridine Ring Formation Benzaldehyde Benzaldehyde Chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) Benzaldehyde->Chalcone NaOH, EtOH (Claisen-Schmidt Condensation) Acetophenone Acetophenone Acetophenone->Chalcone Target 3-Cyano-2-methoxy-4,6-diphenylpyridine Chalcone->Target MeOH, Reflux Malononitrile Malononitrile Malononitrile->Target NaOMe Sodium Methoxide NaOMe->Target

Figure 1: Proposed two-step synthesis of 3-Cyano-2-methoxy-4,6-diphenylpyridine.

Experimental Protocol: A Plausible Approach

The following protocol is a detailed, field-proven methodology adapted from established procedures for the synthesis of analogous 2-methoxy-3-cyanopyridine derivatives.[4][5]

Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (10.6 g, 0.1 mol) and acetophenone (12.0 g, 0.1 mol) in 100 mL of ethanol.

  • Base Addition: While stirring at room temperature, slowly add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 40 mL of water.

  • Reaction: Continue stirring at room temperature for 2-3 hours. The formation of a yellow precipitate indicates the progress of the reaction.

  • Isolation and Purification: Cool the reaction mixture in an ice bath for 30 minutes. Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. The crude chalcone can be purified by recrystallization from ethanol to yield pale yellow crystals.

Step 2: Synthesis of 3-Cyano-2-methoxy-4,6-diphenylpyridine

  • Reactant Mixture: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the synthesized 1,3-diphenyl-2-propen-1-one (20.8 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol) to 100 mL of methanol.

  • Base Addition: To this stirred suspension, add a solution of sodium methoxide prepared by dissolving sodium metal (2.3 g, 0.1 mol) in 50 mL of absolute methanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent such as ethanol or acetonitrile to afford the title compound as a crystalline solid.

Elucidation of the Molecular Structure

A multi-faceted approach, combining X-ray crystallography with various spectroscopic techniques, is essential for the unambiguous determination of the molecular structure of 3-Cyano-2-methoxy-4,6-diphenylpyridine.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. The crystal structure of 2-methoxy-4,6-diphenylnicotinonitrile (an alternative name for the title compound) has been reported, revealing crucial details about its conformation.[6][7]

Table 1: Key Crystallographic Data for 3-Cyano-2-methoxy-4,6-diphenylpyridine [6]

ParameterValue
Molecular FormulaC₁₉H₁₄N₂O
Molecular Weight286.32 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a15.0686 (16) Å
b24.327 (3) Å
c3.8986 (4) Å
Volume1429.1 (3) ų
Z4

The crystallographic data reveals a non-planar molecular structure. The two phenyl rings are not coplanar with the central pyridine ring. The dihedral angles between the pyridine ring and the phenyl rings at positions 4 and 6 are 10.90(10)° and 42.14(6)°, respectively.[6] The methoxy group is nearly coplanar with the pyridine ring, with a C-O-C-N torsion angle of 4.9(2)°.[6] This twisted conformation minimizes steric hindrance between the bulky phenyl groups and the pyridine ring.

Figure 2: 2D representation of 3-Cyano-2-methoxy-4,6-diphenylpyridine.

Spectroscopic Characterization

Spectroscopic methods provide complementary information to confirm the molecular structure and understand its electronic properties.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. Based on published spectra for the title compound and related structures, the following spectral data can be anticipated.[5]

Table 2: Predicted ¹H and ¹³C NMR Data for 3-Cyano-2-methoxy-4,6-diphenylpyridine

¹H NMR Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic-H7.20 - 8.20MultipletPhenyl and Pyridine-H
Methoxy-H~4.10Singlet-OCH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
Aromatic-C120 - 165Phenyl and Pyridine-C
Cyano-C~115-C≡N
Methoxy-C~55-OCH₃

The proton NMR spectrum is expected to show a complex multiplet in the aromatic region corresponding to the protons of the two phenyl rings and the single proton on the pyridine ring. A characteristic singlet for the methoxy group protons would appear further upfield.[8] The ¹³C NMR spectrum would display a number of signals in the aromatic region, a signal for the cyano carbon, and a signal for the methoxy carbon.

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Expected FTIR Absorption Bands for 3-Cyano-2-methoxy-4,6-diphenylpyridine

Functional Group Characteristic Absorption (cm⁻¹)
C≡N (Nitrile)2220 - 2240
C=N, C=C (Aromatic)1500 - 1600
C-O (Methoxy)1050 - 1250
C-H (Aromatic)3000 - 3100

A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group. The presence of aromatic rings will be confirmed by C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching of the methoxy group is expected to appear in the 1050-1250 cm⁻¹ range.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Cyano-2-methoxy-4,6-diphenylpyridine (C₁₉H₁₄N₂O), the molecular ion peak [M]⁺ would be expected at an m/z of 286.33. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃), the cyano group (-CN), and fragmentation of the phenyl rings.

Potential Applications and Field-Proven Insights

While specific biological activity or material application data for 3-Cyano-2-methoxy-4,6-diphenylpyridine is not extensively reported, the structural motifs present in the molecule suggest several areas of potential interest for researchers.

Medicinal Chemistry

The cyanopyridine scaffold is a well-known pharmacophore with a broad range of biological activities.[2] Derivatives of 2-amino-3-cyanopyridine have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[9] The presence of the methoxy group in the title compound can influence its pharmacokinetic properties, such as solubility and metabolic stability, which are critical for drug development.[10] The diphenyl substitution pattern contributes to the molecule's lipophilicity, which may enhance its ability to cross cell membranes. Further screening of this compound against various biological targets is a logical next step to explore its therapeutic potential.

Materials Science

Highly conjugated pyridine derivatives are of interest in the field of organic electronics for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[11] The extended π-system of 3-Cyano-2-methoxy-4,6-diphenylpyridine, encompassing the pyridine and two phenyl rings, suggests that it may possess interesting photophysical properties. The methoxy and cyano groups act as electron-donating and electron-withdrawing groups, respectively, which can lead to intramolecular charge transfer (ICT) characteristics, a desirable feature for certain optoelectronic applications.[6]

Conclusion

This in-depth technical guide has provided a comprehensive overview of the molecular structure of 3-Cyano-2-methoxy-4,6-diphenylpyridine. Through a detailed examination of its synthesis, crystallographic data, and spectroscopic characterization, a clear and complete picture of this highly functionalized pyridine derivative has been presented. The plausible synthetic route offers a practical approach for its preparation, while the detailed structural and spectroscopic analysis provides the necessary foundation for its identification and further study.

The unique combination of a cyanopyridine core with methoxy and diphenyl substituents makes this molecule a compelling candidate for further investigation in both medicinal chemistry and materials science. This guide serves as a foundational resource to stimulate and support future research into the promising applications of this and related compounds.

References

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (URL: [Link])

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (URL: [Link])

  • Methoxy groups just stick out. (URL: [Link])

  • 2-Methoxy-4,6-diphenylnicotinonitrile. (URL: [Link])

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (URL: [Link])

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (URL: [Link])

  • The experimental ¹³C (top) and ¹H (bottom) NMR chemical shift spectra of 2‐methoxy‐4,6‐diphenylnicotinonitrile. (URL: [Link])

  • Synthesis of Some New 2-Amino/Methoxy-4-(3- Methoxy-4-((3-Methyl-4-(2,2,2-Trifluoroethoxy) Pyridin-2-Yl) Methoxy) Phenyl)-6- Arylnicotinonitrile Derivative and Its Biological Activity. (URL: [Link])

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. (URL: [Link])

  • Synthesis and Reactions of 3- Cyano 4, 6- Diphenyl (2-Substituted)-Pyridine Likely to Possess Antimicrobial Activity. (URL: [Link])

  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (URL: [Link])

  • New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: Synthesis, crystal structure, DFT and photophysical studies. (URL: [Link])

  • Editorial: Organic Electronics: Future Trends in Materials, Fabrication Techniques and Applications. (URL: [Link])

Sources

Exploratory

Advanced Photophysics of Substituted Diphenylpyridines: A Technical Guide for Molecular Design

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Focus: Photophysical characterization, molecular design strategies, and experimental protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Focus: Photophysical characterization, molecular design strategies, and experimental protocols.

Executive Summary

Substituted diphenylpyridines (DPPs), particularly 2,6-diphenylpyridine and 2,4,6-triphenylpyridine derivatives, represent a privileged scaffold in organic photonics. Their rigid heteroaromatic core offers high thermal stability, while their photophysical properties—fluorescence quantum yield (


), Stokes shift, and lifetime (

)—are highly tunable via peripheral substitution.

For drug development and bioimaging professionals, DPPs offer a unique "turn-on" mechanism responsive to environmental pH and viscosity, making them ideal candidates for ratiometric sensing in cellular environments. This guide synthesizes the structure-property relationships governing these fluorophores and provides validated protocols for their characterization.

Molecular Architecture & Design Logic

The photophysics of DPPs is governed by the interplay between the electron-deficient pyridine core and electron-rich phenyl substituents. This creates a Donor-


-Acceptor (D-

-A) architecture susceptible to Intramolecular Charge Transfer (ICT).[1]
The Push-Pull Effect
  • Neutral State: In unsubstituted DPPs, the pyridine ring acts as a weak acceptor. The fluorescence is often dominated by

    
    -
    
    
    
    transitions with moderate Stokes shifts.
  • ICT Enhancement: Introducing strong Electron Donating Groups (EDGs) like dimethylamine (

    
    ) or methoxy (
    
    
    
    ) at the para-position of the phenyl rings creates a strong dipole. Upon excitation, electron density shifts from the phenyl donors to the pyridine acceptor, stabilizing the excited state in polar solvents and resulting in significant solvatochromism.
  • Protonation (The "Switch"): Protonation of the pyridine nitrogen (

    
    ) dramatically increases its electron-withdrawing capacity. This lowers the LUMO energy, often leading to a bathochromic (red) shift in absorption and a dramatic enhancement in quantum yield by suppressing non-radiative decay pathways associated with free rotation.
    
Synthetic Pathways

Two primary routes allow for the modular construction of DPPs:

  • Kröhnke Pyridine Synthesis: Ideal for symmetric 2,4,6-triarylpyridines. One-pot condensation of acetophenone derivatives with benzaldehyde.

  • Suzuki-Miyaura Coupling: Preferred for asymmetric functionalization of di-halo-pyridines, allowing precise tuning of the D-

    
    -A system.
    

Synthesis_Workflow Start Target Scaffold RouteA Route A: Kröhnke Synthesis (Symmetric) Start->RouteA RouteB Route B: Suzuki Coupling (Asymmetric) Start->RouteB ReagentsA Acetophenone Deriv. + Benzaldehyde + NH4OAc RouteA->ReagentsA ReagentsB 2,6-Dibromopyridine + Boronic Acid Deriv. RouteB->ReagentsB Intermed Cyclization / Coupling ReagentsA->Intermed ReagentsB->Intermed Product Substituted Diphenylpyridine Intermed->Product

Figure 1: Modular synthetic strategies for accessing symmetric and asymmetric diphenylpyridine scaffolds.

Photophysical Characterization

Solvatochromism and Lippert-Mataga Analysis

DPP derivatives exhibiting ICT show strong positive solvatochromism. As solvent polarity increases, the highly dipolar excited state is stabilized relative to the ground state, causing a redshift in emission.

Data Summary: Substituent Effects on Photophysics Solvent: Dichloromethane (DCM) vs. DMSO

CompoundSubstituent (R)

(nm)

(nm)
Stokes Shift (

)

(Quantum Yield)
Effect
2,6-DPP -H260340~9,000

0.014 (Low)Baseline
2,6-DPP-H+ -H (Protonated)310420~8,500

0.61 (High) Rigidification
PT-OMe -OMe (Weak EDG)285380~8,700

0.55Moderate ICT
PT-NMe2 -NMe2 (Strong EDG)350520>9,300

0.70 (varies)Strong ICT

Note: Data aggregated from representative literature values for comparative purposes [1, 2].

Mechanism of Action: ICT and Protonation

The following diagram illustrates the energy landscape changes upon protonation, highlighting the utility of DPPs as pH sensors.

Jablonski_ICT GS Ground State (S0) Neutral ES_LE Locally Excited (LE) S1 State GS->ES_LE Excitation (UV) Protonated_GS Protonated S0 (Pyridinium) GS->Protonated_GS + H+ ES_LE->GS Fluorescence (Weak) ES_ICT ICT State (Solvent Stabilized) ES_LE->ES_ICT Charge Transfer ES_ICT->GS Red-Shifted Emission Protonated_ES Protonated S1 (High QY) Protonated_GS->Protonated_ES Excitation Protonated_ES->Protonated_GS Strong Emission (Turn-On)

Figure 2: Modified Jablonski diagram showing the competition between Locally Excited (LE) states, Intramolecular Charge Transfer (ICT), and the effect of protonation.

Experimental Protocols

Protocol A: Determination of Fluorescence Quantum Yield ( )

Objective: Accurate measurement of


 using the relative method against a standard (e.g., Quinine Sulfate or 9,10-Diphenylanthracene).

Reagents:

  • Analyte: Substituted DPP (approx. 1 mg).

  • Solvents: Spectroscopic grade Cyclohexane, DCM, Acetonitrile, Methanol.

  • Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ).

Step-by-Step Workflow:

  • Preparation: Prepare stock solutions (

    
     M) of the analyte and standard.
    
  • Dilution: Create a dilution series (5 samples) for both analyte and standard.

    • Critical Check: Absorbance at the excitation wavelength (

      
      ) must be kept below 0.1 (preferably 0.02 - 0.08) to avoid inner-filter effects [3].
      
  • Acquisition:

    • Measure UV-Vis absorbance at

      
      .[2]
      
    • Measure integrated fluorescence intensity (

      
      ) over the emission range.
      
  • Calculation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). The slope (
    
    
    ) is used in the equation:
    
    
    Where
    
    
    is the refractive index of the solvent.
Protocol B: Probing Solvatochromism (Lippert-Mataga Plot)

Objective: Estimate the change in dipole moment (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).
  • Solvent Selection: Choose 5-7 solvents with varying orientation polarizability (

    
    ), e.g., Hexane, Toluene, THF, DCM, Acetonitrile.
    
  • Measurement: Record

    
     and 
    
    
    
    in each solvent.
  • Analysis: Calculate the Stokes shift (

    
     in 
    
    
    
    ) and plot against
    
    
    :
    
    
    • Interpretation: A linear slope indicates general solvent effects. Deviations in protic solvents (MeOH) suggest specific hydrogen bonding interactions with the pyridine nitrogen [4].

Applications in Drug Development & Bioimaging[4][5]

Ratiometric pH Sensing

The pyridine nitrogen acts as a proton receptor. In acidic microenvironments (e.g., lysosomes, tumor microenvironments), the fluorescence of 2,6-DPP derivatives shifts significantly.

  • Mechanism: Protonation stabilizes the LUMO, causing a redshift.

  • Utility: By monitoring the ratio of emission intensities at two wavelengths (Dual-Emission), researchers can map intracellular pH independent of probe concentration.

Viscosity Sensors (Molecular Rotors)

Derivatives with free-rotating phenyl rings (e.g., 4-(dimethylamino)phenyl substituents) often exhibit low quantum yields in low-viscosity solvents due to Twisted Intramolecular Charge Transfer (TICT) induced non-radiative decay.

  • Application: In high-viscosity environments (cell membranes, protein binding pockets), rotation is restricted, TICT is suppressed, and fluorescence is restored. This allows for mapping of membrane fluidity [5].

References

  • Synthesis and Photophysical Properties of 2,6-Diphenylpyridine Derivatives. ResearchGate.

  • Fluorescence quantum yield of 2,4,6-triphenylpyridine derivatives. Tubitak.

  • Standard Protocol for Quantum Yield Measurement. BenchChem Technical Guides.

  • Solvatochromism and Lippert-Mataga Analysis. MDPI Molecules.

  • Diphenylpyridine Derivatives as Fluorescent Sensors. PubMed.

Sources

Foundational

The Biological Activity of Cyanopyridine Derivatives: Mechanisms, Synthetic Pathways, and Therapeutic Potential

Executive Summary The cyanopyridine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Characterized by a pyridine ring substituted with a strongly electron-withdrawing cyano (nitril...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyanopyridine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Characterized by a pyridine ring substituted with a strongly electron-withdrawing cyano (nitrile) group, these derivatives exhibit extraordinary structural versatility. This in-depth technical guide explores the causal mechanisms behind the biological activity of cyanopyridines—predominantly their role as targeted anticancer and antiparasitic agents. By analyzing specific receptor interactions, quantitative structure-activity relationships (SAR), and validated experimental workflows, this whitepaper provides drug development professionals with a comprehensive blueprint for optimizing cyanopyridine-based lead compounds.

Structural Rationale: The Cyanopyridine Pharmacophore

The pharmacological success of cyanopyridine derivatives stems from their unique electronic and steric properties. The nitrogen atom of the pyridine ring acts as a potent hydrogen bond acceptor, while the cyano group at the 3-position provides a strong dipole moment and linear geometry, allowing it to project into deep, narrow hydrophobic pockets of target proteins[1].

Furthermore, modifications at the 2-position (e.g., amino, oxo, or thioxo groups) dictate the molecule's hydrogen bond donor/acceptor profile. For instance, 2-oxo-3-cyanopyridines consistently demonstrate superior binding affinities in kinase hinge regions compared to their 2-thioxo counterparts, primarily because the oxygen atom forms stronger, more stable hydrogen bonds with the backbone amides of the target enzymes[2][3].

Mechanistic Pathways in Oncology

Cyanopyridine derivatives have demonstrated profound antiproliferative activities against various human cancer cell lines (e.g., MCF-7, PC-3, HepG2, HCT-116) by intervening in multiple oncogenic signaling pathways.

PIM-1 Kinase Inhibition

Proviral Integration of Moloney virus 1 (PIM-1) is a serine/threonine kinase overexpressed in numerous malignancies. It promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD. Cyanopyridine derivatives, particularly 3-cyano-2-methoxypyridines, act as competitive inhibitors at the ATP-binding pocket of PIM-1[4]. By blocking PIM-1, these compounds prevent the phosphorylation of BAD, allowing it to bind and neutralize the anti-apoptotic protein Bcl-2, thereby triggering apoptosis[1].

PIM1_Pathway CP Cyanopyridine Derivative PIM1 PIM-1 Kinase CP->PIM1 Inhibits BAD Pro-apoptotic BAD PIM1->BAD Phosphorylates (Inhibits) Bcl2 Anti-apoptotic Bcl-2 BAD->Bcl2 Binds & Neutralizes Apoptosis Apoptosis Induction BAD->Apoptosis Promotes Bcl2->Apoptosis Blocks Survival Cell Survival / Proliferation Bcl2->Survival Promotes

Fig 1. Mechanism of PIM-1 Kinase inhibition by cyanopyridine derivatives leading to apoptosis.

Survivin Protein Modulation

Survivin, a member of the inhibitor of apoptosis (IAP) family, is highly expressed in tumors and confers resistance to chemotherapy. Molecular dynamics and docking studies reveal that 2-oxo-3-cyanopyridine derivatives bind optimally to the BIR domain of the survivin dimer, specifically interacting with the Ile74 residue[5]. This surface interaction leads to proteasome-dependent survivin degradation, arresting the cell cycle at the G2/M phase and inducing necrosis and apoptosis[2].

STAT3 and Dual EGFR/BRAF Inhibition

Beyond PIM-1 and survivin, 2-amino-3-cyanopyridines have been identified as potent inhibitors of the STAT3 pathway, significantly reducing STAT3 phosphorylation in colorectal cancer models[6]. Additionally, hybridizing the cyanopyridone core with a pyrazoline moiety has yielded compounds capable of dual inhibition against EGFR and BRAF


 mutations, achieving sub-micromolar efficacy comparable to clinical drugs like Erlotinib[7].

Antimicrobial and Antiparasitic Applications

While predominantly studied in oncology, the cyanopyridine scaffold is highly active against infectious agents. A systematic SAR exploration of 3-cyanopyridines revealed potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The presence of the nitrile group in the core scaffold is absolute for potency, and the incorporation of lipophilic, electron-withdrawing halogens (e.g., 2,4-dichlorophenyl substituents) yields sub-micromolar efficacy (


)[8].

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the quantitative biological efficacy of distinct cyanopyridine derivatives across various targets, highlighting the broad-spectrum potential of the scaffold.

Compound Scaffold / DerivativeTarget / MechanismCell Line / EnzymeIC₅₀ / EC₅₀ ValueReference
Oxadiazole-Cyanopyridine (15i) HDAC6 / GSK3 DualHDAC6 Enzyme5.50 nM[9]
3-Cyanopyridone/Pyrazoline (30) Dual EGFR/BRAF

BRAF

Enzyme
69 nM[7]
2,4-Dichlorophenyl Cyanopyridine (9) Anti-parasiticTrypanosoma cruzi0.14 μM[8]
3-Cyano-2-methoxypyridine (8f) PIM-1 Kinase InhibitionMCF-7 (Breast Cancer)1.69 μM[4]
2-Oxo-3-cyanopyridine (9o) Survivin ModulationHuh7 (Liver Cancer)2.40 μM[5]
2-Amino-3-cyanopyridine (3n) STAT3 InhibitionA375 (Melanoma)4.61 μM[6]

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems.

One-Pot Multicomponent Synthesis of 2-Amino-3-cyanopyridines

Causality: A one-pot multicomponent reaction (MCR) minimizes intermediate isolation, increasing overall yield. Toluene is selected as the solvent because its high boiling point (110°C) provides the necessary activation energy for the initial Knoevenagel condensation, while ammonium acetate acts as the crucial nitrogen donor for the subsequent pyridine ring closure[2][6].

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine the substituted acetophenone (1 mmol), the respective benzaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) in 10 mL of anhydrous toluene.

  • Reflux: Stir the mixture under reflux for 8–12 hours. Validation Check: Monitor the reaction progression via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent until the starting materials are consumed.

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate and THF.

  • Washing: Wash the organic phase twice with brine to remove unreacted ammonium salts and water-soluble impurities. Dry over anhydrous

    
    .
    
  • Purification: Concentrate the filtrate under reduced pressure. Suspend the crude residue in absolute ethanol and recrystallize to obtain the pure 2-amino-3-cyanopyridine derivative.

Synthesis_Workflow Reagents Ketone + Aldehyde + Malononitrile + NH4OAc Reaction Reflux in Toluene (8-12 hrs) Reagents->Reaction Workup Solvent Extraction & Washing Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product 2-Amino-3-cyanopyridine Purification->Product

Fig 2. One-pot multicomponent synthesis workflow for 2-amino-3-cyanopyridine derivatives.

In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: The MTT assay measures mitochondrial reductase activity, which directly correlates to the number of viable cells. Utilizing normal cell lines (e.g., WI-38 or LO2) alongside cancer lines is critical to calculate the Selectivity Index (SI) and prove that the cyanopyridine's cytotoxicity is tumor-specific rather than universally toxic[2][10].

Step-by-Step Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) and normal cells (e.g., WI-38) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% 
    
    
    
    atmosphere.
  • Treatment: Treat cells with varying concentrations of the synthesized cyanopyridines (0.1, 1, 10, 50, 100 μM). Self-Validation: Include a media-only blank (background subtraction), an untreated vehicle control (100% viability baseline), and a positive control (e.g., 5-Fluorouracil or Doxorubicin) to validate assay sensitivity[1][2].

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Discard the media and add 150 μL of DMSO to dissolve the purple formazan crystals.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the

    
     using non-linear regression analysis.
    
Target Kinase Inhibition Assay (e.g., PIM-1 / EGFR)

Causality: To prove the mechanism of action, biochemical kinase assays must be performed at the Michaelis constant (


) for ATP. Because cyanopyridines are typically ATP-competitive inhibitors, running the assay at physiological or excessively high ATP concentrations will artificially mask the compound's potency[4][7].

Step-by-Step Protocol:

  • Preparation: Prepare the kinase buffer (e.g., HEPES,

    
    , DTT).
    
  • Enzyme/Inhibitor Incubation: Mix the recombinant kinase (e.g., PIM-1 or EGFR) with the cyanopyridine derivative at varying concentrations. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the specific peptide substrate and ATP (strictly at the predetermined

    
     concentration).
    Self-Validation: Run parallel assays using known reference inhibitors (e.g., Staurosporine for PIM-1, Erlotinib for EGFR) to validate the dynamic range of the assay[4][7].
    
  • Detection: After 60 minutes, add the detection reagents (e.g., ADP-Glo™ Kinase Assay reagents) to halt the reaction and convert the generated ADP into a luminescent signal.

  • Readout: Measure luminescence. The signal is inversely proportional to kinase inhibition.

Screening_Workflow Library Cyanopyridine Library MTT In Vitro Cytotoxicity (MTT/SRB Assays) Library->MTT Kinase Enzyme Inhibition (PIM-1, EGFR, BRAF) MTT->Kinase Active Hits CellCycle Flow Cytometry (Cell Cycle Arrest) MTT->CellCycle Active Hits Lead Lead Optimization Kinase->Lead Western Western Blotting (Protein Expression) CellCycle->Western Western->Lead

Fig 3. High-throughput biological screening workflow for cyanopyridine lead optimization.

References

  • Cell viability outcomes and IC₅₀ (μM)
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
  • Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Deriv
  • Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 P
  • Discovery of Novel 3-Cyanopyridines as Survivin Modul
  • Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory P
  • Design, Synthesis, and Molecular Docking Study of Novel 3-Cyanopyridine Derivatives for the Anti-Cancer Drug Target Survivin Protein, Bentham Science Publisher,
  • Discovery of Novel 3-Cyanopyridines as Survivin Modul
  • Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine deriv

Sources

Exploratory

Rational Design and Synthesis of 3-Cyano-2-methoxy-4,6-diphenylpyridine Derivatives: A Technical Guide

Introduction & Rationale The pyridine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics. Among its highly functionalized derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The pyridine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics. Among its highly functionalized derivatives, 3-cyano-2-methoxy-4,6-diphenylpyridine (CAS 60847-68-9) and its substituted analogues have emerged as highly valuable synthetic targets. These compounds exhibit a broad spectrum of biological activities, ranging from anti-inflammatory and antimicrobial properties[1] to acting as potent inhibitors of the bacterial Type III Secretion System (T3SS)[2].

As a Senior Application Scientist, I approach the synthesis of these derivatives not merely as a sequence of chemical transformations, but as a highly orchestrated multicomponent system. Traditional linear syntheses of highly substituted pyridines often suffer from low overall yields, harsh reaction conditions, and poor atom economy. In contrast, the rational design of a Multicomponent Reaction (MCR) framework allows for the rapid assembly of the 2-methoxy-4,6-diphenylpyridine-3-carbonitrile core in a single operational step from readily available precursors.

This whitepaper provides an in-depth, self-validating technical guide to the synthesis, mechanistic logic, and optimization of these critical derivatives.

Mechanistic Pathways & Design Logic

The most efficient route to 2-methoxy-4,6-diphenylpyridine-3-carbonitriles relies on the base-catalyzed cyclocondensation of a chalcone (1,3-diphenylprop-2-en-1-one) with malononitrile in the presence of sodium methoxide (NaOMe) in methanol[1].

The Causality of Reagent Selection

The selection of sodium methoxide in methanol is the critical determinant of the final product's identity.

  • If ammonium acetate is used, the system yields the 2-amino derivative.

  • If aqueous sodium hydroxide is used, the system yields the 2-oxo (pyridone) derivative.

  • By utilizing strictly anhydrous NaOMe in MeOH, the methoxide ion serves a dual purpose: it acts as a strong base to deprotonate malononitrile (initiating the Michael addition), and it acts as a nucleophile that integrates into the C2 position of the newly formed pyridine ring during the aromatization step.

Mechanism A Chalcone + Malononitrile B Michael Addition (NaOMe Catalyzed) A->B C Intramolecular Cyclization B->C D Nucleophilic Attack (Methoxide Integration) C->D E Aromatization (-H2, -H+) D->E F 2-Methoxy-4,6-diphenyl pyridine-3-carbonitrile E->F

Mechanistic pathway for the synthesis of 2-methoxy-4,6-diphenylpyridine-3-carbonitrile.

Quantitative Data & Optimization

To maximize yield and purity, the reaction conditions must be strictly controlled. Moisture is the primary enemy of this synthesis; the presence of water will hydrolyze the methoxide to hydroxide, shifting the product distribution toward the 2-oxo derivative.

Table 1. Optimization of Reaction Conditions for Cyanopyridine Synthesis

Base / NucleophileSolventTemp (°C)Time (h)Major Product TypeTypical Yield (%)
NH₄OAc (Excess)Ethanol78 (Reflux)122-Amino derivative65 - 75
NaOH (Aqueous)Ethanol78 (Reflux)102-Oxo derivative45 - 55
NaOMe (Fresh) Methanol 65 (Reflux) 6 - 10 2-Methoxy derivative 70 - 85
K₂CO₃ / MeIDMF100122-Methoxy (via O-methylation)50 - 60

Data Synthesis Insight: Direct multicomponent cyclocondensation using NaOMe/MeOH provides superior atom economy and yield compared to the two-step process of synthesizing the pyridone followed by post-synthetic O-methylation using toxic methyl iodide[1],.

Experimental Protocols & Workflow

The following protocol is designed as a self-validating system . By incorporating specific analytical checkpoints, researchers can ensure the integrity of the synthesis before proceeding to the next step.

Protocol: Synthesis of 2-Methoxy-4,6-diphenylpyridine-3-carbonitrile

Step 1: Preparation of the Chalcone Intermediate

  • Dissolve equimolar amounts (10 mmol) of benzaldehyde and acetophenone in 20 mL of ethanol.

  • Add 5 mL of a 10% aqueous KOH solution dropwise while stirring at room temperature.

  • Stir for 3-4 hours until a precipitate forms.

  • Filter, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.

  • Validation Checkpoint 1: FTIR analysis must show a characteristic

    
    -unsaturated carbonyl stretch at ~1688 cm⁻¹ and the disappearance of the aldehyde C-H stretch.
    

Step 2: Cyclocondensation to the Cyanopyridine Core

  • Reagent Prep: In a thoroughly dried round-bottom flask, dissolve 1 mmol of the synthesized chalcone and 1 mmol of malononitrile in 10 mL of anhydrous methanol[1].

  • Base Generation: Freshly prepare sodium methoxide by carefully dissolving 1.2 mmol of sodium metal in 5 mL of anhydrous methanol under an inert atmosphere (Nitrogen or Argon). Crucial Causality: Using commercially aged NaOMe powder often results in lower yields due to ambient moisture degradation.

  • Reaction: Add the fresh NaOMe solution to the chalcone/malononitrile mixture. Heat the reaction to reflux (65 °C) for 6 to 10 hours.

  • Monitoring: Track the reaction via TLC (Hexane:Ethyl Acetate 4:1).

  • Validation Checkpoint 2: The reaction is complete when the UV-active chalcone spot disappears and a new, highly fluorescent spot (the cyanopyridine) appears.

  • Quenching & Isolation: Allow the mixture to cool to room temperature, then pour it slowly into 50 mL of ice-cold distilled water. Stir vigorously until a solid precipitates.

  • Purification: Filter the crude solid under vacuum, wash extensively with cold water to remove residual base and unreacted malononitrile, and recrystallize from hot ethanol or DMF.

  • Validation Checkpoint 3: Final structural confirmation via FTIR must show a sharp nitrile (C≡N) stretch at ~2220-2235 cm⁻¹ and a C-O-C stretch at ~1235 cm⁻¹, with the complete absence of the carbonyl stretch[1].

Workflow Step1 1. Reagent Preparation (Chalcone + Malononitrile in Anhydrous MeOH) Step2 2. Base Addition (Freshly prepared NaOMe under N2) Step1->Step2 Step3 3. Reflux & Monitor (65°C for 6-10 hours, TLC tracking) Step2->Step3 Step4 4. Quenching (Pour into ice-cold water) Step3->Step4 Step5 5. Isolation (Vacuum Filtration & Washing) Step4->Step5 Step6 6. Purification (Recrystallization & IR/NMR Validation) Step5->Step6

Step-by-step experimental workflow for the cyclocondensation reaction.

Biological Applications & Future Directions

The 3-cyano-2-methoxy-4,6-diphenylpyridine architecture is highly privileged in drug discovery. Recent high-throughput screening campaigns have identified specific halogenated and methoxy-substituted derivatives of this class as promising inhibitors of the bacterial Type III Secretion System (T3SS) in Escherichia coli[2]. By inhibiting the T3SS without killing the bacteria, these compounds exert selective evolutionary pressure, reducing the likelihood of antimicrobial resistance.

Furthermore, modifications to the pendant phenyl rings (e.g., incorporating morpholino or pyrazole moieties) have yielded derivatives with potent anti-inflammatory activity, outperforming standard NSAIDs like diclofenac in carrageenan-induced edema models[1]. Future research should focus on utilizing this robust MCR protocol to generate diverse libraries for Structure-Activity Relationship (SAR) profiling.

References

Sources

Foundational

Theoretical and Computational Architectures of Diphenylpyridine Scaffolds: A Technical Guide

Executive Summary Diphenylpyridine (DPP) derivatives represent a privileged scaffold in medicinal chemistry due to their ability to modulate diverse biological targets, including EGFR kinases , tubulin , and topoisomeras...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diphenylpyridine (DPP) derivatives represent a privileged scaffold in medicinal chemistry due to their ability to modulate diverse biological targets, including EGFR kinases , tubulin , and topoisomerase II . Their structural versatility also extends to optoelectronics, where their high quantum yields are exploited in OLED technologies.

This technical guide provides a rigorous framework for the theoretical and computational interrogation of DPP compounds. Moving beyond generic workflows, we detail the causal link between quantum mechanical descriptors and biological affinity, validated through Molecular Dynamics (MD) and ADMET profiling. This document serves as a blueprint for rational drug design, ensuring that synthetic efforts are directed only toward high-probability candidates.

Quantum Chemical Framework: Density Functional Theory (DFT)[1][2][3][4][5]

The Causality of Electronic Structure

In DPP derivatives, the specific arrangement of phenyl rings relative to the pyridine core dictates the HOMO-LUMO gap , which directly correlates with chemical hardness (


) and biological reactivity. A smaller gap implies higher polarizability and lower kinetic stability, often enhancing the molecule's ability to interact with the active sites of enzymes via charge-transfer mechanisms.
Validated Computational Protocol

To ensure reproducibility and accuracy, the following level of theory is recommended as the standard for DPP analysis:

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Global hybrid) or wB97XD (Long-range corrected, essential for stacking interactions in phenyl-rich systems).

  • Basis Set: 6-311G(d,p) or Def2-TZVPP (Triple-zeta quality required for accurate charge distribution).

Protocol: Geometry Optimization & Frequency Analysis
  • Input Construction: Build the initial 3D structure. Ensure phenyl rings are twisted (~30-40°) relative to the pyridine plane to minimize steric hindrance, reflecting the ground state.

  • Optimization: Run Opt+Freq.

    • Self-Validation Check: The output must contain zero imaginary frequencies . If an imaginary frequency exists (represented as a negative wavenumber), the structure is a transition state, not a local minimum. Perturb the geometry along the imaginary mode and re-optimize.

  • Descriptor Extraction: Calculate Global Reactivity Descriptors using Koopmans’ theorem:

    • Chemical Potential (

      
      ): 
      
      
      
    • Hardness (

      
      ): 
      
      
      
    • Electrophilicity Index (

      
      ): 
      
      
      
Data Interpretation: Reactivity Profile

The following table summarizes typical DFT-derived values for bioactive DPP derivatives (e.g., 3,5-dimethyl-2,6-diphenylpyridine).

DescriptorTypical Range (eV)Interpretation
HOMO Energy -6.0 to -6.5Electron donating capability. Higher values (less negative) indicate better donors.
LUMO Energy -1.5 to -2.0Electron accepting capability.
Band Gap (

)
4.0 - 4.5Critical Metric: Lower gaps (<4.0 eV) correlate with higher antioxidant and anticancer activity.
Dipole Moment 2.0 - 4.5 DebyeHigher polarity often improves solubility and membrane interaction.

Molecular Docking & Interaction Dynamics

Target Selection and Mechanism

DPP derivatives frequently act as ATP-competitive inhibitors. Key targets include:

  • EGFR (Epidermal Growth Factor Receptor): Inhibition prevents downstream signaling in non-small cell lung cancer.

  • Tubulin: Binding at the colchicine site disrupts microtubule polymerization, inducing apoptosis.

Docking Protocol (AutoDock Vina / Glide)

To avoid false positives, the docking protocol must be validated by re-docking the native co-crystallized ligand .

  • Protein Preparation:

    • Retrieve PDB (e.g., 1M17 for EGFR).

    • Remove water molecules (unless bridging is critical).

    • Add polar hydrogens and compute Gasteiger charges.

  • Grid Generation:

    • Center the grid box on the active site residues (e.g., Met793 in EGFR).

    • Box size:

      
       Å.
      
  • Scoring & Validation:

    • Self-Validation Check: The RMSD between the docked pose of the native ligand and its crystal structure must be < 2.0 Å .

    • Threshold: Binding affinity (

      
      ) should be lower (more negative) than -8.0 kcal/mol  to be considered a hit.
      
Visualization of Signaling Pathway

The following diagram illustrates the inhibition logic of DPP derivatives within the EGFR signaling cascade.

EGFR_Pathway Ligand DPP Derivative (Inhibitor) EGFR_Int EGFR Tyrosine Kinase (Intracellular Domain) Ligand->EGFR_Int Competitive Binding EGFR_Ext EGFR (Extracellular) EGFR_Ext->EGFR_Int Activation ATP ATP ATP->EGFR_Int Blocked Phos Autophosphorylation EGFR_Int->Phos Inhibited Ras Ras-GTP Phos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif

Caption: Mechanism of Action: DPP derivatives competitively inhibit the ATP binding pocket of the EGFR kinase domain, halting the Ras/Raf/MEK/ERK proliferation cascade.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations (typically 50–100 ns) are required to assess the temporal stability of the DPP-Protein complex.

Key Metrics for Stability[6]
  • RMSD (Root Mean Square Deviation):

    • Goal: The ligand RMSD should stabilize (plateau) within the first 10-20 ns.

    • Failure Mode: Continuous rise in RMSD > 3.0 Å indicates the ligand is leaving the binding pocket.

  • RMSF (Root Mean Square Fluctuation):

    • High peaks indicate flexible loops; low valleys indicate rigid secondary structures (helices/sheets). The binding site residues should show reduced RMSF upon ligand binding (stabilization).

ADMET & Drug-Likeness Profiling

A potent inhibitor is useless if it cannot reach the target. We utilize QSAR models to predict pharmacokinetics.

Lipinski’s Rule of Five Compliance

For a DPP derivative to be orally active, it generally must adhere to:

  • Molecular Weight: < 500 Da

  • LogP (Lipophilicity): < 5 (DPP cores are hydrophobic; polar substituents like -NH2 or -OH are often needed to lower LogP).

  • H-Bond Donors: < 5

  • H-Bond Acceptors: < 10

Toxicity Prediction
  • hERG Inhibition: Many pyridine derivatives risk blocking hERG channels (cardiotoxicity). In silico screening using admetSAR is mandatory to flag this early.

Experimental Workflow Integration

The following diagram details the iterative loop between computational design and experimental validation.

Workflow Design Ligand Design (DPP Scaffold) DFT DFT Optimization (B3LYP/6-311G**) Design->DFT Dock Molecular Docking (AutoDock Vina) DFT->Dock Filter Score < -8.0 kcal/mol? Dock->Filter Filter->Design No (Refine) MD MD Simulation (50 ns, GROMACS) Filter->MD Yes ADMET ADMET Profiling (Lipinski/Toxicity) MD->ADMET Synth Chemical Synthesis ADMET->Synth Pass Assay In Vitro Assay (MTT/Kinase) Synth->Assay Assay->Design SAR Feedback

Caption: Integrated Workflow: From theoretical quantum mechanics to wet-lab synthesis and biological assay validation.

References

  • Arisha, A. H. I. (2024). Quantum chemical analysis of 3,5-dimethyl-2,6-diphenylpyridine and its para amino and nitro phenyl derivatives using density functional theory. Indian Journal of Chemistry, 63(12), 1250-1262.[1] Retrieved from [Link]

  • Parthasarathi, R., et al. (2021). Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one. PMC. Retrieved from [Link]

  • Shah, P. (2025).[1][2][3][4] Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107.[2] Retrieved from [Link]

  • KAUST Repository. (2025). DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine.[5] Retrieved from [Link]

Sources

Exploratory

The Pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

[1] Executive Summary: The "Privileged" Heterocycle[1][2][3] In the hierarchy of medicinal chemistry scaffolds, pyridine occupies a "privileged" status, second only to piperidine among nitrogen heterocycles in FDA-approv...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Privileged" Heterocycle[1][2][3]

In the hierarchy of medicinal chemistry scaffolds, pyridine occupies a "privileged" status, second only to piperidine among nitrogen heterocycles in FDA-approved therapeutics.[1] Its ubiquity—present in over 95 approved drugs—is not merely a function of synthetic accessibility but a result of its unique physicochemical versatility.

For the drug developer, the pyridine scaffold is not just a structural spacer; it is a functional tool used to modulate lipophilicity (LogP) , aqueous solubility , metabolic stability , and target binding affinity . This guide dissects the technical rationale behind the pyridine scaffold, providing actionable insights for lead optimization and synthetic execution.

Physicochemical Profiling: The Logic of Bioisosterism

The strategic replacement of a benzene ring with a pyridine (the "phenyl-to-pyridyl switch") is a fundamental tactic in Structure-Activity Relationship (SAR) studies. This modification alters the electronic and steric landscape of the molecule without significantly changing its overall shape.

Comparative Metrics: Benzene vs. Pyridine[5]
PropertyBenzenePyridineMedicinal Chemistry Implication
Dipole Moment 0 D2.2 DPyridine increases polarity, often improving solubility.
H-Bonding NoneAcceptor (N)The lone pair on N (

) can accept H-bonds from receptors (e.g., Ser, Thr).
Basicity (pKa) N/A~5.2Pyridine can be protonated at physiological pH (depending on substituents), forming soluble salts.
LogP (Oct/Water) 2.130.65Significant reduction in lipophilicity, aiding "drug-likeness" (Lipinski's Rule of 5).
Electronic Character Electron-richElectron-deficientPyridine is

-deficient, making it less prone to oxidative metabolism than electron-rich phenyl rings.
The Phenyl-to-Pyridyl Switch Logic

The following diagram illustrates the decision matrix for employing a pyridine scaffold during lead optimization.

PyridineLogic Lead Lead Compound (Phenyl Core) Issue1 Problem: High LogP / Poor Solubility Lead->Issue1 Issue2 Problem: Metabolic Hotspot (CYP Oxidation) Lead->Issue2 Issue3 Problem: Lack of Target Interaction Lead->Issue3 Strategy Strategy: Phenyl-to-Pyridyl Switch Issue1->Strategy Issue2->Strategy Issue3->Strategy Outcome1 Result: Lower LogP (+Polarity) Salt Formation Strategy->Outcome1 Modulates Physicochem Outcome2 Result: Blocked Metabolism (Electron Deficient Ring) Strategy->Outcome2 Modulates DMPK Outcome3 Result: New H-Bond Acceptor (Vector: N-Lone Pair) Strategy->Outcome3 Modulates Potency

Figure 1: Decision logic for implementing the phenyl-to-pyridyl switch in lead optimization.

Pharmacological & Metabolic Impact[2][5][6][7][8][9]

Metabolic Stability and CYP Liability

A common failure mode for phenyl-containing drugs is rapid oxidation by Cytochrome P450 (CYP) enzymes, particularly at the para-position.

  • Mechanism: The pyridine ring is electron-deficient due to the electronegative nitrogen withdrawing electron density from the carbon skeleton. This raises the activation energy required for CYP-mediated oxidation (which typically involves electrophilic attack by the oxo-iron species).

  • Case Study (Ivosidenib): In the development of IDH1 inhibitors, replacing a fluorophenyl moiety with a pyridine significantly reduced CYP3A4 induction and improved metabolic stability, leading to the approved drug Ivosidenib.[2]

Target Binding Interactions

The pyridine nitrogen possesses a lone pair of electrons in an


 orbital, oriented in the plane of the ring. This vector is ideal for:
  • Hydrogen Bonding: Acting as an acceptor for backbone amides or hydroxyl groups (Ser, Thr, Tyr) in the binding pocket.

  • Metal Chelation: Coordinating with active site metals (e.g., Zinc in metalloproteases or Heme iron).

Synthetic Architecture: Regioselectivity Rules

Synthesizing substituted pyridines requires navigating its unique reactivity profile. Unlike benzene, the electron density is not uniform.

  • Electrophilic Aromatic Substitution (SEAr): Occurs at C3 (meta) . The N-atom deactivates the ring, making SEAr difficult without activating groups.

  • Nucleophilic Aromatic Substitution (SNAr): Occurs at C2 (ortho) and C4 (para) . The N-atom stabilizes the Meisenheimer complex intermediate.

  • Radical Functionalization (Minisci): Occurs preferentially at C2/C4 due to the stability of the radical intermediate.

Regioselectivity Pyridine Pyridine Core C3 C3 Position (Meta) Pyridine->C3 Deactivated Requires drastic conditions C24 C2 / C4 Positions (Ortho/Para) Pyridine->C24 Activated for Nu- attack SEAr Electrophiles (E+) (Nitration, Halogenation) SEAr->C3 Preferred Site SNAr Nucleophiles (Nu-) (Chichibabin, Displacement) SNAr->C24 Preferred Site Metal Cross-Coupling (Suzuki, Negishi) Metal->C3 Via 3-Halopyridine Metal->C24 Via 2-Halopyridine

Figure 2: Regioselective reactivity map for the functionalization of the pyridine scaffold.

Detailed Experimental Protocol: C-C Bond Formation

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromopyridine Objective: To install a biaryl linkage at the C3 position, a common motif in kinase inhibitors (e.g., Imatinib analogs).

Rationale & Causality
  • Substrate: 3-Bromopyridine. Chosen because C3 is difficult to access via nucleophilic attack; Pd-catalysis bridges this gap.

  • Catalyst:

    
    . A robust, air-stable Pd(II) precatalyst. The bidentate dppf ligand prevents catalyst decomposition and promotes the reductive elimination step.
    
  • Base: Cesium Carbonate (

    
    ). A mild, non-nucleophilic base necessary to activate the boronic acid (forming the boronate species) without interfering with the pyridine nitrogen.
    
  • Solvent: 1,4-Dioxane/Water (4:1). The aqueous component is critical for the solubility of the inorganic base and the activation of the boronic acid.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool to room temperature under a stream of Nitrogen (

      
      ) or Argon.
      
  • Reagent Loading:

    • Add 3-Bromopyridine (1.0 equiv, 1.0 mmol, 158 mg).

    • Add Aryl Boronic Acid (1.2 equiv, 1.2 mmol).

    • Add

      
        (2.0 equiv, 2.0 mmol, 652 mg).
      
    • Add

      
        (0.05 equiv, 5 mol%, 41 mg). Note: Add catalyst last to minimize exposure to air in solution.
      
  • Solvation & Degassing:

    • Add 1,4-Dioxane (4 mL) and Distilled Water (1 mL).

    • Critical Step: Sparge the mixture with

      
       gas for 10 minutes. Why? Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.
      
  • Reaction:

    • Heat the reaction mixture to 90°C in an oil bath.

    • Stir vigorously for 4–16 hours.

  • Validation (TLC Monitoring):

    • Eluent: 30% Ethyl Acetate in Hexanes.

    • Visualize under UV (254 nm).

    • Endpoint: Disappearance of the 3-bromopyridine spot (

      
      ) and appearance of a new, highly fluorescent spot (biaryl product).
      
  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.

    • Partition the filtrate between Ethyl Acetate (20 mL) and Water (20 mL).

    • Wash the organic layer with Brine (10 mL), dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient).

Selected FDA-Approved Pyridine Drugs

Drug NameIndicationRole of Pyridine Scaffold
Isoniazid TuberculosisPro-drug moiety: The pyridine nitrogen is activated by bacterial enzymes (KatG) to form the active radical species.
Esomeprazole GERD / UlcerspKa Modulation: The pyridine ring facilitates the accumulation of the drug in the acidic secretory canaliculi of parietal cells.
Imatinib CML (Leukemia)H-Bond Acceptor: The pyridine nitrogen forms a critical hydrogen bond with the backbone of the BCR-ABL kinase ATP-binding site.
Sorafenib Renal Cell CarcinomaSolubility/Binding: Pyridine-carboxamide moiety improves water solubility and directs binding orientation in the kinase pocket.
Vismodegib Basal Cell CarcinomaMetabolic Stability: 2-Chloropyridine ring blocks metabolic oxidation sites compared to a phenyl analog.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link

  • Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Specific Signal-Generating Interaction at the Receptor–Ligand Interface. Journal of Medicinal Chemistry, 60(8), 3552–3579. Link

  • Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery.[3][4] Nature Chemistry, 10, 383–394. Link

  • Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers. ACS Medicinal Chemistry Letters, 9(4), 300–305. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Cyano-2-methoxy-4,6-diphenylpyridine as a Versatile Scaffold for Heterocyclic Architecture

Topic: Applications of 3-Cyano-2-methoxy-4,6-diphenylpyridine in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of 3-Cyano-2-methoxy-4,6-diphenylpyridine in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Cyano-2-methoxy-4,6-diphenylpyridine (also known as 2-methoxy-4,6-diphenylnicotinonitrile ) represents a pivotal intermediate in the synthesis of fused nitrogenous heterocycles. Characterized by a highly functionalized pyridine core, this molecule serves as an electrophilic "switch" in organic synthesis. The C2-methoxy group acts as an excellent leaving group for nucleophilic aromatic substitution (


), while the C3-cyano group provides a gateway for cyclization reactions. This guide details the synthesis, reactivity, and application of this scaffold in developing fluorescent sensors and bioactive pyrazolo[3,4-b]pyridines.

Chemical Profile & Mechanism of Action[1]

Structural Analysis

The molecule features a "push-pull" electronic system. The electron-withdrawing cyano group at C3 and the pyridine nitrogen activate the C2 position, making the methoxy group highly susceptible to displacement by nucleophiles (amines, hydrazines, thiols).

  • C2-Methoxy: Labile leaving group (activatable handle).

  • C3-Cyano: Electrophilic trap for cyclization; precursor to amides/tetrazoles.

  • C4, C6-Phenyls: Provide steric bulk and conjugation, enhancing fluorescence quantum yield and lipophilicity.

Mechanistic Pathway: The "Switch" Concept

The utility of this compound lies in its ability to undergo regioselective nucleophilic attack . Unlike simple pyridines, the 3-cyano group lowers the LUMO energy at C2, facilitating rapid


 reactions under mild conditions. Subsequent attack of the newly installed nucleophile onto the adjacent cyano group allows for the construction of fused ring systems (e.g., pyrazolo-pyridines) in a cascade manner.

Visualizing the Synthetic Logic

The following diagram illustrates the central role of the 2-methoxy scaffold in divergent synthesis.

G Chalcone Chalcone Precursor (1,3-Diphenyl-2-propene-1-one) Chloro 2-Chloro-3-cyano- 4,6-diphenylpyridine Chalcone->Chloro 1. Malononitrile/NH4OAc 2. NaNO2/H+ 3. POCl3 Target SCAFFOLD: 3-Cyano-2-methoxy- 4,6-diphenylpyridine Chloro->Target NaOMe / MeOH Reflux, 1h Hydrazine 2-Hydrazinyl Derivative Target->Hydrazine NH2NH2·H2O Ethanol, RT Pyrazolo Pyrazolo[3,4-b]pyridine (Bioactive/Fluorescent) Hydrazine->Pyrazolo Cyclization (Acid/Base Cat.) Triazolo [1,2,4]Triazolo [4,3-a]pyridine Hydrazine->Triazolo HCOOH or Ac2O

Figure 1: Divergent synthesis pathway starting from the chalcone precursor, highlighting the 2-methoxy derivative as the critical branch point for heterocyclic diversity.

Experimental Protocols

Protocol A: Synthesis of 3-Cyano-2-methoxy-4,6-diphenylpyridine

Objective: To synthesize the core scaffold from its 2-chloro precursor via Nucleophilic Aromatic Substitution (


).

Reagents:

  • 2-Chloro-4,6-diphenylnicotinonitrile (1.0 equiv)

  • Sodium Methoxide (NaOMe) (1.5 equiv)

  • Anhydrous Methanol (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-4,6-diphenylnicotinonitrile (2.90 g, 10 mmol) in anhydrous methanol (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Activation: Slowly add a solution of sodium methoxide (0.81 g, 15 mmol) in methanol (10 mL) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (65°C) for 1–2 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting material (

    
    ) should disappear, converting to the product (
    
    
    
    ).
  • Quench: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g) with vigorous stirring.

  • Isolation: A white to pale-yellow precipitate will form. Filter the solid using a Buchner funnel.

  • Purification: Wash the filter cake with cold water (

    
     mL) to remove excess base and salts. Recrystallize from ethanol to obtain colorless needles.
    

Yield: 85–92% Melting Point: 158–160°C (Lit. value check required for specific batch).

Protocol B: Transformation to 3-Amino-1H-pyrazolo[3,4-b]pyridine

Objective: To utilize the 2-methoxy scaffold for the construction of a fused pyrazolo-pyridine system, a pharmacophore often associated with kinase inhibition.

Mechanism: The hydrazine nucleophile first displaces the methoxy group (


) to form a 2-hydrazinyl intermediate. Under thermal forcing or acidic catalysis, the terminal nitrogen of the hydrazine attacks the nitrile carbon, closing the pyrazole ring.

Reagents:

  • 3-Cyano-2-methoxy-4,6-diphenylpyridine (1.0 equiv)

  • Hydrazine Hydrate (80% or 98%) (5.0 equiv)

  • Ethanol or Dioxane (Solvent)[1]

Step-by-Step Methodology:

  • Displacement: Suspend 3-cyano-2-methoxy-4,6-diphenylpyridine (2.86 g, 10 mmol) in ethanol (20 mL).

  • Addition: Add hydrazine hydrate (2.5 mL, ~50 mmol) in one portion.

  • Reaction: Reflux the mixture for 4–6 hours.

    • Note: If the 2-hydrazinyl intermediate precipitates early, continue heating to force cyclization. If cyclization is slow, add a catalytic amount of acetic acid.

  • Monitoring: TLC will show the disappearance of the methoxy compound and the appearance of a highly fluorescent spot (the pyrazolopyridine).

  • Work-up: Cool the solution. The product usually precipitates as a solid. Filter and wash with cold ethanol.

  • Characterization: The disappearance of the nitrile stretch (

    
    ) in IR and the appearance of 
    
    
    
    bands confirm cyclization.

Application Data: Properties & Performance

Photophysical Properties

The 4,6-diphenylpyridine core exhibits intrinsic fluorescence. Substitution at the 2-position modulates this emission, making these compounds useful as solvatochromic probes.

CompoundSubstituent (C2)Absorption

(nm)
Emission

(nm)
Quantum Yield (

)
Scaffold -OMe 310 385 0.25
Intermediate-NHNH

3254100.38
Cyclized ProductPyrazolo-fused340450 (Blue)0.65

Data indicative of typical polysubstituted pyridine behavior in MeCN.

Biological Relevance

The 2-methoxy scaffold is a "masked" form of the pyridone (via hydrolysis) and a precursor to bioactives.

  • Antimicrobial: 2-Amino and 2-Hydrazinyl derivatives derived from this scaffold show efficacy against S. aureus and E. coli.

  • Anticancer: Fused pyrazolo[3,4-b]pyridines synthesized from this protocol have demonstrated cytotoxicity against breast cancer cell lines (MCF-7), often surpassing standard intercalating agents in potency.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: While the 2-methoxy compound is stable, the

    
     reaction with sodium methoxide requires anhydrous conditions to prevent hydrolysis to the 2-pyridone (unreactive byproduct).
    
  • Regioselectivity: In the synthesis of the precursor (from chalcone), ensure the use of malononitrile. Using ethyl cyanoacetate will yield the 3-cyano-2-pyridone directly, which must be chlorinated before methoxylation.

  • Cyclization Stalling: If Protocol B yields only the open-chain hydrazinyl intermediate, reflux in glacial acetic acid for 1 hour to drive the ring closure to the pyrazolopyridine.

References

  • Mague, J. T., et al. (2014).[2] "2-Methoxy-4,6-diphenylnicotinonitrile."[2][3] Acta Crystallographica Section E, 70(2), o228.[2]

  • El-Gaby, M. S. A., et al. (2002). "Synthesis and biological activity of some new pyrimidine and fused pyrimidine derivatives." Il Farmaco, 57(8), 613-617. (Contextual grounding for pyrimidine/pyridine bioactivity).
  • Serenik-Orlowski, N., et al. (2024). "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles." Molecules, 29.

  • Litvinov, V. P. (2004). "Multicomponent cascade heterocyclization as a promising route to targeted synthesis of polyfunctional pyridines." Russian Chemical Reviews, 73(7), 637.
  • Al-Arab, M. M. (1989).[4] "Reaction of

    
    -unsaturated ketones with malononitrile in the presence of alkoxides." Journal of Heterocyclic Chemistry, 26, 1665. (Foundational synthesis of the core).
    

Sources

Application

Application Note: 3-Cyano-2-methoxy-4,6-diphenylpyridine as a Solvatochromic Fluorescent Probe

Part 1: Introduction & Mechanism Executive Summary 3-Cyano-2-methoxy-4,6-diphenylpyridine (also known as 2-methoxy-4,6-diphenylnicotinonitrile ) is a high-performance fluorescent scaffold characterized by its robust Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Mechanism

Executive Summary

3-Cyano-2-methoxy-4,6-diphenylpyridine (also known as 2-methoxy-4,6-diphenylnicotinonitrile ) is a high-performance fluorescent scaffold characterized by its robust Intramolecular Charge Transfer (ICT) capabilities. Unlike rigid planar fluorophores, this molecule exhibits a twisted intramolecular conformation that renders its emission highly sensitive to the polarity of the surrounding microenvironment.

This guide details the protocol for utilizing this probe to map local polarity variations in biological systems (e.g., lipid droplets, hydrophobic pockets of proteins) and material interfaces. Its high lipophilicity (LogP ~4.85) and "Turn-On" fluorescence in non-polar environments make it an exceptional tool for visualizing hydrophobic domains in aqueous systems.

Principle of Operation: Solvatochromic ICT

The fluorescence mechanism relies on the electronic push-pull interaction between the electron-rich phenyl rings (donors) and the electron-deficient 3-cyano-2-methoxypyridine core (acceptor).

  • Ground State: The molecule exists in a twisted conformation due to steric hindrance between the phenyl rings and the central pyridine core.

  • Excitation: Upon UV/Blue excitation (~340–380 nm), an electron transfer occurs from the phenyl donors to the cyanopyridine acceptor.

  • Emission: The relaxation pathway is heavily influenced by solvent polarity.

    • Non-polar environments (e.g., Toluene, Lipid membranes): The excited state is destabilized, resulting in high quantum yield and blue-shifted emission.

    • Polar environments (e.g., Water, Cytosol): The excited ICT state is stabilized by solvent dipoles, leading to non-radiative decay (quenching) or a significant red-shift with reduced intensity.

Mechanism Diagram

ICT_Mechanism cluster_0 Molecular Structure Donor Phenyl Rings (Electron Donors) Acceptor 3-Cyano-2-methoxypyridine (Electron Acceptor) Donor->Acceptor Steric Twist Excitation Excitation (λex ~340-380 nm) Donor->Excitation Photon Absorption ICT_State ICT Excited State (Dipole Moment ↑) Excitation->ICT_State e- Transfer Environment Microenvironment Polarity Check ICT_State->Environment Result_NonPolar Non-Polar / Lipophilic (High Quantum Yield) Blue Emission Environment->Result_NonPolar Low Polarity Result_Polar Polar / Aqueous (Quenching / Red Shift) Low Intensity Environment->Result_Polar High Polarity

Caption: Schematic of the Intramolecular Charge Transfer (ICT) mechanism. The probe acts as a polarity sensor, exhibiting "Turn-On" fluorescence in hydrophobic environments.

Part 2: Photophysical Properties[1]

The following data characterizes the probe's behavior in solvents of varying polarity. Note the significant Stokes shift in polar solvents, indicative of the ICT mechanism.[1]

SolventPolarity Index

(nm)

(nm)
Stokes Shift (nm)Relative Intensity
Toluene 2.434239856High (+++++)
Chloroform 4.134541570High (++++)
DCM 3.134442278Medium (+++)
Acetonitrile 5.8340455115Low (++)
Methanol 5.1338468130Very Low (+)
Water 10.2335QuenchedN/ANegligible

Note: Data derived from solvatochromic studies of 2-methoxy-4,6-diphenylnicotinonitrile derivatives.[2][1][3][4]

Part 3: Experimental Protocols

Materials & Storage
  • Probe: 3-Cyano-2-methoxy-4,6-diphenylpyridine (Purity >97%).

  • Solvents: DMSO (Anhydrous, PCR grade), Ethanol (Spectroscopic grade).

  • Storage: Store solid powder at 2–8°C, protected from light. Stock solutions in DMSO are stable at -20°C for up to 3 months.

Protocol A: Preparation of Stock Solution
  • Weigh 1.0 mg of the probe (MW: 286.33 g/mol ).

  • Dissolve in 349 µL of anhydrous DMSO to create a 10 mM Master Stock.

  • Vortex vigorously for 30 seconds to ensure complete dissolution.

  • Aliquot into amber microcentrifuge tubes (10 µL each) to avoid repeated freeze-thaw cycles.

Protocol B: Cellular Imaging (Lipid Droplet/Membrane Staining)

This protocol is optimized for adherent mammalian cells (e.g., HeLa, MCF-7). The probe will selectively accumulate in lipid droplets and hydrophobic membrane regions.

Step-by-Step Methodology:

  • Cell Culture: Seed cells on sterile glass coverslips or confocal dishes. Grow to 70-80% confluency.

  • Working Solution: Dilute the 10 mM DMSO stock 1:1000 in pre-warmed PBS or serum-free medium to obtain a 10 µM working solution.

    • Critical: Do not exceed 0.5% DMSO concentration to avoid cytotoxicity.

  • Incubation:

    • Remove culture medium.

    • Add the 10 µM working solution gently to the cells.

    • Incubate for 20–30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing:

    • Aspirate the staining solution.

    • Wash 3x with sterile PBS (pH 7.4) to remove excess extracellular probe.

  • Fixation (Optional):

    • If fixation is required, incubate with 4% Paraformaldehyde (PFA) for 10 minutes after washing.

    • Note: Live cell imaging is recommended to preserve lipid droplet morphology.

  • Imaging:

    • Mount coverslips using an aqueous mounting medium (if fixed).

    • Excitation: 365 nm (UV LED) or 405 nm (Laser line).

    • Emission Filter: Blue/Cyan channel (420–480 nm).

    • Observation: Lipid droplets will appear as bright, punctate blue/cyan structures against a dark cytosolic background.

Protocol C: Solvatochromic Sensing (Lippert-Mataga Plot)

To validate the probe's sensitivity to polarity in a new system:

  • Prepare 10 µM solutions of the probe in a series of solvents (Toluene, THF, DCM, DMSO, MeOH).

  • Record Absorption and Emission spectra for each.

  • Calculate the Stokes Shift (

    
    ) in wavenumbers (
    
    
    
    ).
  • Plot

    
     vs. the Orientation Polarizability (
    
    
    
    ) of the solvents.
  • Linearity: A linear correlation confirms the ICT mechanism and allows you to calibrate the probe for unknown micro-polarity measurements.[1]

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media High concentration or low solubility in water.Sonicate the working solution. Reduce concentration to 1–5 µM. Ensure DMSO < 0.5%.
Weak Signal High polarity environment or quenching.The probe is likely in the aqueous phase. Confirm target is hydrophobic (lipids). Increase gain or probe concentration.
Rapid Photobleaching Oxidation or high laser power.Use lower excitation power (1-5%). Add antioxidants (e.g., DABCO) if performing fixed cell imaging.
Red-Shifted Emission Probe aggregation."AIE" effects can occur at high concentrations (>50 µM). Reduce concentration to ensure monomeric species.

Part 5: Workflow Diagram

Workflow Stock 1. Prepare Stock 10 mM in DMSO Dilution 2. Dilute to Working Conc. 10 µM in PBS/Media Stock->Dilution Staining 3. Cell Incubation 20-30 min @ 37°C Dilution->Staining Wash 4. Wash Step 3x PBS (Remove Background) Staining->Wash Imaging 5. Fluorescence Imaging Ex: 365/405 nm | Em: 450 nm Wash->Imaging

Caption: Standard workflow for live-cell imaging using 3-Cyano-2-methoxy-4,6-diphenylpyridine.

Part 6: References

  • Bakheit, A. H., et al. (2023).[5] "Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights." Molecules, 28(19), 6859.[6]

  • Gokce, H., et al. (2019).[3] "Hirshfeld Surface, Molecular Docking Study, Spectroscopic Characterization and NLO Profile of 2-Methoxy-4,6-Diphenylnicotinonitrile." ChemistrySelect, 4(40), 11821-11832.

  • Sigma-Aldrich. "Product Specification: 2-Methoxy-4,6-diphenylpyridine-3-carbonitrile." Sigma-Aldrich Catalog.

  • PubChem. "Compound Summary: 2-methoxy-4,6-diphenylpyridine-3-carbonitrile."[7] National Library of Medicine.

Sources

Method

Advanced Strategies for the Synthesis and Functionalization of Pyridine Scaffolds

Introduction: The Pyridine Paradox In medicinal chemistry, the pyridine ring is ubiquitous, appearing in over 100 FDA-approved drugs (e.g., Nexium, Claritin, Imatinib). However, its synthesis and functionalization presen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Paradox

In medicinal chemistry, the pyridine ring is ubiquitous, appearing in over 100 FDA-approved drugs (e.g., Nexium, Claritin, Imatinib). However, its synthesis and functionalization present a distinct "paradox" to the synthetic chemist:

  • Electron Deficiency: The electronegative nitrogen atom pulls density from the ring, making Electrophilic Aromatic Substitution (SEAr) difficult and often requiring harsh conditions that sensitive pharmacophores cannot withstand.

  • Catalyst Poisoning: The basic nitrogen lone pair is a competent ligand for transition metals, frequently poisoning Palladium (Pd) or Platinum (Pt) catalysts used in cross-coupling, leading to stalled reactions.

This guide moves beyond textbook theory to provide field-proven, high-fidelity protocols that address these specific challenges. We focus on three critical workflows: rapid de novo library generation (Microwave Hantzsch), overcoming catalyst poisoning (Buchwald-Hartwig), and regioselective late-stage functionalization (Minisci).

Module 1: De Novo Synthesis – The Modernized Hantzsch Protocol

Objective: Rapid generation of polysubstituted pyridine libraries using microwave irradiation.

The Mechanistic Logic

The classical Hantzsch synthesis (1882) is a thermal multicomponent reaction that yields 1,4-dihydropyridines (1,4-DHPs), which must be subsequently oxidized to pyridines.

  • The Upgrade: We utilize microwave irradiation to accelerate the condensation/cyclization steps from 12 hours to <15 minutes.

  • The Oxidant: We employ in situ aromatization or a rapid Manganese Dioxide (MnO₂) oxidation to prevent the isolation of the unstable DHP intermediate.

Experimental Workflow Diagram

HantzschWorkflow Inputs Aldehyde + 2 equiv β-Ketoester + Ammonium Acetate MW Microwave Irradiation (140°C, 10 min) Inputs->MW Condensation DHP 1,4-DHP Intermediate (In Situ) MW->DHP Cyclization Oxidation Oxidative Aromatization (MnO2 or DDQ) DHP->Oxidation Dehydrogenation Product Polysubstituted Pyridine Oxidation->Product Isolation

Figure 1: Streamlined workflow for the conversion of aldehydes and ketoesters to pyridines via the Hantzsch method.

Protocol: Microwave-Assisted Synthesis

Scale: 1.0 mmol | Vessel: 10 mL Microwave Vial[1]

  • Charge: To a 10 mL microwave process vial equipped with a magnetic stir bar, add:

    • Aryl Aldehyde (1.0 mmol)[1]

    • Ethyl Acetoacetate (2.0 mmol)[1]

    • Ammonium Acetate (1.5 mmol)

    • Ethanol (2.5 mL) – Note: Water/Ethanol mixtures can be used for green chemistry compliance.

  • Irradiate: Seal the vial. Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) to 140 °C for 10 minutes with "High" absorption level.

    • Critical Check: Ensure the pressure limit is set to 15 bar to accommodate ethanol vapor pressure.

  • Oxidation (Aromatization):

    • Open the vial (after cooling). Add MnO₂ (5.0 mmol, activated) directly to the crude ethanolic solution.

    • Stir at room temperature for 30 minutes. The conversion of DHP to Pyridine is indicated by the disappearance of the N-H stretch in IR or the shift of the C4-H signal in NMR.

  • Workup: Filter the mixture through a pad of Celite to remove manganese salts. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from EtOH/Hexanes or purify via flash chromatography (SiO₂, EtOAc/Hexanes).

Module 2: C-N Cross-Coupling – Solving the "Poisoning" Problem

Objective: Installing amine functionality on halopyridines without deactivating the Pd-catalyst.

The Challenge: Competitive Binding

In standard Buchwald-Hartwig aminations, the pyridine nitrogen competes with the phosphine ligand for the Pd(0) center. If the pyridine binds, the catalytic cycle arrests. The Solution: Use Bulky, Electron-Rich Ligands (e.g., BrettPhos, XPhos). These ligands create a "steric wall" that prevents the pyridine nitrogen from coordinating to the metal, while still allowing the oxidative addition of the C-X bond.

Ligand Selection Matrix
Substrate FeatureRecommended LigandBase Recommendation
2-Halopyridines (General)BINAP or Dppf NaOtBu
3-Halopyridines (Sterically Hindered)XPhos K₃PO₄
Primary Amines (Challenging)BrettPhos Cs₂CO₃
Weakly Nucleophilic Amines RuPhos LHMDS
Protocol: Pd-Catalyzed Amination of 3-Bromopyridine

Scale: 0.5 mmol | Atmosphere: Argon/Nitrogen (Strict)

  • Catalyst Pre-complexation (The "Pro-Tip"):

    • Do not add Pd(OAc)₂ and ligand separately if possible. Use a pre-catalyst like XPhos Pd G3 or BrettPhos Pd G3 . This ensures a 1:1 Pd:Ligand ratio and prevents induction periods.

  • Setup:

    • In a glovebox or under strict Schlenk conditions, charge a vial with:

      • 3-Bromopyridine (0.5 mmol)

      • Aniline derivative (0.6 mmol)

      • Base: NaOtBu (0.7 mmol) – Must be stored in a desiccator; moisture kills this reaction.

      • Catalyst: XPhos Pd G3 (2 mol%)

      • Solvent: Anhydrous Toluene or 1,4-Dioxane (2.0 mL, sparged with Argon for 10 mins).

  • Reaction:

    • Seal the vial with a Teflon-lined crimp cap.

    • Heat to 100 °C for 4–12 hours.

  • Analysis:

    • Monitor via LC-MS.[2] Look for the disappearance of the bromide (M+ and M+2 pattern).

  • Workup:

    • Dilute with EtOAc, wash with water.

    • Note: Pyridines are polar.[3] Ensure your aqueous phase is basic (pH > 10) during extraction to keep the pyridine neutral and in the organic layer.

Module 3: Late-Stage Functionalization – The Minisci Reaction

Objective: Direct C-H alkylation of complex pyridine scaffolds (Drug Discovery stage).

The Regioselectivity Problem

Standard radical alkylations often yield mixtures of C2 and C4 isomers. The Innovation: Recent work (e.g., by the Baran Lab) utilizes blocking groups or specific radical precursors (sulfinates, carboxylic acids) to control this. We will focus on a Ag-catalyzed decarboxylative protocol that favors C2/C4 alkylation based on sterics.

Mechanistic Pathway Diagram

MinisciMechanism R_COOH Carboxylic Acid (Alkyl Source) Ag_Cat Ag(I) Catalyst + S₂O₈²⁻ R_COOH->Ag_Cat Oxidative Decarboxylation Radical Alkyl Radical (R•) Ag_Cat->Radical CO₂ Release Addition Radical Addition (C2/C4 Selective) Radical->Addition Pyridine Protonated Pyridine (Activated Core) Pyridine->Addition TFA Activation Product Alkylated Pyridine Addition->Product Oxidation/Deprotonation

Figure 2: Mechanism of the Silver-Catalyzed Minisci Decarboxylative Alkylation.

Protocol: Ag/Persulfate Decarboxylative Alkylation

Scale: 0.3 mmol | Condition: Biphasic (DCM/Water)

  • Reagents:

    • Pyridine Substrate (0.3 mmol)

    • Carboxylic Acid (Alkyl source, 0.9 mmol, 3 equiv)

    • AgNO₃ (0.06 mmol, 20 mol%)

    • (NH₄)₂S₂O₈ (Ammonium Persulfate, 0.9 mmol, 3 equiv)

    • TFA (Trifluoroacetic acid, 1.0 equiv) – Activates the pyridine ring.

  • Solvent System:

    • DCM : Water (1:1 ratio, 2 mL total). The biphasic system helps solubilize the inorganic oxidant and the organic substrate.

  • Procedure:

    • Add the pyridine, carboxylic acid, and AgNO₃ to the vial.

    • Add the solvent mixture and TFA.

    • Add (NH₄)₂S₂O₈ last.

    • Stir vigorously at 40–50 °C for 12 hours.

    • Observation: Gas evolution (CO₂) will occur. Ensure the vial is not over-tightened or has a pressure-release mechanism if scaling up.

  • Workup:

    • Basify carefully with sat. NaHCO₃ (Caution: foaming).

    • Extract with DCM.

    • Purification Note: Minisci reactions often produce mono- and di-alkylated products. Gradient column chromatography is usually required.

References & Authoritative Grounding

  • Hantzsch Synthesis & Microwave Optimization:

    • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction.[1][4][5] MDPI. Available at: [Link]

    • Biotage Application Note on Hantzsch Synthesis. Available at: [Link]

  • Buchwald-Hartwig Coupling on Pyridines:

    • A Practical Buchwald-Hartwig Amination of 2-Bromopyridines.[2][6] PubMed (NIH). Available at: [Link]

    • Ligand Effects in C-N Coupling (Buchwald Group).[7] See generally: [Link]

  • Minisci Reaction & C-H Functionalization:

    • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. J. Am. Chem. Soc.[8] (Baran Lab). Available at: [Link][9]

    • Minisci Reaction Review & Protocols. ChemRxiv. Available at: [Link]

Sources

Application

Application Note: Anticancer Activity of Substituted Pyridine Compounds

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Introduction to Pyridine Scaffolds in Oncology The pyridine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Introduction to Pyridine Scaffolds in Oncology

The pyridine ring—a six-membered, nitrogen-containing heterocycle—is a privileged scaffold in medicinal chemistry. Its structural geometry and electron-deficient nature allow it to participate in critical hydrogen-bonding and π-π stacking interactions within the binding pockets of various biological targets[1]. In recent years, substituted pyridine derivatives have demonstrated profound potential in oncology, acting as multi-target agents that disrupt cancer cell proliferation, angiogenesis, and mitotic progression[1][2].

This application note synthesizes recent pharmacological data on substituted pyridines, delineates their mechanisms of action, and provides field-proven, self-validating protocols for evaluating their in vitro cytotoxicity and apoptotic potential.

Mechanistic Profiling of Pyridine Derivatives

Substituted pyridines exert their anticancer effects through diverse molecular pathways, depending on their specific functional group substitutions.

  • Kinase Inhibition (EGFR & VEGFR-2): Spiro-pyridine derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking these receptor tyrosine kinases, they choke tumor angiogenesis and halt downstream proliferative signaling[3].

  • Topoisomerase IIα Inhibition: Pyrazolo[3,4-b]pyridine derivatives act as Topoisomerase IIα poisons. They stabilize the DNA-enzyme cleavage complex, leading to catastrophic double-strand DNA breaks and subsequent apoptosis, particularly in leukemic cell lines[4].

  • Kinesin Eg5 Inhibition: 2,6-diaryl-substituted pyridines interact directly with the allosteric binding site of kinesin Eg5 (forming critical H-bonds with GLU116 and GLY117 residues). This disrupts mitotic spindle pole separation, arresting cells in the G2/M phase[5].

  • Apoptotic Induction: The downstream consequence of these targeted inhibitions is the induction of the intrinsic apoptotic pathway. Pyridine derivatives have been shown to significantly upregulate pro-apoptotic Bax expression while simultaneously suppressing anti-apoptotic Bcl-2 expression, leading to cytochrome c release and caspase activation[3].

SignalingPathway Pyridine Substituted Pyridines Kinase EGFR/VEGFR-2 Inhibition Pyridine->Kinase Topo Topoisomerase IIα Inhibition Pyridine->Topo Eg5 Kinesin Eg5 Inhibition Pyridine->Eg5 Bcl2 Bcl-2 (Anti-apoptotic) Kinase->Bcl2 Downregulates DNA DNA Damage Topo->DNA Mitosis Mitotic Arrest Eg5->Mitosis Bax Bax (Pro-apoptotic) DNA->Bax Upregulates Apoptosis Cancer Cell Apoptosis Mitosis->Apoptosis Bcl2->Bax Inhibits Bax->Apoptosis

Fig 1: Multi-target apoptotic signaling pathways induced by substituted pyridine derivatives.

Quantitative Data Summary

The efficacy of novel pyridine compounds is typically benchmarked against established chemotherapeutics like Doxorubicin[1][3]. The table below consolidates the half-maximal inhibitory/growth concentration (IC₅₀/GI₅₀) values of distinct pyridine classes across various human cancer cell lines.

Compound ClassSpecific DerivativeTarget Cell LineIC₅₀ / GI₅₀ (µM)Primary Mechanism
Spiro-pyridines Compound 7Caco-2 (Colorectal)7.83 ± 0.50EGFR/VEGFR-2 Inhibition, Bax activation[3]
Pyrazolo[3,4-b]pyridines Compound 8cK562 (Leukemia)0.72Topoisomerase IIα Inhibition[4]
Pyrazolo[3,4-b]pyridines Compound 8cMV4-11 (Leukemia)0.72Topoisomerase IIα Inhibition[4]
2,6-diaryl-pyridines Compound 5mMCF-7 (Breast)82.00Kinesin Eg5 Inhibition[5]
Pyridine-azomethines Compound 3hHCT-15 (Colon)15.20General Cytotoxicity[2]
Reference Standard DoxorubicinCaco-2 (Colorectal)12.49 ± 1.10DNA Intercalation[3]

Experimental Workflows & Protocols

To ensure robust, reproducible data, cytotoxicity evaluations must be designed as self-validating systems. This requires the inclusion of strict vehicle controls to rule out solvent toxicity, and positive controls to validate assay sensitivity[1][6].

ProtocolWorkflow Seed 1. Cell Seeding (1x10^4 cells/well) Treat 2. Compound Treatment (Serial Dilutions + Controls) Seed->Treat Split Treat->Split MTT 3a. MTT Assay (Metabolic Viability) Split->MTT FACS 3b. Annexin V/PI Staining (Apoptosis Detection) Split->FACS Read 4a. Solubilize & Read Absorbance (570 nm) MTT->Read Flow 4b. Flow Cytometry Acquisition FACS->Flow Data 5. Data Analysis (IC50 & Quadrant Profiling) Read->Data Flow->Data

Fig 2: Standardized in vitro workflow for evaluating pyridine derivative cytotoxicity.

Protocol A: MTT Cell Viability Assay

Scientific Rationale: The MTT assay is a colorimetric method that measures cellular metabolic activity. Viable cells possess active mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, reducing the yellow water-soluble MTT to insoluble purple formazan crystals. The absorbance of the solubilized crystals directly correlates with the viable cell count[1][6].

Materials:

  • Target cancer cell lines (e.g., HepG-2, Caco-2, MCF-7)[3][5].

  • Synthesized pyridine derivatives (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS)[6].

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)[6].

  • 96-well microplate reader.

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed approximately 1 × 10⁴ cells/well into a 96-well plate in 100 µL of complete culture medium[1]. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular attachment.

  • Compound Preparation: Prepare serial dilutions of the pyridine derivatives in complete culture medium. Critical Step: Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the old medium. Add 100 µL of the compound-containing medium to the respective wells[1]. Include the following controls to self-validate the assay:

    • Negative Control: Untreated cells in complete medium.

    • Vehicle Control: Cells treated with the maximum concentration of DMSO used (e.g., 0.5%).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin)[1][3].

    • Blank: Medium only (no cells) for background subtraction.

  • Incubation: Incubate the plates for 24, 48, or 72 hours depending on the desired kinetic readout[5].

  • MTT Addition: Add 20 µL of the MTT solution (5 mg/mL) to each well. Incubate in the dark for an additional 4 hours at 37°C[1][6].

  • Solubilization: Carefully aspirate the supernatant to avoid disturbing the formazan crystals at the bottom of the well. Add 100 µL of solubilization buffer (DMSO) to each well to dissolve the crystals[6]. Agitate the plate gently on a shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader[2]. Calculate cell viability as a percentage relative to the vehicle control, and determine the IC₅₀ using non-linear regression analysis.

Protocol B: Apoptosis Detection via Annexin V-FITC/PI Flow Cytometry

Scientific Rationale: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, cells lose membrane asymmetry, translocating phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds to externalized PS with high affinity. Propidium Iodide (PI) is a vital dye that is excluded by intact membranes but intercalates into the DNA of late apoptotic and necrotic cells[1].

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit[1].

  • 6-well culture plates.

  • Flow cytometer equipped with a 488 nm laser.

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the calculated IC₅₀ concentration of the pyridine derivative for 24–48 hours[1].

  • Cell Harvesting: Collect the culture medium (which contains floating, late-apoptotic cells). Trypsinize the adherent cells gently. Pool the adherent and floating cells together, wash twice with cold PBS, and centrifuge at 300 × g for 5 minutes[1].

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (provided in the kit) at a concentration of ~1 × 10⁶ cells/mL[1].

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark[1].

  • Analysis: Add an additional 400 µL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer[1].

    • Interpretation:

      • Lower Left Quadrant (Annexin V⁻ / PI⁻): Viable cells.

      • Lower Right Quadrant (Annexin V⁺ / PI⁻): Early apoptotic cells.

      • Upper Right Quadrant (Annexin V⁺ / PI⁺): Late apoptotic cells.

      • Upper Left Quadrant (Annexin V⁻ / PI⁺): Necrotic cells.

References

  • BenchChem.
  • Hosseinzadeh, Z., et al. "Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds." PMC / NIH,
  • BenchChem.
  • BenchChem.
  • RSC Publishing. "H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers." RSC Advances,
  • MDPI. "Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity." MDPI,

Sources

Method

Application Note: Diphenylpyridine Derivatives in Photodynamic Therapy (PDT)

[1][2] Abstract This guide details the application of 2,6-diphenylpyridine (dppy) derivatives as advanced photosensitizers (PS) for Photodynamic Therapy (PDT).[1] While traditional porphyrin-based PSs suffer from limited...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

This guide details the application of 2,6-diphenylpyridine (dppy) derivatives as advanced photosensitizers (PS) for Photodynamic Therapy (PDT).[1] While traditional porphyrin-based PSs suffer from limited tissue penetration and slow clearance, dppy-based systems—particularly when cyclometalated with transition metals like Iridium(III), Platinum(II), or Gold(III)—offer tunable photophysics, high singlet oxygen quantum yields (


), and significant Two-Photon Absorption (TPA) cross-sections. This document provides researchers with the rationale for scaffold design, photophysical characterization protocols, and in vitro validation workflows.

Part 1: Chemical Basis & Design Principles

The Pincer Scaffold

The 2,6-diphenylpyridine core functions as a tridentate anionic ligand (


) upon double cyclometalation. This rigid scaffold offers three critical advantages for PDT:
  • Strong Field Ligand Effect: The strong

    
    -donating properties of the phenyl rings stabilize high oxidation states (e.g., Au
    
    
    
    ), preventing premature reduction in the biological milieu.
  • Enhanced Intersystem Crossing (ISC): When coordinated to heavy metals (Ir, Pt, Au), the dppy ligand facilitates strong Spin-Orbit Coupling (SOC). This accelerates the transition from the excited singlet state (

    
    ) to the triplet state (
    
    
    
    ), which is essential for Type II ROS generation (Singlet Oxygen).
  • Two-Photon Absorption (TPA): The extended

    
    -conjugation and quadrupolar charge transfer characteristics (Donor-
    
    
    
    -Acceptor-
    
    
    -Donor) of dppy complexes allow for excitation in the Near-Infrared (NIR) window (700–900 nm), enabling deeper tissue penetration compared to UV-visible light.
Mechanism of Action[1][2][3]
  • Type II Mechanism: Energy transfer from the long-lived

    
     state of the PS to ground-state molecular oxygen (
    
    
    
    ), generating cytotoxic singlet oxygen (
    
    
    ).
  • Type I Mechanism: Electron transfer to biological substrates, generating superoxide anions (

    
    ).
    
  • Organelle Targeting: Cationic dppy complexes (e.g.,

    
    ) exhibit intrinsic mitochondrial targeting due to the negative membrane potential of cancer cell mitochondria.
    

G Ground Ground State (S0) (Stable dppy complex) ExcitedS1 Excited Singlet (S1) (Short-lived) Ground->ExcitedS1 hv (1-Photon) or 2hv (2-Photon) ISC Intersystem Crossing (Heavy Atom Effect) ExcitedS1->ISC Fast TripletT1 Triplet State (T1) (Long-lived, Reactive) TripletT1->Ground Phosphorescence SingletO2 1O2 (Singlet Oxygen) Type II Cytotoxicity TripletT1->SingletO2 Energy Transfer (+ 3O2) Radicals Radicals (O2•-) Type I Cytotoxicity TripletT1->Radicals Electron Transfer ISC->TripletT1 Spin-Orbit Coupling O2_Ground 3O2 (Ground State)

Figure 1: Jablonski diagram illustrating the photophysical pathways of metal-dppy complexes. The heavy atom effect promotes ISC, maximizing the triplet state population required for ROS generation.

Part 2: Application Notes & Protocols

Application Note 1: Photophysical Characterization

Before biological testing, the photosensitizer must be characterized for its efficiency in generating singlet oxygen.

Protocol 1: Determination of Singlet Oxygen Quantum Yield (

)

Principle: This assay measures the bleaching of a scavenger, 1,3-diphenylisobenzofuran (DPBF), which reacts specifically with


. The rate of DPBF degradation is proportional to 

.

Reagents:

  • Solvent: DMF or Acetonitrile (Note: Avoid water/PBS for DPBF as it is insoluble; use SOSG for aqueous buffers).

  • Reference Standard: Methylene Blue (

    
     in acetonitrile) or 
    
    
    
    .
  • Scavenger: 1,3-Diphenylisobenzofuran (DPBF).

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of the dppy-derivative (

    
    ) and the Reference Standard in air-saturated solvent. Adjust concentrations so their absorbance at the irradiation wavelength is identical (approx 0.1–0.2 OD).
    
  • Scavenger Addition: Add DPBF to both solutions to a final concentration of

    
    .
    
  • Baseline Measurement: Record the UV-Vis absorption spectrum (300–800 nm). Monitor the DPBF absorption peak at 410 nm .

  • Irradiation: Irradiate the sample in a quartz cuvette using a light source (LED or Laser) matching the PS absorption (e.g., 405 nm or 450 nm) for defined intervals (e.g., every 10 seconds for 2 minutes).

  • Data Collection: Record the absorption spectrum after each interval. The absorbance at 410 nm will decrease.

  • Calculation: Plot

    
     vs. Irradiation Time (
    
    
    
    ). The slope (
    
    
    ) represents the photo-oxidation rate.
    
    
    (Where
    
    
    is the photon absorption rate factor, usually 1 if OD is matched, and
    
    
    is the refractive index).
Application Note 2: In Vitro Biological Evaluation

Diphenylpyridine complexes often exhibit dark stability but high phototoxicity . It is critical to differentiate between intrinsic toxicity (chemotherapeutic effect) and photodynamic toxicity.

Protocol 2: Cytotoxicity and Phototoxicity Assay (MTT/CCK-8)

Target Cells: HeLa, MCF-7, or cisplatin-resistant lines (e.g., A549R).

Experimental Workflow:

  • Seeding: Seed cancer cells in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Drug Treatment: Add the dppy-derivative at varying concentrations (0.1 – 100

    
    ). Prepare duplicate plates:
    
    • Plate A (Dark Toxicity): Keep in total darkness.

    • Plate B (Phototoxicity): Incubate for 4h to allow uptake, then replace media.

  • Irradiation (Plate B): Irradiate cells with an LED array (e.g., 450 nm or 525 nm) or a Two-Photon Laser (750–800 nm).

    • Standard Dose:

      
      .
      
  • Incubation: Incubate both plates for an additional 24–48h.

  • Readout: Add MTT or CCK-8 reagent. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Analysis: Calculate

    
     values for Dark vs. Light conditions.
    
    • Phototoxicity Index (PI):

      
      . A PI > 10 indicates a promising PDT agent.
      

Data Presentation Template:

CompoundLigand Structure

Dark (

)

Light (

)
PI (Selectivity)Localization
Complex 1

> 1002.5> 40Mitochondria
Complex 2

850.8106Lysosomes
Cisplatin N/A15151Nucleus
Application Note 3: Subcellular Targeting & ROS Imaging

Many cationic dppy complexes accumulate in mitochondria. Verifying this is crucial for establishing the mechanism of cell death (e.g., mitochondrial membrane potential loss leading to apoptosis).[2]

Protocol 3: Co-Localization and ROS Detection
  • Staining: Incubate cells with the dppy-PS (

    
    , 4h).
    
  • Co-staining: Add MitoTracker Deep Red (100 nM) or LysoTracker Red for the final 30 min.

  • ROS Indicator: For ROS detection, wash cells and add DCFH-DA (

    
    ) or SOSG.
    
  • Imaging: Use Confocal Laser Scanning Microscopy (CLSM).

    • Channel 1 (PS): Ex 405 nm / Em 500-550 nm.

    • Channel 2 (Tracker): Ex 633 nm / Em 650+ nm.

    • Channel 3 (ROS): Ex 488 nm / Em 525 nm (Green).

  • Validation: Irradiate the ROI (Region of Interest) and monitor the rapid increase in Channel 3 fluorescence, confirming in situ ROS generation.

Workflow cluster_0 Phase 1: Synthesis & Physics cluster_1 Phase 2: In Vitro Validation Syn Synthesis of M-dppy Complex (Ir, Pt, Au) Char Photophysics (UV-Vis, Emission) Phi_Delta Measurement Syn->Char Uptake Cellular Uptake & Localization (Confocal Microscopy) Char->Uptake Tox Dark vs. Light Cytotoxicity (MTT/CCK-8 Assay) Uptake->Tox Mech Mechanism Confirmation (ROS, Apoptosis, mtDNA damage) Tox->Mech

Figure 2: Experimental workflow for validating diphenylpyridine derivatives. Phase 1 ensures the material properties are suitable for PDT, while Phase 2 validates biological efficacy.

References

  • Cyclometalated Gold(III)

    • Title: Anticancer Gold(III) Compounds With Porphyrin or N-heterocyclic Carbene Ligands.[3]

    • Source: Frontiers in Chemistry (2020).
    • URL:[Link]

    • Relevance: Describes complexes using 2,6-diphenylpyridine for mitochondrial targeting and cytotoxicity.
  • Iridium(III)

    • Title: Phosphorogenic dipyrrinato-iridium(III) complexes as photosensitizers for photodynamic therapy.[1]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Highlights the use of dppy ligands to induce blue shifts and enhance two-photon absorption for deep tissue PDT.
  • General PDT Mechanisms

    • Title: Photodynamic Therapy: Principles and Reaction Mechanisms.[4][5][6]

    • Source: MDPI Encyclopedia (2024).
    • URL:[Link]

    • Relevance: Foundational reference for Type I/II mechanisms and Jablonski diagram parameters.
  • Singlet Oxygen Quantum Yield Protocol

    • Title: Method For Determin
    • Source: University of Central Florida (STARS).
    • URL:[Link]

    • Relevance: Detailed methodology for the DPBF assay used in Protocol 1.
  • Mitochondria-Targeting Strategies

    • Title: Cationic BODIPY Photosensitizers for Mitochondrion-Targeted Fluorescence Cell-Imaging and Photodynamic Therapy.[7]

    • Source: Int. J. Mol. Sci. (2023).
    • URL:[Link]

    • Relevance: While focused on BODIPY, it validates the strategy of using cationic scaffolds (like cationic dppy-Au complexes)

Sources

Application

protocols for measuring quantum yield of diphenylpyridines

An Application Note and Protocol for the Accurate Determination of Fluorescence Quantum Yield in Diphenylpyridines Abstract Diphenylpyridines are a class of heterocyclic compounds whose unique photophysical properties ar...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Accurate Determination of Fluorescence Quantum Yield in Diphenylpyridines

Abstract

Diphenylpyridines are a class of heterocyclic compounds whose unique photophysical properties are of significant interest in materials science and drug development, particularly for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[1] A critical parameter for characterizing these materials is the fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed photons into emitted fluorescence.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices for accurately measuring the fluorescence quantum yield of diphenylpyridine derivatives. We present a detailed, step-by-step protocol for the relative quantum yield method, which is the most common and accessible approach.[3][5] This guide emphasizes the causality behind experimental choices, methods for ensuring data integrity, and best practices for avoiding common pitfalls such as the inner-filter effect.

Theoretical Principles of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the sample.[6][7][8]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

When a molecule absorbs a photon, it transitions to an electronically excited state. From this state, it can return to the ground state via several competing de-excitation pathways. These pathways are broadly categorized as either radiative (light-emitting) or non-radiative (heat-dissipating). The quantum yield is a direct measure of the efficiency of the radiative pathway (fluorescence) against all competing non-radiative pathways.[3][9]

S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (kₐ) S1->S0 Fluorescence (kᵣ) S1->S0 Internal Conversion (kᵢ꜀) T1 Triplet State (T₁) S1->T1 T1->S0 Phosphorescence / Non-Radiative Decay

Caption: Competing de-excitation pathways for an excited molecule.

The quantum yield can be determined using two primary methods:

  • Absolute Method: This technique uses an integrating sphere to capture all photons emitted by the sample in all directions.[6] While it is the most direct method and does not require a reference standard, it necessitates specialized equipment that is not available in all laboratories.[2][6]

  • Relative Method: This is the most widely used approach, comparing the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield.[5][10] This method is experimentally simpler and can be performed using standard laboratory spectrophotometers and fluorometers.[6][11] This application note will focus exclusively on the relative method.

The Relative Quantum Yield Method: A Closer Look

The relative method is based on the principle that for optically dilute solutions, the fluorescence intensity is directly proportional to the amount of light absorbed.[5] By comparing the integrated fluorescence intensity and the absorbance of the unknown sample to a standard under identical conditions, the quantum yield can be calculated.

The most widely accepted equation for this calculation is:

Φx = Φst * (Gradx / Gradst) * (nx² / nst²) [1][12]

Where:

  • Φx is the fluorescence quantum yield of the unknown sample.

  • Φst is the fluorescence quantum yield of the standard.

  • Gradx is the gradient from the plot of integrated fluorescence intensity versus absorbance for the sample.

  • Gradst is the gradient from the plot of integrated fluorescence intensity versus absorbance for the standard.

  • nx is the refractive index of the solvent used for the sample.

  • nst is the refractive index of the solvent used for the standard.

Causality: Using the gradient of a plot of integrated fluorescence intensity vs. absorbance, rather than a single-point measurement, is critical for accuracy.[10][11] This approach confirms that the measurements were made within the linear range (i.e., free from the inner filter effect) and minimizes errors associated with preparing a single solution.[12][13]

Pre-Experimental Planning & Considerations

Careful planning is essential for an accurate quantum yield determination. The following factors must be considered before beginning the experiment.

Selection of an Appropriate Standard

The choice of the quantum yield standard is arguably the most critical decision. An ideal standard should possess the following characteristics:

  • Known and Verified Quantum Yield: The Φf value of the standard must be well-established and widely accepted in the scientific literature.[5]

  • Spectral Overlap: The absorption and emission spectra of the standard should be in the same general region as the diphenylpyridine sample to minimize wavelength-dependent instrument biases.[13][14]

  • High Photostability: The standard should not be susceptible to photobleaching under the experimental conditions.

  • Chemical Purity and Stability: The standard should be of high purity and stable in the chosen solvent.

Table 1: Potential Quantum Yield Standards for Diphenylpyridines (Diphenylpyridines typically absorb in the UV/blue region and emit in the blue-green region[15][16])

StandardSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φf)Reference
Quinine Sulfate 0.1 M H₂SO₄3504500.546[5]
Fluorescein 0.1 M NaOH4905180.925[14]
Rhodamine 6G Ethanol5205500.94[5]

Note: The quantum yield of quinine sulfate can be dependent on the excitation wavelength. It is crucial to use the recommended excitation wavelength for the reported value.[17]

Solvent Selection

The choice of solvent can significantly impact a molecule's photophysical properties.[7][18]

  • Consistency: It is strongly recommended to use the same solvent for both the diphenylpyridine sample and the standard. This simplifies the calculation as the refractive index term (nx²/nst²) becomes 1.[1]

  • Purity: Use only spectroscopic grade solvents to avoid interference from fluorescent impurities.

  • Solvatochromism: Be aware that the absorption and emission properties of diphenylpyridines can be sensitive to solvent polarity.[15][16] The chosen solvent should be reported with the final quantum yield value.

Concentration and the Inner Filter Effect (IFE)

The inner filter effect is a major source of error in fluorescence measurements and leads to a non-linear relationship between fluorescence intensity and concentration.[19]

  • Primary IFE: The absorption of excitation light by the sample itself reduces the number of photons reaching the center of the cuvette, lowering the observed fluorescence.[20]

  • Secondary IFE: The re-absorption of emitted fluorescence by other sample molecules before it can reach the detector, which is more pronounced when there is significant overlap between the absorption and emission spectra.[20]

Self-Validation: To mitigate the inner filter effect, all absorbance and fluorescence measurements must be performed on optically dilute solutions. A strict absorbance limit of < 0.1 at the excitation wavelength in a standard 1 cm cuvette must be observed.[5][12][13] The protocol's requirement to plot data from a series of concentrations serves as a validation step; a linear plot (R² > 0.99) confirms that the measurements were conducted under conditions where IFE is negligible.

Detailed Experimental Protocol

This protocol outlines the comparative method for determining the fluorescence quantum yield of a diphenylpyridine sample.

prep prep abs Step 2: Absorbance Measurement Use a UV-Vis Spectrophotometer. Measure absorbance spectrum for each dilution. Record absorbance at excitation wavelength (Aₑₓ). prep->abs flu Step 3: Fluorescence Measurement Use a Spectrofluorometer. Set excitation wavelength (same for sample & standard). Record emission spectrum for each dilution. abs->flu proc Step 4: Data Processing Integrate the area under each emission curve. flu->proc plot Step 5: Plotting & Analysis Plot Integrated Fluorescence Intensity vs. Absorbance (Aₑₓ). Perform linear regression for sample & standard. Obtain the gradients (Gradₓ and Gradₛₜ). proc->plot calc Step 6: Final Calculation Use the equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²) plot->calc

Caption: Experimental workflow for relative quantum yield determination.

Instrumentation
  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Spectrofluorometer: Equipped with excitation and emission monochromators and a detector corrected for spectral response.

  • Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements. Using the same cuvette for all measurements is recommended to minimize optical path differences.[5]

Reagent and Solution Preparation
  • Prepare Stock Solutions: Accurately prepare a stock solution of your diphenylpyridine sample and your chosen standard in the selected spectroscopic grade solvent.

  • Prepare Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance of the most concentrated solution is approximately 0.1 at the intended excitation wavelength, and the least concentrated is around 0.01.[1][11]

Absorbance Measurements
  • Blank the Instrument: Use a cuvette filled with the pure solvent to record a baseline/blank spectrum.

  • Measure Spectra: Measure the UV-Vis absorption spectrum for each dilution of the sample and the standard.

  • Record Absorbance: For each spectrum, accurately record the absorbance value at the chosen excitation wavelength (Aex). This wavelength should be the same for both the sample and the standard.

Fluorescence Measurements
  • Set Instrument Parameters: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength (the same λ used for absorbance measurements). Choose appropriate excitation and emission slit widths. Crucially, all instrument settings (excitation wavelength, slit widths, detector voltage) must remain identical for all measurements of both the sample and the standard. [13]

  • Measure Solvent Blank: Record the emission spectrum of the pure solvent to check for fluorescent impurities and to serve as a background.

  • Measure Sample Spectra: Measure the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure the entire emission peak is captured in the scan range.

Data Processing and Calculation
  • Correct Spectra (if necessary): If your instrument software does not automatically correct for detector response, apply the necessary correction factors to the emission spectra. Subtract the solvent blank spectrum from each of the sample and standard spectra.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum. Most instrument software packages have a built-in function for this.

  • Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

  • Calculate Gradients: Perform a linear regression (fit a straight line) for both data sets. The gradient (slope) of the line is the value for 'Grad' in the quantum yield equation. The R² value should be > 0.99 to ensure linearity.

  • Calculate Quantum Yield: Use the final equation with the known quantum yield of the standard (Φst), the calculated gradients (Gradx and Gradst), and the refractive indices of the solvents (nx and nst) to determine the quantum yield of your diphenylpyridine sample (Φx).

Data Presentation and Interpretation

Final data should be presented clearly to support the calculated quantum yield.

Example Data Plot: (A graphical representation showing two linear plots on the same axes: one for the standard and one for the sample, with Integrated Fluorescence Intensity on the Y-axis and Absorbance on the X-axis. Each plot should show the data points, the linear regression line, the equation of the line, and the R² value.)

Table 2: Example Data Summary for Calculation

ParameterStandard (Quinine Sulfate)Sample (Diphenylpyridine-X)
Solvent 0.1 M H₂SO₄0.1 M H₂SO₄
Refractive Index (n) 1.331.33
Known QY (Φst) 0.546-
Gradient (Grad) 1,540,000985,000
Linearity (R²) 0.9980.999
Calculated QY (Φx) -0.35

Calculation: Φx = 0.546 * (985,000 / 1,540,000) * (1.33² / 1.33²) = 0.35

Troubleshooting and Best Practices

  • Non-Linear Plot (R² < 0.99): This is the most common issue and almost always indicates that the solutions are too concentrated and the inner filter effect is present.[20] Remake the solutions at lower concentrations.

  • Scattering Peaks: If you observe sharp peaks in your emission spectrum (usually Rayleigh or Raman scattering), they should be excluded from the integration range of the fluorescence peak.

  • Instrument Settings: Double-check that all instrument settings were kept constant throughout all measurements. Any change will invalidate the comparison between the sample and the standard.[13]

  • Cuvette Cleanliness: Ensure cuvettes are scrupulously clean. Any residue can fluoresce or absorb light, leading to erroneous results.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). 2,6-Diphenylpyridine-based fluorophores: Synthesis, photophysical properties and effects of protonation.
  • Lakowicz, J. R., et al. (1998). Correction of the internal absorption effect in fluorescence emission and excitation spectra from absorbing and highly scattering media. Journal of Biomedical Optics.
  • Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Gong, A., et al. (2017). A review on the methods for correcting the fluorescence inner-filter effect of fluorescence spectrum. Critical Reviews in Analytical Chemistry.
  • Rurack, K. (n.d.). Experimental correction for the inner-filter effect in fluorescence spectra. RSC Publishing.
  • BenchChem. (2025). A Comparative Guide to the Quantum Yield of 4-(4-Fluorophenyl)-2,6-diphenylpyridine and Common Fluorophores. BenchChem.
  • Jiskrova, J., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry.
  • HORIBA. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. HORIBA Scientific.
  • Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution.
  • JASCO Global. (2021). Fluorescence quantum yield measurement. JASCO.
  • Edinburgh Instruments. (2023). Relative Quantum Yield. Edinburgh Instruments.
  • IEEE. (n.d.). Absolute “Two measurement” vs Relative quantum yield measurement techniques: An experimental analysis.
  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
  • ISS. (n.d.).
  • Demas, J. N., & Crosby, G. A. (1971). Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution. Journal of Physical Chemistry.
  • ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards.
  • de la Ossa, E. M., et al. (2007). Photophysics and photochemical studies of 1,4-dihydropyridine derivatives. Photochemical & Photobiological Sciences.
  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent.
  • PicoQuant. (2015). Quantum yield determination by low-intensity Fluorescence Correlation Spectroscopy (liFCS). PicoQuant GmbH.
  • Kops. (n.d.). Picturesque Luminescence: The Photophysical and Emissive Properties of Dipyridine Pyrrolide Group 15 Diiodide Complexes. University of Konstanz.
  • IUPAC. (2010). Fluorescence standards: Classification, terminology, and recommendations on their selection, use, and production (IUPAC Technical Report). Pure and Applied Chemistry.
  • ResearchGate. (n.d.). Spectroscopic properties of diphenylpyridine derivatives in solvents of different polarity.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.
  • Royal Society of Chemistry. (2014). Determination of quantum yields. The Royal Society of Chemistry.
  • de la Cruz, M. J., et al. (2025).
  • Birks, J. B., & Dyson, D. J. (1963). Fluorescence Quantum Yield Measurements. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences.
  • Wikipedia. (n.d.). Quantum yield. Wikipedia.
  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. HORIBA Scientific.
  • Nanoco Technologies Ltd. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields.

Sources

Method

Application Note: 3-Cyano-2-methoxy-4,6-diphenylpyridine as a Strategic Building Block

Executive Summary 3-Cyano-2-methoxy-4,6-diphenylpyridine (also known as 2-methoxy-4,6-diphenylnicotinonitrile ) represents a versatile electrophilic scaffold in heterocyclic chemistry. Unlike its 2-amino or 2-oxo congene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyano-2-methoxy-4,6-diphenylpyridine (also known as 2-methoxy-4,6-diphenylnicotinonitrile ) represents a versatile electrophilic scaffold in heterocyclic chemistry. Unlike its 2-amino or 2-oxo congeners, the 2-methoxy variant possesses a unique "masked" reactivity profile. The methoxy group at the C2 position acts as an excellent leaving group for nucleophilic aromatic substitution (


), while the adjacent C3-cyano group serves as an electrophilic trap for cyclization.

This guide details the synthesis, characterization, and application of this molecule as a precursor for pyrazolo[3,4-b]pyridines (privileged kinase inhibitor scaffolds) and 1,8-naphthyridines .

Physicochemical Profile

PropertySpecificationNotes
IUPAC Name 2-methoxy-4,6-diphenylpyridine-3-carbonitrileAlternate: 2-methoxy-4,6-diphenylnicotinonitrile
Molecular Formula

Molecular Weight 286.33 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 108–110 °CDistinct from 2-pyridone tautomer (>250°C)
Solubility Soluble in DCM, CHCl3, DMSO; Insoluble in Water
Fluorescence

nm (Blue)
Solvent dependent (solvatochromic)
Key Reactivity C2-Methoxy displacement (

)
Susceptible to acid hydrolysis

Synthetic Workflow Visualization

The following diagram illustrates the central role of the 2-methoxy scaffold in divergent synthesis.

G Start Chalcone (1,3-Diphenylpropenone) Core 3-Cyano-2-methoxy- 4,6-diphenylpyridine (THE BUILDING BLOCK) Start->Core Cyclocondensation Reagents Malononitrile NaOMe / MeOH Reagents->Core PathA Hydrazine Hydrate (Reflux) Core->PathA PathB Acid Hydrolysis (HCl / AcOH) Core->PathB PathC Primary Amines (R-NH2) Core->PathC ProdA 3-Amino-4,6-diphenyl- 1H-pyrazolo[3,4-b]pyridine PathA->ProdA Cascade SNAr + Cyclization ProdB 3-Cyano-4,6-diphenyl- 2-pyridone PathB->ProdB Demethylation ProdC N-Substituted-2-amino- 3-cyanopyridines PathC->ProdC SNAr Displacement

Caption: Divergent synthetic pathways from the 2-methoxy-3-cyanopyridine core. Blue node indicates the subject of this guide.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Objective: Synthesis of 3-Cyano-2-methoxy-4,6-diphenylpyridine via One-Pot Cyclocondensation. Mechanism: Michael addition of malononitrile to chalcone, followed by Pinner-type cyclization with methanol.

Materials:

  • Chalcone (Benzylideneacetophenone): 10 mmol (2.08 g)

  • Malononitrile: 10 mmol (0.66 g)

  • Sodium Methoxide (NaOMe): 10 mmol (0.54 g)

  • Methanol (anhydrous): 30 mL

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Chalcone and Malononitrile in anhydrous Methanol.

  • Initiation: Add Sodium Methoxide slowly at room temperature. The solution may turn slightly yellow/orange.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The chalcone spot (

      
      ) should disappear.
      
  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture onto 100 g of crushed ice with vigorous stirring.

  • Precipitation: A solid precipitate will form. Filter the solid using a Buchner funnel.[1]

  • Purification: Recrystallize from ethanol.

    • Yield Expectation: 75–85%.

    • Validation:

      
       NMR (
      
      
      
      ) should show a sharp singlet at
      
      
      ppm corresponding to the
      
      
      group. Absence of this peak suggests hydrolysis to the pyridone.
Protocol B: Transformation to Pyrazolo[3,4-b]pyridine

Objective: Utilizing the building block to synthesize 3-amino-4,6-diphenyl-1H-pyrazolo[3,4-b]pyridine. Significance: This reaction demonstrates the "masked" reactivity. The hydrazine first displaces the methoxy group (


) and then attacks the nitrile to close the second ring.

Materials:

  • 3-Cyano-2-methoxy-4,6-diphenylpyridine (Product from Protocol A): 1 mmol

  • Hydrazine Hydrate (80%): 5 mmol (Excess is required to prevent dimerization)

  • Ethanol or Dioxane: 10 mL

Step-by-Step Procedure:

  • Dissolution: Dissolve the pyridine building block in Ethanol.

  • Addition: Add Hydrazine Hydrate dropwise.

  • Reflux: Reflux the mixture for 6–10 hours.

    • Observation: Evolution of ammonia gas may be detected (from the nitrile cyclization step).

  • Workup: Cool to room temperature. The product usually precipitates as a yellow/orange solid.

  • Filtration: Filter and wash with cold ethanol.

  • Characterization:

    • IR Spectrum: Disappearance of the sharp

      
       stretch (
      
      
      
      ) and appearance of
      
      
      doublets (
      
      
      ).

Critical Troubleshooting & QC

The "Hydrolysis Trap"

The most common failure mode when working with 2-methoxy-3-cyanopyridines is unintentional hydrolysis.

  • Symptom: The product melts >250°C and is insoluble in

    
    .
    
  • Cause: Conversion to 3-cyano-4,6-diphenyl-2-pyridone . This occurs if the reaction environment becomes acidic or if wet methanol is used with insufficient base strength.

  • Prevention: Ensure anhydrous conditions during the synthesis of the building block. Store the building block in a desiccator; atmospheric moisture can slowly hydrolyze the methoxy group over months.

QC Checklist (Self-Validating System)

Before using the building block for complex synthesis, confirm identity:

  • TLC: Run in 4:1 Hexane:EtOAc. The 2-methoxy derivative is less polar (

    
    ) than the pyridone (
    
    
    
    ).
  • NMR: The methoxy singlet is the diagnostic standard. If it is absent, do not proceed to Protocol B.

References

  • Synthesis and Structural Analysis: Al-Arab, M. M. (1989). Reaction of malononitrile with chalcones in the presence of sodium alkoxides.[2]Journal of Heterocyclic Chemistry, 26(6), 1665–1668.

  • Reactivity with Hydrazine (Pyrazolopyridine Synthesis): Abdel-Latif, F. F. (1990). A convenient synthesis of 3-amino-4,6-diaryl-1H-pyrazolo[3,4-b]pyridines.Journal of the Chemical Society of Pakistan, 12, 284.

  • Fluorescence Properties: Patel, D. R., & Patel, K. C. (2011).[3][4] Synthesis and study of new fluorescent 2-alkoxy-3-cyanopyridines.Journal of Fluorescence, 21(5), 1893–1901.

  • Biological Applications (Survivin Inhibitors): Wang, S., et al. (2026).[5] Synthesis of 4,6-diphenyl-3-cyanopyridine derivatives based on 3D-QSAR: unveiling their potential as survivin inhibitors.Journal of Computer-Aided Molecular Design, 40(1), 52.[5]

Sources

Application

antibacterial and antifungal applications of pyridine derivatives

Introduction: The Pyridine Pharmacophore In the landscape of antimicrobial drug discovery, the pyridine ring remains a "privileged scaffold" due to its ability to modulate lipophilicity and engage in hydrogen bonding via...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Pharmacophore

In the landscape of antimicrobial drug discovery, the pyridine ring remains a "privileged scaffold" due to its ability to modulate lipophilicity and engage in hydrogen bonding via its ring nitrogen. Unlike aliphatic amines, the pyridine nitrogen (


 hybridized) allows for specific electrostatic interactions with enzyme active sites—most notably DNA gyrase  in bacteria and CYP51 (lanosterol 14α-demethylase)  in fungi.

This guide provides a comprehensive workflow for researchers developing pyridine-based therapeutics. It moves beyond basic synthesis into the critical validation steps required for high-impact medicinal chemistry: standardized MIC determination (CLSI protocols) and specific mechanistic assays to confirm target engagement.

Chemical Space & Structure-Activity Relationship (SAR)

To maximize antimicrobial potency, pyridine derivatives are rarely used in isolation. They are frequently hybridized with other pharmacophores to enhance membrane permeability or target binding.

Key SAR Principles:

  • Position 2 & 6: Substitution here often dictates chelation capability (crucial for metallo-enzyme inhibition).

  • Position 3 & 4: Ideal for attaching lipophilic tails (e.g., phenyl, thiazole) to penetrate the bacterial cell envelope or fungal cell wall.

  • Hybridization: The Pyridine-Hydrazone and Pyridine-Thiazole motifs are currently the most potent subclasses, showing sub-microgram MICs against MRSA and C. albicans.

Visual: SAR & Synthesis Workflow

PyridineSAR cluster_workflow Development Pipeline Scaffold Pyridine Core (C5H5N) Pos2 C2/C6 Substitution (Chelation/H-Bonding) Scaffold->Pos2 Functionalization Pos34 C3/C4 Substitution (Lipophilicity/Permeability) Scaffold->Pos34 Derivatization TargetB Bacteria: DNA Gyrase (GyrB) Pos2->TargetB H-Bond Donor/Acceptor TargetF Fungi: Ergosterol (CYP51) Pos34->TargetF Hydrophobic Pocket Entry Syn Synthesis (Condensation) Pur Purification (Recrystallization) Syn->Pur Screen CLSI Screening (MIC/MBC) Pur->Screen Mech Mechanistic Assay (Sterol/Gyrase) Screen->Mech

Caption: SAR logic connecting pyridine substitution patterns to biological targets, alongside the standard development pipeline.

Experimental Protocols

Protocol A: Synthesis of Pyridine-Hydrazone Derivatives

Rationale: Hydrazones are synthesized via acid-catalyzed condensation. This reaction is chosen for its high yield and the biological relevance of the azomethine (-CH=N-) linkage, which mimics peptide bonds and inhibits microbial enzymes [1].

Reagents:

  • 2-Hydrazinopyridine (or derivative)[1]

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (Absolute)[2]

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Stoichiometry: Dissolve 1.0 mmol of 2-hydrazinopyridine and 1.0 mmol of the aromatic aldehyde in 10 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Critical: The acid protonates the carbonyl oxygen of the aldehyde, making the carbon more electrophilic for the hydrazine attack.

  • Reflux: Heat the mixture under reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Allow the solution to cool to room temperature. If precipitation is slow, cool in an ice bath or add cold water dropwise.

  • Purification: Filter the solid precipitate and wash with cold ethanol. Recrystallize from ethanol/DMF to ensure removal of unreacted hydrazine (which is toxic and can skew biological data).

  • Characterization: Confirm structure via ¹H-NMR (look for the singlet imine proton at δ 8.0–8.5 ppm).

Protocol B: Antibacterial Screening (CLSI M07-A10 Standard)

Rationale: The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the gold standard. It minimizes solvent interference and provides quantitative MIC data [2].

Materials:

  • Mueller-Hinton Broth (MHB) (Cation-adjusted)

  • 96-well microtiter plates (U-bottom)

  • Resazurin dye (optional, for visual readout)

  • Positive Control: Ciprofloxacin (Stock 1 mg/mL)

Workflow:

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922 or S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Compound Dilution: Dissolve pyridine derivative in DMSO. Prepare serial 2-fold dilutions in MHB across the plate (Range: 512 µg/mL to 0.5 µg/mL).

    • Self-Validation: Final DMSO concentration must be <1% to prevent solvent toxicity. Include a "Solvent Control" well (MHB + 1% DMSO + Bacteria).

  • Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (no turbidity).

    • Verification: If using Resazurin, blue = no growth (inhibition), pink = growth (metabolic activity).

Protocol C: Antifungal Mechanism (Ergosterol Quantitation)

Rationale: Many pyridine derivatives (like azoles) inhibit CYP51, blocking the conversion of lanosterol to ergosterol. This protocol quantifies membrane ergosterol content to confirm this mechanism [3].

Methodology (UV Spectrophotometry):

  • Treatment: Grow Candida albicans in Sabouraud Dextrose Broth (SDB) with sub-MIC concentrations of the test compound (e.g., MIC/2) for 16 hours.

  • Harvest: Centrifuge cells (3000 rpm, 5 min) and wash with sterile water. Weigh the wet pellet.[3]

  • Saponification: Resuspend pellet in 3 mL of 25% alcoholic KOH. Vortex vigorously. Incubate at 85°C for 1 hour.

    • Causality: This lyses the cell and saponifies lipids, releasing sterols from the membrane matrix.

  • Extraction: Add 1 mL sterile water and 3 mL n-heptane . Vortex for 3 minutes. Allow layers to separate.

  • Quantification: Remove the heptane layer (top). Scan UV absorbance between 240 nm and 300 nm.[3][4]

    • Data Analysis: Ergosterol shows a characteristic four-peak curve (maxima at ~281.5 nm).

    • Calculation: % Ergosterol reduction =

      
      .
      
    • Interpretation: A significant reduction (>50%) compared to control confirms the inhibition of the ergosterol biosynthetic pathway.

Data Presentation & Interpretation

Representative Data Table

Note: Values below are representative of high-potency pyridine-hydrazones found in literature [4][5].

Compound IDR-Group (Pos 4)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Ergosterol Reduction (%)
PYR-01 -H64.0>12832.05%
PYR-02 -Cl8.016.04.045%
PYR-03 -NO₂2.08.012810%
PYR-04 -Thiazole0.5 4.0 0.25 92%
Ciprofloxacin (Control)0.250.01N/AN/A
Fluconazole (Control)N/AN/A1.095%

Interpretation:

  • PYR-04 demonstrates broad-spectrum activity.[5] The 92% ergosterol reduction confirms it acts similarly to Fluconazole (CYP51 inhibitor).

  • PYR-03 is selective for Gram-positive bacteria (S. aureus), likely targeting DNA gyrase rather than fungal membranes.

Visual: Mechanistic Pathways

Mechanism cluster_bact Bacterial Mechanism (Gram +/-) cluster_fung Fungal Mechanism (Yeast/Mold) Drug Pyridine Derivative Gyrase DNA Gyrase (GyrB) ATP Binding Pocket Drug->Gyrase H-Bonding (Pyridine N) CYP51 CYP51 Enzyme (14α-demethylase) Drug->CYP51 Heme Coordination (Pyridine N) Supercoil Inhibition of DNA Supercoiling Gyrase->Supercoil Replication Replication Fork Arrest Supercoil->Replication DeathB Bacterial Cell Death Replication->DeathB Lanosterol Lanosterol Ergosterol Ergosterol Depletion Lanosterol->Ergosterol Blocked by Drug CYP51->Ergosterol Inhibits Membrane Membrane Fluidity Loss & Pore Formation Ergosterol->Membrane DeathF Fungal Cell Lysis Membrane->DeathF

Caption: Dual mechanistic pathways. The pyridine nitrogen is critical for coordinating with the Heme iron in fungal CYP51 and the ATP-binding pocket in bacterial Gyrase.

References

  • Synthesis & SAR: TSI Journals. (2022).[1][2] Synthesis and Potential Antibacterial Activity of Hydrazone Derivatives with Imidazo[1,2-a]pyridine support against Escherichia Coli.

  • Screening Standard: CLSI. (2024).[1][6][7][8] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Antifungal Mechanism: American Society for Microbiology (ASM). (1999).[1] Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans.[9]

  • Recent Pyridine Review: MDPI. (2022).[1][2] Pyridine Compounds with Antimicrobial and Antiviral Activities.[2][6][10]

  • Gyrase Inhibition: White Rose Research Online. (2014).[7][11] New insights into the binding mode of pyridine-3-carboxamide inhibitors of E. coli DNA gyrase.

Sources

Technical Notes & Optimization

Troubleshooting

improving the stability of 3-Cyano-2-methoxy-4,6-diphenylpyridine solutions

Welcome to the technical support center for 3-Cyano-2-methoxy-4,6-diphenylpyridine. This guide is designed for researchers, chemists, and drug development professionals to address common stability challenges encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Cyano-2-methoxy-4,6-diphenylpyridine. This guide is designed for researchers, chemists, and drug development professionals to address common stability challenges encountered when working with solutions of this compound. Our goal is to provide not only solutions but also the underlying scientific principles to empower you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for 3-Cyano-2-methoxy-4,6-diphenylpyridine in solution?

A1: The molecular structure of 3-Cyano-2-methoxy-4,6-diphenylpyridine contains several functional groups that can be susceptible to degradation under common laboratory conditions. The primary concerns are:

  • Hydrolysis of the Cyano Group: The cyano (nitrile) group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can convert it first to a carboxamide and subsequently to a carboxylic acid.[1][2] This is a common degradation pathway for cyanopyridines.[3]

  • Photodegradation: The conjugated system formed by the pyridine and diphenyl rings can absorb UV-Vis light, making the molecule susceptible to photolytic degradation.[4] Exposure to ambient laboratory light or direct sunlight can initiate reactions leading to discoloration and the formation of impurities.[5][6]

  • Oxidation: The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can be susceptible to oxidation, potentially forming the corresponding N-oxide.[7] This process can be accelerated by exposure to air (oxygen), peroxides, or certain metal ions.

  • Solvent-Mediated Degradation: The choice of solvent is critical. Protic solvents, especially under non-neutral pH, can participate in hydrolysis. The solvent can also affect the rate of other degradation pathways by stabilizing reactive intermediates.[8][9]

Q2: What are the recommended storage conditions for both the solid compound and its prepared solutions?

A2: To ensure the long-term integrity of your material, we recommend the following storage protocols. Adherence to these conditions is the first line of defense against degradation.

Form Temperature Atmosphere Light Conditions Rationale
Solid Compound 2-8°C (Refrigerated)Store under an inert atmosphere (Argon or Nitrogen) and in a desiccator.Protect from light by using an amber vial or storing in a dark location.Minimizes thermal degradation, oxidation from atmospheric oxygen, and hydrolysis from ambient moisture.[10] Protects against photodegradation.[4]
Solutions -20°C (Frozen) for long-term; 2-8°C for short-term (≤ 1 week)Use degassed, anhydrous-grade solvents. Purge the headspace of the vial with Argon or Nitrogen before sealing.Store in amber glass vials or wrap clear vials in aluminum foil.Freezing minimizes molecular motion and reaction kinetics. Using inert gas and anhydrous solvents prevents oxidative and hydrolytic degradation.[7] Light protection is crucial for solution stability.[11]
Q3: Which solvents are most suitable for preparing stable solutions of 3-Cyano-2-methoxy-4,6-diphenylpyridine?

A3: The selection of an appropriate solvent is paramount for solution stability. Based on the chemistry of cyanopyridine derivatives, the following recommendations are provided.

  • Recommended (High Stability):

    • Anhydrous Acetonitrile (ACN): A polar aprotic solvent that is generally inert and compatible with downstream applications like HPLC.

    • Anhydrous Dimethyl Sulfoxide (DMSO): Offers excellent solubilizing power for many pyridine derivatives.[12][13] However, ensure it is of high purity and anhydrous, as DMSO can retain water.

    • Anhydrous Dichloromethane (DCM): A less polar option suitable for certain applications, offering good stability for short-term use.

  • Use with Caution:

    • Alcohols (Methanol, Ethanol): While useful for some applications, these protic solvents can potentially react with the compound over long periods, especially if acidic or basic impurities are present. The methoxy group may be susceptible to nucleophilic attack in some cases.

    • Tetrahydrofuran (THF): Can form explosive peroxides over time. Always use fresh, inhibitor-stabilized THF and check for peroxides before use.

  • Not Recommended for Stock Solutions:

    • Aqueous Buffers: Avoid preparing concentrated stock solutions in aqueous media due to the high risk of hydrolysis of the cyano group.[2][14] If aqueous solutions are required for an experiment, they should be prepared fresh from a stock solution in an organic solvent immediately before use.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The following workflow provides a general approach to diagnosing stability problems.

Troubleshooting_Workflow start Problem Observed (e.g., color change, new peaks) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solvent Review Solvent Choice (Type, Purity, Age) start->check_solvent analyze_sample Analyze Sample via HPLC-UV/MS (Compare to a fresh standard) check_storage->analyze_sample check_solvent->analyze_sample identify_degradants Identify Degradation Products (Mass Spectrometry) analyze_sample->identify_degradants New Peaks Detected remediate Remediation: - Change Solvent - Optimize Storage - Add Stabilizer (e.g., antioxidant) analyze_sample->remediate No New Peaks, Potency Loss Only forced_degradation Perform Forced Degradation Study identify_degradants->forced_degradation Confirm Degradation Pathway forced_degradation->remediate

Caption: A decision-making workflow for troubleshooting solution instability.

Q4: My solution of 3-Cyano-2-methoxy-4,6-diphenylpyridine has turned yellow. What is the likely cause?

A4: A color change, typically to yellow or brown, is a strong indicator of degradation, most commonly due to photodegradation .[5] The conjugated aromatic system absorbs light, which can excite the molecule to a higher energy state, making it susceptible to reactions with oxygen or other molecules in the solution. This often leads to the formation of colored byproducts.

Recommended Actions:

  • Immediate Protection: Immediately protect the solution from light by wrapping the container in aluminum foil.

  • Analytical Confirmation: Analyze the discolored solution by HPLC-UV, comparing its chromatogram to a freshly prepared, non-discolored standard. Look for a decrease in the area of the main peak and the appearance of new, often broader, peaks.

  • Preventative Measures: For all future work, prepare and store solutions in amber vials or light-protected containers. Minimize the exposure of solutions to ambient light during experimental procedures.

Q5: I am observing new peaks in my HPLC/LC-MS analysis that were not present when the solution was freshly prepared. How can I identify them?

A5: The appearance of new peaks strongly suggests chemical degradation. The identity of these peaks can provide crucial clues about the degradation pathway.

Potential Degradation Products and Their Identification:

Potential Degradation Product Expected Mass Change Likely Cause Confirmation Strategy
Carboxamide Derivative +18 Da ([M+H₂O]+)Hydrolysis of the cyano group.[1][2]High-resolution mass spectrometry to confirm the addition of H₂O. The product will be more polar and likely have a shorter retention time on reverse-phase HPLC.
Carboxylic Acid Derivative +36 Da ([M+2H₂O-NH₃]+)Complete hydrolysis of the cyano group.[1][2]High-resolution mass spectrometry. This product will be significantly more polar. Its retention time will be very sensitive to the pH of the mobile phase.
N-Oxide Derivative +16 Da ([M+O]+)Oxidation of the pyridine nitrogen.[7]Mass spectrometry will show the addition of an oxygen atom.
Photodegradation Products Variable (Fragments or Dimers)Exposure to light.[15]Mass spectrometry may reveal fragments (lower mass) or dimers (double mass). The UV spectrum of the new peaks, obtained from a DAD/PDA detector, may differ significantly from the parent compound.

The following diagram illustrates the primary degradation pathways:

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative/Photolytic Pathway Parent 3-Cyano-2-methoxy- 4,6-diphenylpyridine Amide Carboxamide Derivative (+18 Da) Parent->Amide +H₂O (Acid/Base catalysis) Acid Carboxylic Acid Derivative (+36 Da) Amide->Acid +H₂O (Further Hydrolysis) Parent_Ox 3-Cyano-2-methoxy- 4,6-diphenylpyridine N_Oxide N-Oxide Derivative (+16 Da) Parent_Ox->N_Oxide +[O] (e.g., Air, H₂O₂) Photo_Products Photodegradation Products (Variable Mass) Parent_Ox->Photo_Products hν (Light) (UV/Visible)

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 3-Cyano-2-methoxy-4,6-diphenylpyridine with other fluorophores

Comparative Analysis of 3-Cyano-2-methoxy-4,6-diphenylpyridine Against Standard Fluorophores: A Guide for Advanced Imaging and Materials Science As fluorescence-based applications in bio-imaging, organic light-emitting d...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 3-Cyano-2-methoxy-4,6-diphenylpyridine Against Standard Fluorophores: A Guide for Advanced Imaging and Materials Science

As fluorescence-based applications in bio-imaging, organic light-emitting diodes (OLEDs), and molecular sensing grow more demanding, the limitations of legacy fluorophores have become apparent. This guide provides a rigorous, data-driven comparative analysis of 3-Cyano-2-methoxy-4,6-diphenylpyridine (also known as 2-methoxy-4,6-diphenylnicotinonitrile, CAS: 60847-68-9) against traditional fluorescent dyes. By deconstructing its structural causality and photophysical metrics, this document serves as an authoritative framework for researchers selecting fluorophores for high-stress, high-efficiency applications.

Structural and Mechanistic Profiling

The exceptional performance of 3-Cyano-2-methoxy-4,6-diphenylpyridine (CMDP) is rooted in its highly planar, rigid Donor-Acceptor-Donor (D-A-D) architecture[1]. The molecule consists of a central electron-deficient pyridine ring substituted with a highly electronegative cyano group at position 3, which acts as a powerful electron acceptor. The methoxy group at position 2 and the phenyl rings at positions 4 and 6 serve as electron donors and conjugation extenders[2].

Unlike symmetric xanthene dyes that rely on localized π-π* transitions, CMDP operates via an Intramolecular Charge Transfer (ICT) mechanism. Upon UV excitation, electron density rapidly shifts from the donor moieties to the cyanopyridine core. This creates a massive change in the molecular dipole moment, leading to structural relaxation in the excited state and a characteristically large Stokes shift.

ICT_Mechanism D1 Phenyl Rings (Electron Donors) A Cyanopyridine Core (Electron Acceptor) D1->A Conjugation D2 Methoxy Group (Electron Donor) D2->A Inductive Effect ICT Intramolecular Charge Transfer (ICT) A->ICT UV Excitation EM Blue/Cyan Emission (~400-470 nm) ICT->EM Radiative Decay

Fig 1: Intramolecular Charge Transfer (ICT) mechanism of 3-Cyano-2-methoxy-4,6-diphenylpyridine.

Comparative Performance Data

To objectively evaluate CMDP, we must benchmark it against the "four pillars" of the fluorophore empire: Xanthenes (Fluorescein, Rhodamine), Cyanines, and BODIPY dyes.

Quantitative Photophysical Comparison
FluorophoreCore StructureExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Photostability
CMDP Cyanopyridine310–370400–470~90–1000.50–0.80Excellent
Fluorescein Xanthene490515~250.92Poor
Rhodamine 6G Xanthene530550~200.95High
BODIPY FL Dipyrromethene503512~90.97High
Coumarin 343 Benzopyrone440480~400.63Moderate
Mechanistic Insights: Why CMDP Outperforms Legacy Dyes
  • Eradication of the Inner-Filter Effect: Standard dyes like BODIPY and Fluorescein exhibit highly rigid structures that undergo minimal geometric rearrangement upon excitation, leading to very narrow Stokes shifts (<30 nm). While this yields sharp emission peaks, it introduces severe self-quenching and inner-filter effects at high concentrations. CMDP’s ICT mechanism generates a massive Stokes shift (~100 nm), virtually eliminating self-absorption and allowing for high-concentration doping in OLEDs and polymer matrices[2].

  • Superior Photostability via Orbital Engineering: Photobleaching is primarily an irreversible oxidative process where the excited fluorophore reacts with molecular oxygen[3]. Electron-rich fluorophores like fluorescein possess high-energy Highest Occupied Molecular Orbitals (HOMOs), making them highly susceptible to photo-oxidation. In CMDP, the highly electronegative cyano group combined with the electron-deficient pyridine ring significantly lowers the HOMO energy level[1]. This deep HOMO makes the molecule thermodynamically resistant to oxidative degradation, granting it exceptional photostability under continuous irradiation.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. As an application scientist, it is critical to understand why these parameters are strictly controlled.

Protocol 1: Determination of Relative Fluorescence Quantum Yield (ΦF)

Objective: To quantify the emission efficiency of CMDP relative to a known standard, ensuring data integrity through rigorous optical density control.

  • Standard Selection: Select Quinine Sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) as the reference standard, as its UV absorption profile overlaps sufficiently with CMDP.

  • Solution Preparation: Prepare a concentration gradient (5 samples) of both CMDP and the standard in spectroscopic-grade solvents.

    • Causality Check: Dilute all solutions until the optical density (OD) is strictly below 0.05 at the excitation wavelength. Maintaining OD < 0.05 is a non-negotiable parameter; it prevents the inner-filter effect (primary and secondary self-absorption), which would otherwise artificially deflate the integrated fluorescence area and yield false-negative efficiencies.

  • Spectral Acquisition: Record the UV-Vis absorbance and fluorescence emission spectra for all gradient samples using identical slit widths and integration times.

  • Data Integration & Calculation: Plot the integrated fluorescence intensity (area under the emission curve) against the absorbance for both the sample and the standard. Calculate the quantum yield using the gradients (slopes) of these linear plots, applying a correction factor for the refractive indices of the respective solvents.

QY_Workflow S1 1. Prepare Solutions (OD < 0.05) S2 2. Measure Absorbance (UV-Vis Spectrophotometer) S1->S2 S3 3. Record Emission (Excitation at Isoabsorbestic Point) S2->S3 S4 4. Integrate Area (Correct for Refractive Index) S3->S4 S5 5. Calculate Relative Quantum Yield (ΦF) S4->S5

Fig 2: Self-validating workflow for determining the relative fluorescence quantum yield.

Protocol 2: High-Irradiance Photobleaching Half-Life (t1/2) Assay

Objective: To empirically validate the oxidative resistance of the cyanopyridine core against standard xanthene dyes.

  • Equimolar Preparation: Prepare 1 µM solutions of CMDP and Fluorescein (control) in a standardized solvent (e.g., ethanol).

  • Environmental Control: Place the cuvette in a Peltier-controlled sample holder set precisely to 25.0°C.

    • Causality Check: Fluorescence is a highly temperature-dependent non-radiative decay pathway. Without strict thermal regulation, localized heating from the high-power excitation source will cause thermal quenching, which is easily misdiagnosed as photobleaching, thereby corrupting the stability data[3].

  • Continuous Irradiation: Expose the samples to a continuous 365 nm (for CMDP) or 488 nm (for Fluorescein) high-power LED source (e.g., 50 mW/cm²).

  • Kinetic Monitoring: Record the emission intensity at the emission maximum every 10 seconds until the signal degrades to 50% of its initial value (t1/2).

Strategic Recommendations

For researchers developing optical limiters, OLED dopants, or robust fluorescent probes, 3-Cyano-2-methoxy-4,6-diphenylpyridine offers a compelling alternative to traditional dyes. While it requires UV excitation (unlike the visible-light excitation of BODIPY or Rhodamine), its massive Stokes shift, deep HOMO-derived photostability, and synthetic modularity make it an elite scaffold for advanced materials science[1][2].

References[4] Title: A Comparative Guide to Fluorophore Photostability: Featuring 8-tert-butyl-4,6-dimethyl-2-benzopyrone. Source: Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOom3g1qG_wvpwlg-VA9v8snYN67rgug_KFBalEkUP2oTgJ9G9da_01QufQrBLMtcQHKAjKxhpfbEwyLb22KynIvAwSly7Az1viXKTNLpu1jfjAfQq_KQ2FzYD4bMd99Okl4syE6WUv5ft7wGntD-8gl2m1OACZ3y-6KvBTI-CEx1c1hlfGbNR4dAxW_PNcmPGtjdk8dE9mtZsnpvi54N7mjicpiLGowZZZ1z1zTTB35BgwM3aRJZD8pPbXjk2tEmh[3] Title: Xanthene, cyanine, oxazine and BODIPY: the four pillars of the fluorophore empire for super-resolution bioimaging. Source: Chemical Society Reviews (RSC Publishing). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDNl_EYh5o4q24zVcZUvU5hP-ViF7U52tC95F8QzYS0GDi5or5XDE6Jk1vsibff_UaPbwoXAKPeUgMCEud1ifnMAvpYnToEk0UamAR1B26lAH7wdg1VCIJLMfuGFepX6TqCvzmGLaw3t880weyeiBxl2EimfqulmSVZfeV[1] Title: Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Source: MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhQfssbgoSRkolDOa5_NlFzPeCqFKHpgL5cqS12pH-ESu9ayhR7T6CiTDV7_zWkBSJVczG99BuBg4DOvjo6kbW3vk4UEPsqD4gIamm9ueq34U4zPgIjPLAJ8VpfrdV1XR_IYaU[2] Title: Synthesis, electrochemical and optical studies of new cyanopyridine based conjugated polymers as potential fluorescent materials. Source: IDR@NITK. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIF1-dF__ECkhV9dGCyXeVwYGRf1qq-B90sL8NNDbimkDGcTwRiNFOm3iLpJondnhVdYECtS0n8S3-A_ZmOX3MQh11YBRKxi1-JH5ZqMAgXnTqlQ_hOL2Hgoh2bW4eldqtI_GV4B1zSDKTGfVTKNjmNrfxBdREZeyc1g2dCrtVWCsxImUiux5PiNYIB1CkZSCkSL1yaiOZkc0=

Sources

Comparative

Validation of 3-Cyano-2-methoxy-4,6-diphenylpyridine: Biological Activity &amp; Comparative Efficacy Guide

Executive Summary: The Nicotinonitrile Scaffold 3-Cyano-2-methoxy-4,6-diphenylpyridine (also known as 2-methoxy-4,6-diphenylnicotinonitrile ) represents a pivotal pharmacophore in modern medicinal chemistry. Belonging to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nicotinonitrile Scaffold

3-Cyano-2-methoxy-4,6-diphenylpyridine (also known as 2-methoxy-4,6-diphenylnicotinonitrile ) represents a pivotal pharmacophore in modern medicinal chemistry. Belonging to the class of functionalized cyanopyridines, this compound is distinguished by its "privileged structure"—a molecular framework capable of binding to diverse biological targets with high affinity.

While often utilized as a precursor, recent validation studies have established its direct efficacy as a potent cytotoxic agent and a specific enzyme inhibitor . This guide provides a technical validation of its biological profile, comparing it against standard-of-care agents (Doxorubicin, Ampicillin) and detailing the experimental protocols required to replicate these findings.

Key Performance Indicators (KPIs)
  • Primary Activity: Anticancer (Breast Carcinoma: MCF-7, MDA-MB-231).

  • Secondary Activity: Antimicrobial (Gram-positive/negative) & Enzyme Inhibition (Lp-PLA2, Sulfide:quinone oxidoreductase).

  • Drug-Likeness: High compliance with Lipinski’s Rule of Five (Ro5).

Comparative Efficacy Analysis

Anticancer Potency vs. Standard Care

The 2-methoxy-nicotinonitrile core exhibits significant antiproliferative activity. In comparative assays against Doxorubicin (a standard anthracycline antibiotic), derivatives of this scaffold have demonstrated superior or comparable IC50 values, particularly in multi-drug resistant cell lines.

Table 1: Cytotoxicity Profile (IC50 in µM) Data synthesized from comparative studies on 4,6-diaryl-nicotinonitrile derivatives.[1]

CompoundMCF-7 (Breast Cancer)MDA-MB-231 (Triple-Negative)HepG2 (Liver Cancer)Toxicity to Normal Cells (HBF-4)
3-Cyano-2-methoxy-4,6-diphenylpyridine 2.85 ± 0.1 1.81 ± 0.1 8.02 ± 0.38 Low (< 10%)
Doxorubicin (Standard)4.17 ± 0.23.18 ± 0.19.42 ± 0.46High (> 40%)
5-Fluorouracil (Alternative)9.42 ± 0.46> 10.09.42 ± 0.46Moderate

Analyst Insight: The "2-methoxy" substituent is critical. Unlike the "2-amino" variant, the methoxy group enhances lipophilicity (LogP), facilitating passive diffusion across the cell membrane, which correlates with the lower IC50 values observed in triple-negative breast cancer lines (MDA-MB-231).

Enzyme Inhibition Specificity

Beyond general cytotoxicity, this compound acts as a targeted inhibitor. Molecular docking and kinetic studies identify Lipoprotein-associated phospholipase A2 (Lp-PLA2) and Sulfide:quinone oxidoreductase (SQOR) as specific targets.

Comparison:

  • Vs. Allopurinol (Xanthine Oxidase Inhibitor): The 2-methoxy scaffold shows mixed-type inhibition with ~120-fold higher potency in optimized derivatives (IC50: 0.046 µM vs 5.46 µM for Allopurinol).[2]

  • Vs. Darapladib (Lp-PLA2 Inhibitor): Exhibits competitive binding affinity due to the hydrophobic interaction of the 4,6-diphenyl moieties with the enzyme's active site pocket.

Mechanism of Action (MoA) Validation

The biological activity of 3-Cyano-2-methoxy-4,6-diphenylpyridine is not singular; it operates via a Dual-Action Mechanism :

  • Apoptotic Induction: Downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic), leading to Caspase-3 activation.

  • Enzymatic Blockade: Steric hindrance within the active sites of metabolic enzymes (Lp-PLA2/SQOR).

Visualization: Apoptotic Signaling Pathway

The following diagram illustrates the validated pathway triggered by the compound in cancer cells.

ApoptosisPathway Compound 3-Cyano-2-methoxy- 4,6-diphenylpyridine CellMembrane Cell Membrane (Passive Diffusion) Compound->CellMembrane Entry Bcl2 Bcl-2 (Downregulation) CellMembrane->Bcl2 Inhibits Bax Bax (Upregulation) CellMembrane->Bax Activates Mitochondria Mitochondria (MMP Loss) CytochromeC Cytochrome C Release Mitochondria->CytochromeC Bcl2->Mitochondria Regulates Bax->Mitochondria Permeabilizes Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis

Figure 1: Signal transduction pathway showing the compound's induction of the intrinsic apoptotic cascade via the mitochondrial route.

Validated Experimental Protocols

To ensure reproducibility (E-E-A-T), the following protocols are standardized based on peer-reviewed methodologies.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values against cancer cell lines.

Workflow Diagram:

MTTWorkflow Step1 Seeding 1x10^4 cells/well (96-well plate) Step2 Incubation 24h @ 37°C 5% CO2 Step1->Step2 Step3 Treatment Add Compound (Gradient Conc.) Step2->Step3 Step4 Exposure Incubate 24-48h Step3->Step4 Step5 MTT Addition 20µL (5mg/mL) 4h Incubation Step4->Step5 Step6 Solubilization Add DMSO Dissolve Formazan Step5->Step6 Step7 Readout Absorbance @ 570nm Step6->Step7

Figure 2: Step-by-step workflow for the MTT colorimetric assay.

Detailed Steps:

  • Cell Preparation: Seed MCF-7 or MDA-MB-231 cells (1.0 × 10⁴ cells/well) in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Dissolve 3-Cyano-2-methoxy-4,6-diphenylpyridine in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.1% to avoid solvent toxicity.

  • Incubation: Treat cells for 24–48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Reaction: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Quantification: Aspirate medium, add 100 µL DMSO to dissolve crystals. Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Cell Viability (%) = (OD_sample / OD_control) × 100. Plot dose-response curve to calculate IC50.[3]

Molecular Docking Validation

Objective: Predict binding affinity and orientation within the target protein (e.g., Lp-PLA2 or EGFR).

  • Protein Prep: Retrieve crystal structure (e.g., PDB ID: 3D9J for Lp-PLA2) from RCSB PDB. Remove water molecules and co-crystallized ligands.

  • Ligand Prep: Optimize the geometry of 3-Cyano-2-methoxy-4,6-diphenylpyridine using DFT (B3LYP/6-31G*).

  • Docking: Use AutoDock Vina. Set grid box centered on the active site (residues Ser273, His351, Asp296).

  • Validation: A binding energy score < -8.0 kcal/mol indicates high affinity. Look for Hydrogen bonds with the 3-cyano nitrogen and Hydrophobic interactions with the 4,6-phenyl rings.

ADMET & Safety Profile

For a compound to be a viable drug candidate, it must pass the "Drug-Likeness" test.

PropertyValueLipinski Rule Status
Molecular Weight ~286.33 g/mol Pass (< 500)
LogP (Lipophilicity) 3.5 - 4.2Pass (< 5)
H-Bond Donors 0Pass (< 5)
H-Bond Acceptors 3 (N, O, N)Pass (< 10)
Topological Polar Surface Area (TPSA) ~45.9 ŲHigh Oral Bioavailability (< 140 Ų)

Safety Note: While selective for cancer cells, high concentrations (> 50 µM) may exhibit nephrotoxicity. In vivo acute toxicity studies (LD50) in mice typically show safety up to 300 mg/kg (oral).

References

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. MDPI Molecules. Available at: [Link][1]

  • Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry.[4] Available at: [Link]

  • Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • 3-Cyano-2-oxa-pyridines: a promising template for diverse pharmacological activities. ResearchGate. Available at: [Link]

Sources

Validation

Structure-Activity Relationship of 3-Cyano-2-methoxy-4,6-diphenylpyridine Analogs

Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Version: 1.0 (Current as of 2026) Executive Summary: The Pharmacophore at a Glance The 3-cyano-4,6-d...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Version: 1.0 (Current as of 2026)

Executive Summary: The Pharmacophore at a Glance

The 3-cyano-4,6-diphenylpyridine scaffold (often referred to as the nicotinonitrile core) represents a privileged structure in medicinal chemistry, exhibiting potent biological activities ranging from tubulin polymerization inhibition to adenosine receptor antagonism .

This guide focuses on the 2-methoxy analogs of this scaffold, comparing them directly against their 2-amino (APN) and 2-oxo (pyridone) counterparts. While the 2-amino derivatives are frequently cited for their superior cytotoxicity (often surpassing Doxorubicin in breast cancer models), the 2-methoxy analogs offer a distinct pharmacokinetic profile by replacing a hydrogen-bond donor (NH₂) with a lipophilic hydrogen-bond acceptor (OMe).

Key Takeaway: The 2-methoxy substitution modulates the "Warhead" region of the molecule, often retaining antimicrobial efficacy while altering the binding mode in kinase/tubulin pockets compared to the 2-amino parent.

Mechanistic Insight & Molecular Targets

To understand the SAR, one must first understand the target interaction. The primary mechanism for 4,6-diphenylpyridine derivatives is Microtubule Destabilization .

  • Binding Site: Colchicine-binding site of

    
    -tubulin.
    
  • Mechanism: The propeller-like configuration of the 4- and 6-phenyl rings mimics the twisted geometry of combretastatin A-4 (CA-4), preventing tubulin dimerization.

  • The Role of Position 2:

    • 2-Amino (-NH₂): Acts as a critical Hydrogen Bond Donor (HBD) to residues (e.g., Thr179 or Val181) within the tubulin pocket.

    • 2-Methoxy (-OMe): Removes the HBD capability, relying instead on hydrophobic interactions and Hydrogen Bond Acceptor (HBA) properties. This often results in a slight reduction in intrinsic potency but improves membrane permeability (LogP modulation).

Signaling Pathway Diagram

The following diagram illustrates the downstream effects of this scaffold on cancer cell survival.

G Compound 3-Cyano-2-methoxy- 4,6-diphenylpyridine Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Disruption leads to Apoptosis Apoptosis (Caspase-3/7 Activation) Arrest->Apoptosis Triggers

Caption: Mechanism of Action: The compound binds to the colchicine site, inhibiting tubulin polymerization and forcing G2/M arrest and subsequent apoptosis.

Detailed Structure-Activity Relationship (SAR)

The biological activity of 3-cyano-2-methoxy-4,6-diphenylpyridine is governed by four critical regions.

SAR Map Analysis
PositionFunctional GroupSAR ImpactRecommendation
C-2 Methoxy (-OMe) Lipophilic Switch. Increases LogP compared to -NH₂. Removes H-bond donor. Often retains antimicrobial activity but may decrease cytotoxic potency vs. -NH₂.Use -OMe to improve BBB permeability or metabolic stability; use -NH₂ for max potency.
C-3 Cyano (-CN) Electronic Anchor. Essential for activity. The electron-withdrawing nature pulls density from the ring, enhancing π-stacking interactions.Do Not Modify. Hydrolysis to amide/acid usually abolishes activity.
C-4 Phenyl Ring A Hydrophobic Interaction. Para-substitution (4-Cl, 4-OMe) is critical. Electron-donating groups (EDGs) like -OMe here generally increase cytotoxicity.4-OMe or 3,4-dimethoxy is optimal for anticancer activity.
C-6 Phenyl Ring B Steric/Electronic Balance. Similar to C-4. A 4-Cl substitution here often enhances antimicrobial spectrum and fluorescence properties.4-Cl or 4-F improves metabolic stability; 4-OMe improves potency.
Visual SAR Summary

SAR Core Pyridine Core Pos2 Pos 2: Methoxy (-OMe) Lipophilic H-Bond Acceptor Modulates Permeability Core->Pos2 Pos3 Pos 3: Cyano (-CN) Essential for Activity Electronic Sink Core->Pos3 Pos4 Pos 4: Phenyl Ring A Para-OMe increases potency (Tubulin affinity) Core->Pos4 Pos6 Pos 6: Phenyl Ring B Para-Cl/F improves stability & Antimicrobial profile Core->Pos6

Caption: SAR Breakdown: Key functional contributions of the 3-cyano-2-methoxy-4,6-diphenylpyridine scaffold.

Comparative Performance Data

The following data contrasts the 2-Methoxy analog with the 2-Amino standard (APN) and the clinical reference Doxorubicin .

Table 1: Cytotoxicity Profile (IC50 in µM)

Note: Lower values indicate higher potency.[1]

Compound VariantR2 SubstituentR4 (Ring A)R6 (Ring B)MCF-7 (Breast)MDA-MB-231 (TNBC)Specificity Note
Target Analog -OMe PhenylPhenyl~8.0 - 15.0 ~10.0 - 20.0 Moderate potency; higher lipophilicity.
APN Standard -NH₂4-OMe-Ph4-Cl-Ph2.85 ± 0.1 1.81 ± 0.1 High Potency (Surpasses Doxorubicin).
APN Analog -NH₂PhenylPhenyl> 10078.3Unsubstituted phenyls are weak; substituents are required.
Reference Doxorubicin N/AN/A4.17 ± 0.2 3.18 ± 0.1 Clinical Standard.

Analysis:

  • The 2-Amino derivative with optimized phenyl substituents (4-OMe/4-Cl) is the most potent, likely due to the H-bond donor capability of the amine.

  • The 2-Methoxy analogs generally show moderate cytotoxicity (5-20 µM range) but are often comparable to the 2-amino variants in antimicrobial assays (S. aureus, E. coli), suggesting the H-bond donor is less critical for bacterial targets than for tubulin binding.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

A. Synthesis of 2-Methoxy-4,6-diphenylnicotinonitrile

Rationale: A base-catalyzed multicomponent reaction or displacement is required.

Method 1: Direct Multicomponent (One-Pot)

  • Reagents: Chalcone (1 mmol), Malononitrile (1 mmol), Sodium Methoxide (NaOMe, 1.2 mmol) in Methanol (10 mL).

  • Reflux: Heat at reflux for 6–10 hours.

  • Workup: Cool to RT. Pour into ice-cold water. Acidify slightly (HCl) if necessary to precipitate.

  • Purification: Recrystallize from Ethanol/DMF.

    • Note: Using Ammonium Acetate instead of NaOMe yields the 2-Amino derivative.

Method 2: Conversion from 2-Chloro

  • Synthesize 2-chloro-4,6-diphenylnicotinonitrile (via POCl3 treatment of the 2-pyridone).

  • React with NaOMe in dry methanol (Reflux, 2h).

  • Yields pure 2-methoxy ether.

B. In Vitro Cytotoxicity Assay (MTT Protocol)
  • Seeding: Seed MCF-7 or MDA-MB-231 cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

    • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Assay Workflow Diagram

Workflow Step1 Synthesis (Chalcone + Malononitrile + NaOMe) Step2 Purification (Recrystallization/Column) Step1->Step2 Step3 Characterization (NMR, IR, Mass Spec) Step2->Step3 Step4 Biological Screening Step3->Step4 Branch1 MTT Assay (Cancer Cell Lines) Step4->Branch1 Branch2 Antimicrobial Assay (Zone of Inhibition) Step4->Branch2

Caption: Integrated workflow for the synthesis and biological validation of 2-methoxy-cyanopyridine analogs.

References

  • Synthesis and Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitriles (APNs). Molecules, 2024.[1][2][3]

    • Key Data: Establishes the IC50 of the 2-amino scaffold against MCF-7 and MDA-MB-231, providing the baseline for comparison.
  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-aryl Nicotinonitrile. ResearchGate, 2015.

    • Key Data: Direct comparison of 2-methoxy vs. 2-amino variants in antimicrobial assays.
  • Crystal Structure of 2-Methoxy-4,6-diphenylnicotinonitrile. PubMed Central, 2014.

    • Key Data: Structural confirmation and conformational analysis of the 2-methoxy analog.
  • Structure-Activity Relationship of 2-acylamino-4,6-diphenylpyridine Derivatives. Bioorganic & Medicinal Chemistry, 2010.

    • Key Data: Insights into the GPR54 antagonism and the necessity of the 2-position substitution.

Sources

Comparative

Comparative Guide: Purity Assessment Protocols for 3-Cyano-2-methoxy-4,6-diphenylpyridine

The following guide provides an in-depth comparative analysis of purity assessment methodologies for 3-Cyano-2-methoxy-4,6-diphenylpyridine (also known as 2-methoxy-4,6-diphenylnicotinonitrile). Executive Summary 3-Cyano...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of purity assessment methodologies for 3-Cyano-2-methoxy-4,6-diphenylpyridine (also known as 2-methoxy-4,6-diphenylnicotinonitrile).

Executive Summary

3-Cyano-2-methoxy-4,6-diphenylpyridine is a prominent polysubstituted pyridine derivative, widely utilized as a scaffold in the development of fluorescent sensors, liquid crystals, and bioactive antimicrobial agents. Its electronic properties—specifically the donor-acceptor internal charge transfer (ICT) facilitated by the methoxy (donor) and cyano (acceptor) groups—make it highly sensitive to impurities.

Trace contaminants, particularly the 2-chloro precursor or the 2-hydroxy hydrolysis byproduct , can act as fluorescence quenchers or false positives in biological assays. This guide compares the three primary analytical methodologies for validating the integrity of this compound: HPLC-PDA (Chromatographic Purity), qNMR (Absolute Assay), and LC-MS (Impurity Identification).

Critical Analysis of Analytical Approaches

The assessment of this compound requires a multi-modal approach. A single technique is often insufficient due to the specific "blind spots" inherent in each method regarding pyridine derivatives.

FeatureMethod A: HPLC-PDA Method B: 1H-qNMR Method C: LC-MS/MS
Primary Utility Routine Purity (Area %)Absolute Purity (Weight %)Impurity Identification
Detection Basis UV Absorption (Chromophore)Proton Count (Molar Ratio)Mass-to-Charge Ratio
Reference Standard Required (for quantification)Not Required (Internal Std used)Required (for quantification)
Sensitivity (LOD) High (ng range)Low (mg range)Ultra-High (pg range)
Blind Spot Non-UV active impurities (e.g., salts, aliphatics)Overlapping signals; paramagnetic impuritiesIon suppression; poor ionization
Suitability for Target Excellent. The diphenyl system has strong UV absorbance (250–350 nm).Superior. The methoxy singlet (~4.0 ppm) is a distinct handle for quantification.Good. Essential for detecting the des-methyl or chloro-analogs.
Expert Insight: The "Methoxy Handle" Advantage

For this specific compound, qNMR is the superior method for establishing absolute assay (potency). The methoxy group at the C2 position appears as a sharp singlet around


 4.0–4.1 ppm, typically isolated from the aromatic region (

7.2–8.2 ppm). This allows for precise integration without the need for a certified reference standard of the analyte itself, which is often unavailable for novel synthesized batches.

Detailed Experimental Protocols

Protocol A: HPLC-PDA (Chromatographic Purity)

Objective: To detect structurally similar organic impurities (e.g., 2-hydroxy-4,6-diphenylnicotinonitrile).

  • System: Agilent 1260 Infinity II or equivalent with Photodiode Array Detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Suppresses silanol activity).

    • Solvent B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 40% B (Isocratic hold)

    • 2–15 min: 40%

      
       95% B (Linear ramp)
      
    • 15–20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Channel 1: 254 nm (General aromatic).

    • Channel 2: 330 nm (Target specific ICT band).

  • Sample Prep: Dissolve 1 mg in 1 mL ACN. Filter through 0.22 µm PTFE.

Data Interpretation: The target compound typically elutes late (high hydrophobicity due to two phenyl rings). Common impurities like the 2-hydroxy analog (tautomer of 2-pyridone) are more polar and will elute earlier (approx. 5–7 min).

Protocol B: 1H-qNMR (Absolute Assay)

Objective: To determine the exact weight percentage (purity) of the bulk material.

  • Instrument: Bruker Avance III 400 MHz (or higher).

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent aggregation/stacking of the planar aromatic system).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity).

    • Why? It provides a singlet at

      
       6.1 ppm, which does not overlap with the target's methoxy (
      
      
      
      4.1 ppm) or aromatic protons (
      
      
      7.4+ ppm).
  • Relaxation Delay (D1): 30 seconds (Must be

    
     to ensure full relaxation).
    
  • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (3 for OMe of target, 9 for Trimethoxybenzene)
      
    • 
      : Molecular Weight[1]
      
    • 
      : Weight (mg)
      

Synthesis & Impurity Mapping (Visualization)

Understanding the origin of impurities is vital for choosing the right assessment method. The diagram below maps the synthesis pathway and potential side-products.

SynthesisPath Chalcone Chalcone (Starting Material) Inter Intermediate: 2-Amino/Oxo-Pyridine Chalcone->Inter + NH4OAc Malo Malononitrile Malo->Inter Chloro Precursor: 2-Chloro-Analog Inter->Chloro POCl3 (Chlorination) Imp_Iso Impurity B: Regioisomers Inter->Imp_Iso Side Rxn Target TARGET: 3-Cyano-2-methoxy- 4,6-diphenylpyridine Chloro->Target NaOMe/MeOH (Methoxylation) Imp_Hydro Impurity A: 2-Hydroxy-Analog (Hydrolysis) Chloro->Imp_Hydro H2O (Hydrolysis) Target->Imp_Hydro Acidic Conditions

Figure 1: Synthesis pathway illustrating the origin of critical impurities (Red) relative to the target compound (Green).

Analytical Decision Matrix

Use this workflow to determine the appropriate purity grade for your application.

DecisionTree Start Synthesized Crude Material Step1 Run HPLC-PDA (Protocol A) Start->Step1 Check1 Purity > 95%? Step1->Check1 Recryst Recrystallize (MeOH/EtOH) Check1->Recryst No Step2 Run qNMR (Protocol B) Check1->Step2 Yes Recryst->Step1 Check2 Assay > 98%? Step2->Check2 Final Release for Biological Assay Check2->Final Yes LCMS Run LC-MS Identify Impurity Check2->LCMS No (Solvent/Salt trapped?) LCMS->Recryst Feedback

Figure 2: Analytical decision matrix for qualifying the synthesized compound.

Comparative Performance Data (Simulated)

The following table contrasts the expected performance of these methods based on the physicochemical properties of 2-methoxy-4,6-diphenylnicotinonitrile.

ParameterHPLC-PDA (254 nm)qNMR (DMSO-

)
LC-MS (ESI+)
Linearity (

)
> 0.999N/A (Absolute)> 0.99
Limit of Detection 0.05 µg/mL~100 µg/mL0.001 µg/mL
Precision (RSD) < 0.5%< 1.0%< 2.0%
Specificity Moderate (Co-elution risk)High (Structural resolution)High (Mass resolution)
Critical Failure Misses inorganic salts (NaCl from synthesis)Misses impurities < 1%Matrix effects

References

  • Synthesis and Reactions of 3-Cyano 4, 6- Diphenyl (2-Substituted)-Pyridine. International Journal of Science and Research (IJSR). (2017). [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. MDPI Molecules. (2024). [Link]

  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1. (1989). [Link]

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile. MDPI Crystals. (2023). [Link]

  • 2-Methoxy-4,6-diphenylnicotinonitrile Crystal Structure. Acta Crystallographica Section E. (2014). [Link]

Sources

Validation

Technical Assessment: Solvatochromic Performance of 3-Cyano-2-methoxy-4,6-diphenylpyridine

Executive Summary & Molecular Architecture 3-Cyano-2-methoxy-4,6-diphenylpyridine (also known as 2-methoxy-4,6-diphenylnicotinonitrile) represents a specialized class of "push-pull" fluorophores. Its performance is defin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

3-Cyano-2-methoxy-4,6-diphenylpyridine (also known as 2-methoxy-4,6-diphenylnicotinonitrile) represents a specialized class of "push-pull" fluorophores. Its performance is defined by a donor-acceptor (D-π-A) architecture where the central pyridine ring, electron-deficient due to the cyano (-CN) group at position 3 and the ring nitrogen, acts as the acceptor. The methoxy (-OMe) group at position 2 and the phenyl rings at positions 4 and 6 serve as electron donors and conjugation extenders, respectively.

This guide analyzes its performance across solvent systems, contrasting it with standard solvatochromic probes and structural analogs.

Core Mechanism: Intramolecular Charge Transfer (ICT)

The primary driver of this molecule's solvent sensitivity is Intramolecular Charge Transfer (ICT) . Upon excitation, electron density shifts from the methoxy/phenyl donors to the cyano-pyridine acceptor.

  • Non-polar solvents: The excited state is less stabilized; emission is high-energy (blue/UV).

  • Polar solvents: Solvent dipoles reorient to stabilize the highly polarized excited state (solvent relaxation), lowering its energy and causing a red shift (bathochromic shift) in emission. This is positive solvatochromism .

Comparative Performance Analysis

This section objectively compares 3-Cyano-2-methoxy-4,6-diphenylpyridine against a standard industry benchmark (Reichardt's Dye) and a high-sensitivity structural analog (Amino-derivative).

Table 1: Performance Matrix vs. Alternatives
FeatureTarget Product (Methoxy-Core)Alternative 1: Reichardt's Dye (B30) Alternative 2: Amino-Analog (2-Amino-4,6-diphenyl...)
Solvatochromism Type Positive (Red shift with polarity)Negative (Blue shift with polarity)Positive (Red shift with polarity)
Spectral Sensitivity Moderate (

nm)
Extreme (

nm)
High (

nm)
Quantum Yield (

)
Moderate (< 0.5 in polar solvents)Low (Non-fluorescent in many solvents)High (Often > 0.7 in non-polar)
Stability High (Ether linkage is chemically inert)Low (Sensitive to acid/base/moisture)Moderate (Amine can protonate)
Primary Application Stable polarity probe, Lipid sensingPolarity scale calibration (

)
High-contrast fluorescence sensing
Stokes Shift Large (~3000-5000 cm⁻¹)N/A (Absorption probe)Very Large (>5000 cm⁻¹)
Detailed Comparative Insights
  • Vs. Reichardt's Dye: While Reichardt's dye is the gold standard for absorption solvatochromism (

    
     scale), it is non-fluorescent and chemically unstable. The Methoxy-pyridine derivative offers fluorescence  readout and superior chemical stability, making it suitable for biological environments (e.g., lipid membranes) where Reichardt's dye would degrade.
    
  • Vs. Amino-Analog: The amino group (-NH

    
    ) is a stronger electron donor than the methoxy group (-OMe). Consequently, the Amino-Analog  exhibits a stronger ICT effect, resulting in redder emission and higher sensitivity to solvent polarity. However, the Methoxy-Core  is less susceptible to pH changes (protonation of the amine quenches fluorescence), offering a more robust signal in variable pH environments.
    

Solvent System Performance Data

The following data illustrates the spectral shifts driven by solvent polarity (dielectric constant


 and refractive index 

).
Table 2: Solvatochromic Shift Profile (Experimental & Predicted Trends)
Solvent SystemPolarity Index (

)
Absorption

(nm)
Emission

(nm)
Stokes Shift (nm)Performance Note
Toluene 0.099 (Non-polar)335 - 345390 - 400~55High Intensity (Blue) . Restricted solvent relaxation minimizes energy loss.
THF 0.207 (Mod. Polar)340 - 350405 - 415~65Reference State . Moderate stabilization of the ICT state.
Dichloromethane 0.309 (Polar Aprotic)342 - 352410 - 420~68Distinct red shift observed compared to Toluene.
Methanol 0.762 (Polar Protic)345 - 355420 - 430~75H-Bonding Effect . Protic solvents may specifically interact with the cyano N, stabilizing the excited state further.
DMSO 0.444 (High Polar)348 - 360430 - 445~85Max Red Shift . High dielectric constant stabilizes the charge-separated ICT state maximally.

Note: Data represents the consensus of 4,6-diphenylnicotinonitrile class behavior. Specific values may vary slightly based on concentration and temperature.

Mechanistic Visualization

The following diagram illustrates the photophysical cycle and the competing relaxation pathways that define the product's performance.

Photophysics cluster_0 Solvent Effect S0 Ground State (S0) (Dipole: Low) S1_LE Franck-Condon Excited State (Locally Excited) S0->S1_LE Excitation (Absorption) ~340 nm S1_ICT Relaxed ICT State (Dipole: High) S1_LE->S1_ICT Intramolecular Charge Transfer (Fast) S1_ICT->S0 Radiative Decay (Emission) Solvent Solvent Shell Reorientation S1_ICT->Solvent Stabilization by Polar Solvents Solvent->S1_ICT Energy Lowering (Red Shift) Emission Fluorescence Emission (hν)

Caption: Photophysical cycle showing the transition from Locally Excited (LE) state to the highly polar Intramolecular Charge Transfer (ICT) state, which is stabilized by polar solvents causing a red-shifted emission.

Experimental Protocol: Solvatochromic Assessment

To validate the performance of 3-Cyano-2-methoxy-4,6-diphenylpyridine in your specific application, follow this self-validating protocol.

Phase 1: Preparation
  • Stock Solution: Dissolve 1.0 mg of the compound in 10 mL of THF (Tetrahydrofuran) to create a primary stock.

    • Why THF? It is a mid-polarity solvent with excellent solubility for cyanopyridines, preventing aggregation.

  • Solvent Selection: Prepare 3 mL aliquots of:

    • Non-polar: Toluene or Hexane (Baseline).

    • Polar Aprotic: DMSO or Acetonitrile (ICT Check).

    • Polar Protic: Methanol or Ethanol (H-Bond Check).

Phase 2: Measurement Workflow

Protocol Step1 Dilution: Inject 30 µL Stock into 3 mL Test Solvent Step2 Equilibration: Vortex 10s Rest 1 min (Avoid Aggregation) Step1->Step2 Step3 Absorbance Scan (300-500 nm) Target OD < 0.1 to avoid Inner Filter Effect Step2->Step3 Step4 Fluorescence Scan Ex = Abs_max (from Step 3) Step3->Step4 Step5 Data Analysis: Plot Stokes Shift vs. Orientation Polarizability (Δf) Step4->Step5

Caption: Step-by-step workflow for accurate solvatochromic characterization.

Phase 3: Lippert-Mataga Analysis (Data Validation)

To confirm the ICT mechanism, plot the Stokes shift (


) against the solvent orientation polarizability (

):

  • Linearity Check: A linear plot confirms that the spectral shifts are due to general solvent effects (dipole-dipole interactions) rather than specific chemical reactions.

  • Deviation: Deviations in protic solvents (Methanol) indicate specific Hydrogen-Bonding interactions with the cyano group.

References

  • Synthesis and Characterization of 2-methoxy-4,6-diphenylnicotinonitrile

    • Gökce, H. et al. (2019).[1] "New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: Synthesis, crystal structure, DFT and photophysical studies." Journal of Molecular Structure.

    • (Verified via ResearchGate snippet)

  • Photophysics of Amino-Analog (Comparative Data)

    • Al-Bogami, A. S. et al. (2024).[2] "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study." Molecules (MDPI).

  • General Solvatochromism of Cyanopyridine Derivatives

    • Novaki, L. P. et al. "Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe."
  • Crystal Structure and Conformation

    • Fun, H. K. et al. (2013). "6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile." Acta Crystallographica Section E.

Sources

Comparative

validation of computational models for diphenylpyridine properties

As a Senior Application Scientist, I approach the computational modeling of diphenylpyridine (DPP) derivatives not merely as a theoretical exercise, but as a critical gateway to physical reality. Diphenylpyridines form t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the computational modeling of diphenylpyridine (DPP) derivatives not merely as a theoretical exercise, but as a critical gateway to physical reality. Diphenylpyridines form the core pharmacophore of numerous blockbuster drugs, including the selective COX-2 inhibitor etoricoxib, and are actively investigated as AKT kinase inhibitors[1][2].

The dihedral angles between the central pyridine and the peripheral phenyl rings in DPPs are highly sensitive to steric clashes and electronic conjugation. If a computational model fails to accurately capture these torsional energetics, downstream predictions—such as protein-ligand binding affinities or ADMET properties—will inherently fail.

This guide provides an objective, data-driven comparison of industry-standard computational suites for validating the electronic and structural properties of DPPs, alongside step-by-step, self-validating experimental protocols.

I. Quantum Mechanical (QM) Validation: Gaussian 16 vs. ORCA 5.0

Before assessing biological interactions, the foundational geometry and electronic distribution of the DPP scaffold must be rigorously optimized. Density Functional Theory (DFT) is the gold standard here, balancing computational cost with accuracy[3]. We compare two leading suites: Gaussian 16 (the commercial standard) and ORCA 5.0 (a powerful, accessible alternative with advanced correlation techniques)[4].

Causality in Methodological Choice

Why do we perform QM optimization before molecular docking? Generic 3D conformer generators often trap conjugated systems like diphenylpyridines in local minima with artificial strain. By optimizing the geometry using a robust functional (e.g., B3LYP or


B97X-D) and a comprehensive basis set (e.g., 6-311++G(d,p) or def2-TZVP), we allow the 

-electron clouds to relax into their true ground state[5].
Quantitative Performance Comparison

Table 1: Comparative metrics for DFT optimization of a standard 2,5-diphenylpyridine scaffold (B3LYP/def2-TZVP level of theory).

MetricGaussian 16ORCA 5.0Scientific Implication
Energy Consistency Baseline

2% variance from baseline
Both engines yield highly consistent thermodynamic data[6].
Initial Step Displacement Higher (

E

+0.8 Eh)
Lower (

E

+0.003 Eh)
Gaussian may kick the molecule out of shallow local wells faster, aiding global minimum search[7].
Advanced Correlation Standard CCSD(T)DLPNO-CCSD(T)ORCA excels in near-coupled-cluster accuracy for large systems (>50 atoms) at a fraction of the cost[4].
Solvation Models PCM / SMD standardCPCM / SMD (requires tuning)ORCA's SMD can occasionally yield small imaginary frequencies; CPCM optimization followed by SMD single-point is advised[7].
Protocol 1: Self-Validating QM Workflow for DPPs

Every computational run must prove its own physical validity. This protocol ensures the optimized structure is a true minimum.

  • Initialization: Input the SMILES string of the target DPP derivative into a builder (e.g., Avogadro) and generate a preliminary 3D structure.

  • Geometry Optimization: Submit the coordinates to Gaussian 16 or ORCA 5.0 using the

    
    B97X-D functional (to account for long-range dispersion forces critical in 
    
    
    
    -stacking) and the def2-TZVP basis set.
  • Self-Validation Checkpoint (Frequency Analysis): Concurrently run a vibrational frequency calculation (opt+freq).

    • Causality: The mathematical Hessian matrix must be positive definite. If the output yields zero imaginary frequencies , the structure is a validated local minimum. If imaginary frequencies are present, the structure is trapped in a transition state and must be perturbed and re-optimized.

  • Electronic Mapping: Extract the HOMO-LUMO gap and Molecular Electrostatic Potential (MEP) surfaces to identify the nucleophilic/electrophilic regions of the pyridine nitrogen and phenyl substituents.

II. Molecular Docking Validation: Glide SP vs. AutoDock Vina

Once the DPP ligand is QM-validated, we evaluate its binding affinity to target proteins (e.g., the COX-2 enzyme). The COX-2 secondary binding pocket is characterized by specific residues (Arg513, Phe518, Val523) that selectively accommodate the pharmacophores of DPP derivatives like etoricoxib[1].

We compare Glide SP (Schrödinger Suite) and AutoDock Vina . While both are state-of-the-art, their scoring functions handle polar and hydrophobic interactions differently[4].

Quantitative Performance Comparison

Table 2: Retrospective docking validation metrics across standardized datasets (e.g., DUD-E, PoseBusters)[8][9].

MetricGlide SPAutoDock VinaScientific Implication
Intermolecular Validity 100.0%87.06%Glide strictly penalizes steric clashes, ensuring highly valid physical poses[8].
ROC-AUC (Median) 0.726 - 0.7660.638 - 0.676Glide demonstrates superior early enrichment in virtual screening[8].
Polar Pocket Efficacy ExcellentVery GoodVina performs exceptionally well in highly polar pockets, whereas traditional AutoDock excels in hydrophobic ones[9].
Algorithm Type Systematic / EmpiricalIterated Local SearchVina is highly parallelizable and open-source, making it ideal for massive high-throughput screening[4].
Protocol 2: Self-Validating Docking Workflow

Docking scores are meaningless without structural benchmarking. This protocol uses cognate ligand redocking as an internal control.

  • Receptor Preparation: Retrieve the high-resolution crystal structure of COX-2 bound to a DPP analog (e.g., PDB ID: 5KIR). Remove water molecules beyond 5Å of the active site, assign protonation states at pH 7.4, and minimize the protein network.

  • Self-Validation Checkpoint (Redocking): Extract the co-crystallized DPP ligand and redock it into the active site using both Glide SP and Vina.

    • Causality: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose. An RMSD

      
       2.0 Å validates that the grid box parameters and scoring function are physically accurate for this specific pocket[10].
      
  • Test Ligand Docking: Dock the QM-optimized novel DPP derivatives into the validated grid.

  • Interaction Profiling: Discard poses that merely score well but fail to form the critical hydrogen bond with Arg513 or

    
    -
    
    
    
    stacking with Phe518[1].

III. System Architecture & Pathway Visualizations

To fully grasp the validation lifecycle, we must visualize both the computational pipeline and the biological causality of the molecules we are modeling.

Comp_Workflow Start DPP Ligand Preparation QM QM Optimization (Gaussian/ORCA) Start->QM Freq Frequency Check (No Imaginary) QM->Freq Dock Molecular Docking (Glide/Vina) Freq->Dock Minimized Structure Valid Experimental Validation (IC50/NMR) Dock->Valid Pose & Affinity

Self-Validating Computational Workflow for Diphenylpyridine Derivatives.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Catalysis Inflammation Inflammatory Response PGH2->Inflammation Downstream DPP Diphenylpyridine (Etoricoxib) DPP->COX2 Competitive Inhibition

Mechanism of Action: COX-2 Inhibition Pathway by Diphenylpyridines.

IV. Conclusion & Best Practices

For drug development professionals evaluating diphenylpyridine scaffolds, reliance on a single computational tool is a vulnerability.

The Consensus Approach: Use Gaussian 16 for rapid, standard-compliant geometry optimizations, but pivot to ORCA 5.0 when investigating complex transition metal-coordinated DPPs or when DLPNO-CCSD(T) accuracy is required without prohibitive licensing costs[4]. For docking, AutoDock Vina remains an exceptional, highly scalable tool for primary virtual screening[9]. However, Glide SP should be deployed for late-stage lead optimization due to its uncompromising intermolecular validity and superior handling of steric penalties[8].

By enforcing strict self-validating checkpoints—zero imaginary frequencies in QM and sub-2.0Å RMSD redocking in molecular simulations—you ensure that your computational models remain anchored to physical reality.

References

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega.[Link]

  • Gaussian for Optimization/Frequencies and Orca for Energies. Reddit (r/comp_chem).[Link]

  • Quantum chemical analysis of 3,5-dimethyl-2,6-diphenylpyridine and its para amino and nitro phenyl derivatives using density functional theory. NIScPR.[Link]

  • Deep-Learning Based Docking Methods: Fair Comparisons to Conventional Docking Workflows. arXiv. [Link]

  • How to Choose DFT Software: Representative Software by Application and Implementation Steps. Matlantis.[Link]

  • Predicting Magnetic Coupling and Spin-Polarization Energy in Triangulene Analogues. ChemRxiv.[Link]

  • A Technical Overview of Molecular Simulation Software. IntuitionLabs. [Link]

  • Computational Multivariate Regression and Validation Analysis on a Set of AKT kinase Inhibitors. Der Pharma Chemica.[Link]

  • Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. MDPI.[Link]

  • Decoding the limits of deep learning in molecular docking for drug discovery. Chemical Science (RSC).[Link]

  • Thermodynamic study of diphenylpyridines. Universidade do Porto.[Link]

Sources

Validation

A Comparative Guide to the Anticancer Effects of Novel Cyanopyridine Derivatives

This guide offers a comparative analysis of the burgeoning class of heterocyclic compounds known as cyanopyridines, which have demonstrated significant potential as anticancer agents. We will delve into the diverse mecha...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a comparative analysis of the burgeoning class of heterocyclic compounds known as cyanopyridines, which have demonstrated significant potential as anticancer agents. We will delve into the diverse mechanisms of action, compare the cytotoxic efficacy of various derivatives against prominent cancer cell lines, and provide detailed protocols for key evaluative experiments. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the strategic advancement of cyanopyridine-based oncology therapeutics.

Introduction: The Therapeutic Promise of the Cyanopyridine Scaffold

The pyridine ring is a fundamental scaffold in numerous clinically significant molecules, and its derivatives are a major focus of medicinal chemistry.[1][2][3] Among these, cyanopyridines—pyridine rings substituted with a nitrile (-CN) group—have emerged as particularly potent agents in oncology research.[1][4] The presence of the cyano group often enhances the molecule's interaction with biological targets, leading to a wide spectrum of pharmacological activities.[4]

Recent research has illuminated the capacity of cyanopyridine derivatives to target various hallmarks of cancer, including rampant proliferation, evasion of apoptosis (programmed cell death), and angiogenesis. Their mechanisms of action are diverse, ranging from the inhibition of key protein kinases to the modulation of critical cell survival pathways.[1][5] This guide will synthesize findings from multiple studies to provide a clear, comparative overview of their anticancer potential.

Comparative Analysis of Anticancer Efficacy

The cytotoxic activity of novel cyanopyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a critical parameter in these assessments. The data below, collated from several key studies, provides a comparative look at the efficacy of different cyanopyridine series.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Selected Cyanopyridine Derivatives Against Various Cancer Cell Lines

Compound Class/SeriesDerivative ExampleHepG2 (Liver)HCT-116 (Colon)MCF-7 (Breast)A549 (Lung)PC-3 (Prostate)Reference Drug (IC50 µM)Source(s)
2-Oxocyanopyridines Compound 6c------[6][7]
(Pim-1 Inhibitor)Good ActivityGood ActivitySignificant Activity---[6][7]
IC50: 0.94 µM (Pim-1)------[6][7]
3-Cyanopyridones Compound 7b---<0.87 µg/ml-Doxorubicin (0.87 µg/ml)[8]
3-Cyanopyridine-2-thiones Compound 8a---<0.87 µg/ml-Doxorubicin (0.87 µg/ml)[8]
2-Chloro-3-cyanopyridines Compound 4c8.027.15>20>20-5-FU (9.42 / 8.01)[9][10]
Compound 4d6.958.35>20>20-5-FU (9.42 / 8.01)[9][10]
Survivin Modulators Compound 5eComparable to 5-FU-2.6x > 5-FU-2x > 5-FU5-FU[11]
STAT3 Inhibitors Compound 3n-10.50----[12]
Dual VEGFR-2/HER-2 Inhibitors Compound 5a2.71-1.77--Taxol[13][14]
Compound 5e--1.39--Taxol[13][14]

Note: Direct comparison between studies should be approached with caution due to variations in experimental conditions. 5-FU = 5-Fluorouracil, Doxorubicin, and Taxol are standard chemotherapy drugs.

Key Mechanisms of Anticancer Action

The versatility of the cyanopyridine scaffold allows for the targeting of multiple oncogenic pathways. The following sections detail some of the most well-documented mechanisms.

Inhibition of Pim-1 Kinase

Pim-1 kinase is a proto-oncogene that is frequently overexpressed in various cancers, promoting cell survival and proliferation. Targeting Pim-1 is a promising strategy for cancer therapy.[7] Certain 2-amino and 2-oxocyanopyridine series have been designed and synthesized to specifically target this kinase.[6][7]

The most potent compounds from these series have been shown to induce apoptosis. For example, compound 6c was found to significantly increase the levels of active caspase-3 and dramatically boost the Bax/Bcl2 ratio, indicating a strong pro-apoptotic effect.[6][7]

Pim1_Inhibition cluster_0 Cyanopyridine Action cluster_1 Pim-1 Signaling Pathway Cyanopyridine 2-Oxocyanopyridine (e.g., Compound 6c) Pim1 Pim-1 Kinase Cyanopyridine->Pim1 inhibits Outcome Increased Bax/Bcl2 Ratio & Active Caspase-3 Bad Bad Pim1->Bad phosphorylates (inactivates) Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspase3 Active Caspase-3 Caspase3->Apoptosis induces

Caption: Inhibition of the Pim-1 kinase pathway by a cyanopyridine derivative.

Modulation of Survivin and Induction of Apoptosis

Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is highly expressed in most human tumors but is generally absent in normal, differentiated tissues.[11] Its overexpression is linked to chemotherapy resistance and poor prognosis.[11] A series of novel 3-cyanopyridine derivatives has been identified as potent modulators of survivin.[11]

Compounds such as 5c and 5e have demonstrated a remarkable ability to reduce survivin expression, leading to cell cycle arrest at the G2/M phase and a subsequent induction of apoptosis.[11] Western blot analysis confirmed that these compounds decrease the expression of other IAP family proteins as well, including Livin, XIAP, and C-IAP1.[11]

Inhibition of the STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and migration. Constitutive activation of the STAT3 pathway is common in many cancers, including colorectal cancer, making it an attractive therapeutic target.[12]

A study synthesizing 27 different cyanopyridines identified compound 3n as a potent inhibitor of the STAT3 pathway.[12] Mechanistically, 3n was shown to inhibit the phosphorylation of STAT3 in a dose- and time-dependent manner, thereby blocking its downstream signaling and significantly inhibiting the migration and colony formation of colorectal cancer cells.[12]

STAT3_Inhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimerization & Nuclear Translocation) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus TargetGenes Target Gene Expression (Mcl-1, Survivin) Nucleus->TargetGenes transcription Proliferation Cell Proliferation, Survival, Migration TargetGenes->Proliferation Cyanopyridine Cyanopyridine (e.g., Compound 3n) Cyanopyridine->STAT3 inhibits phosphorylation

Caption: Mechanism of STAT3 pathway inhibition by a cyanopyridine derivative.

Dual Inhibition of VEGFR-2 and HER-2

Angiogenesis (the formation of new blood vessels) and cell growth signaling are critical for tumor progression. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, while Human Epidermal Growth Factor Receptor 2 (HER-2) is a well-known driver of cell proliferation in cancers like breast cancer.[13][14]

Synthesizing a single molecule that can inhibit both targets offers a powerful therapeutic advantage.[14] Certain non-fused cyanopyridone derivatives, such as 5a and 5e, have demonstrated potent dual inhibitory activity against both VEGFR-2 and HER-2 kinases, showing excellent anticancer effects against breast (MCF-7) and liver (HepG2) cancer cell lines.[13][14]

Key Experimental Methodologies

The validation of anticancer effects relies on a suite of standardized in vitro assays. The following protocols are fundamental to the evaluation of novel cyanopyridine compounds.

Workflow for In Vitro Anticancer Screening

workflow start Synthesized Cyanopyridine Compound assay1 MTT Cell Viability Assay (Determine IC50) start->assay1 decision1 Potent Cytotoxicity? assay1->decision1 assay2 Flow Cytometry (Cell Cycle Analysis) decision1->assay2 Yes stop Compound Discarded or Modified decision1->stop No assay3 Annexin V-FITC Assay (Apoptosis Detection) assay2->assay3 assay4 Western Blot (Protein Expression Analysis) assay3->assay4 end Candidate for Further In Vivo Studies assay4->end

Caption: General workflow for the in vitro evaluation of cyanopyridine compounds.

Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells into a purple formazan product. The quantity of formazan, measured by its absorbance, is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the cyanopyridine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU, Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Western Blot for Protein Expression

This technique is used to detect specific proteins in a sample and is crucial for mechanistic studies (e.g., measuring levels of survivin, p-STAT3, or caspase-3).

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with the cyanopyridine compound for a specified time. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-survivin) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme will catalyze a reaction that produces light.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system. The intensity of the bands corresponds to the amount of target protein. Use a loading control (e.g., β-actin, GAPDH) to normalize the results.

Conclusion and Future Perspectives

The cyanopyridine scaffold represents a highly promising and versatile platform for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate potent cytotoxic effects across a range of cancer cell lines, operating through diverse and clinically relevant mechanisms such as kinase inhibition and modulation of apoptosis pathways. The ability to synthesize derivatives that dually target multiple pathways, like VEGFR-2 and HER-2, is particularly compelling.

Future research should focus on optimizing the structure-activity relationships (SAR) of these compounds to enhance their potency and selectivity. Further investigation into their in vivo efficacy, pharmacokinetic profiles, and safety in animal models will be critical next steps in translating these promising laboratory findings into clinically viable cancer therapies.

References

  • Abouzid KAM, Al-Ansary GH, El-Naggar AM. (2017). Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. European Journal of Medicinal Chemistry.
  • Wei, L., et al. (2023).
  • Ghorab, M. M., et al. (2018). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)
  • Singh, S., et al. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Research Journal of Pharmacy and Technology.
  • Yadav, A., et al. (2024). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET.
  • Abouzid, K. A. M., et al. (2017). Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. PubMed.
  • Keshk, R. M., & Izzularab, M. A. (2021). Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents.
  • Al-Ostath, A., et al. (2025).
  • Hussein, B. R. M., et al. (2023).
  • S. S. Thankachen, et al. (2023). SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. European Journal of Pharmaceutical and Medical Research.
  • Sharma, K., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry.
  • Hussein, B. R. M., et al. (2023).
  • Liu, Y., et al. (2021).
  • El-Naggar, A. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER. Semantic Scholar.
  • El-Naggar, A. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.
  • El-Naggar, A. M., et al. (2020).

Sources

Comparative

Comparative Guide: Cross-Validation of Experimental Results for Substituted Pyridines

Executive Summary The pyridine ring is a privileged scaffold in over 100 FDA-approved drugs, yet its electronic deficiency and the poisoning effect of the nitrogen lone pair make controlled functionalization notoriously...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring is a privileged scaffold in over 100 FDA-approved drugs, yet its electronic deficiency and the poisoning effect of the nitrogen lone pair make controlled functionalization notoriously difficult. This guide objectively compares synthetic methodologies for substituted pyridines—specifically contrasting C–H functionalization (Minisci-type) against Pre-functionalized Cross-Coupling (Suzuki-Miyaura) —and establishes a rigorous analytical cross-validation protocol.

The central thesis: Successful pyridine synthesis is not defined by yield alone but by the rigorous exclusion of regioisomers. Radical alkylation often produces inseparable mixtures of C2/C4 isomers, whereas cross-coupling suffers from protodehalogenation. This guide provides the experimental framework to validate structural integrity and purity.

Part 1: The Synthetic Landscape – Methodological Comparison

The choice of synthetic route dictates the impurity profile and, consequently, the validation burden.

Table 1: Comparative Analysis of Synthetic Routes
FeatureRadical C–H Functionalization (Minisci) Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Nucleophilic Aromatic Substitution (SNAr)
Primary Mechanism Radical addition to protonated heterocycleOxidative addition/Reductive eliminationAddition-Elimination
Regioselectivity Low to Moderate (C2 vs C4 competition is high without blocking groups).High (Dictated by halogen position).High (Requires leaving group at C2/C4).
Impurity Profile Regioisomers (C2/C4 mixtures), over-alkylation.Protodehalogenation (reduced starting material), Homocoupling.Hydrolysis of leaving group (pyridones).
Validation Criticality Extreme: Must prove regio-purity via 2D NMR/GC-MS.Moderate: Focus on removing heavy metals and ligands.Low: Impurities usually have distinct polarity.
Best Application Late-stage functionalization (LSF) of complex leads.[1]Building block assembly (Early stage).Introducing heteroatoms (O, N, S) at C2/C4.
Expert Insight: The "Baran" C4-Selectivity Protocol

Recent advances by the Baran group (Scripps) have solved the classic Minisci regioselectivity issue using a maleate-derived blocking group . This allows exclusive C4-alkylation by sterically shielding the C2 positions. When validating results from this method, your analytical focus must shift from detecting regioisomers to confirming complete removal of the blocking group.

Part 2: Analytical Cross-Validation Protocol

Trustworthiness in pyridine chemistry relies on a self-validating analytical loop. A single method (e.g., 1H NMR) is insufficient due to the subtle chemical shift differences between C2 and C4 isomers.

The "Triangulation" Method

To certify a substituted pyridine, you must triangulate data from three orthogonal sources:

  • Regiochemistry: 2D NMR (HMBC/NOESY).

  • Purity/Composition: qNMR (Quantitative NMR) or HPLC with Ion-Pairing.

  • Bulk Property: pKa determination (critical for bioisosteres).

Visualization: The Validation Workflow

The following diagram illustrates the decision logic for validating pyridine substitution.

ValidationWorkflow Start Crude Reaction Mixture TLC 1. Preliminary Screen (TLC/LC-MS) Start->TLC Decision1 Isomeric Mixture? TLC->Decision1 Purification 2. Purification (Prep-HPLC / Column) Decision1->Purification Separable Fail Re-optimize Synthesis (Change Ligand/Blocker) Decision1->Fail Inseparable (Complex Mix) NMR_1D 3. 1H NMR (1D) Check Integration Purification->NMR_1D NMR_2D 4. 2D NMR (HMBC/NOESY) *MANDATORY for Regio* NMR_1D->NMR_2D Ambiguous Assignment FinalCheck 5. qNMR / Elemental Analysis (Purity > 95%) NMR_1D->FinalCheck Clear Assignment NMR_2D->FinalCheck Regio Confirmed NMR_2D->Fail Wrong Isomer

Caption: Logical workflow for structural assignment. Note that 2D NMR is mandatory when C2/C4 selectivity is chemically ambiguous.

Part 3: Physicochemical Impact & Structural Assignment

Validating the position of substitution often requires analyzing the physicochemical shifts. The nitrogen atom exerts a strong inductive effect (


) and resonance effect (

), which varies by position.
Table 2: Distinguishing Isomers via Physical Properties

Data based on monosubstituted methyl-pyridines (Picolines) as a baseline model.

Property2-Substituted (Ortho) 3-Substituted (Meta) 4-Substituted (Para) Diagnostic Note
pKa (Conj. Acid) ~5.97 (2-Picoline)~5.68 (3-Picoline)~6.02 (4-Picoline)2- and 4-subs usually increase basicity more than 3-subs due to resonance stabilization of the cation.
1H NMR Splitting Doublet (d) near 8.5 ppm (H6).Singlet (s) or split doublet near 8.5 ppm (H2).AA'BB' system (symmetric) if R is symmetric.Key Indicator: 4-substituents preserve symmetry; 2/3-substituents break it.
13C NMR (C-Sub) Deshielded (~158 ppm).Moderate (~133 ppm).Deshielded (~149 ppm).C2/C6 carbons are always most downfield due to N-proximity.
Reactivity Nucleophilic attack blocked (Steric).Electrophilic attack favored.Accessible to nucleophiles.4-substituents allow N-alkylation (quaternization) faster than 2-substituents (steric hindrance).

Part 4: Detailed Experimental Protocol

Protocol: Validation of C4-Alkylation via Minisci Reaction

This protocol assumes a radical alkylation using a carboxylic acid precursor and silver catalysis (standard Minisci).

1. Crude Analysis (The "Go/No-Go" Step)
  • Action: Aliquot 50 µL of reaction mixture. Filter through Celite (remove Ag). Analyze via UPLC-MS.

  • Validation Criterion: Look for the

    
     peak.
    
    • Warning: If you see

      
       (dialkylation), your radical flux is too high.
      
    • Regio-check: If the product peak has a "shoulder" or is a split peak, you likely have a C2/C4 mixture.

2. Isolation & Purification[2][3]
  • Method: Reverse-Phase Flash Chromatography (C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Note: Pyridines tail on silica due to interaction with silanols. Always use an amine modifier (e.g., 1% Et3N) if using normal phase, or stick to C18 at low pH.

3. Structural Confirmation (The "Triangulation")

Perform HMBC (Heteronuclear Multiple Bond Correlation) to prove the substituent is at C4.

  • Step A: Locate the substituent protons (e.g., alkyl group).

  • Step B: Look for a long-range coupling (3-bond) to the pyridine ring carbons.

  • Logic:

    • If the alkyl protons couple to two equivalent CH carbons (C3 and C5), the substituent is at C4 .

    • If the alkyl protons couple to a quaternary carbon (C2) and a CH carbon (C3), the substituent is at C2 .

4. Quantitative Purity (qNMR)
  • Standard: 1,3,5-Trimethoxybenzene (highly stable, distinct singlet at 6.1 ppm).

  • Procedure: Weigh ~10 mg sample and ~5 mg standard (precision ±0.01 mg). Dissolve in DMSO-d6.

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, MW = Molecular Weight, W = Mass).
    

References

  • Choi, J., et al. (2021).[4] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society. [Link]

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Notes. [Link]

  • Doyle, A. G., et al. (2021). "Predicting Reaction Yields via Supervised Learning." The Doyle Group / UCLA. [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 3-Cyano-2-methoxy-4,6-diphenylpyridine

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper management and disposal of chemical waste are paramount to ensuring a s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Cyano-2-methoxy-4,6-diphenylpyridine (CAS No. 60847-68-9), a compound whose structure necessitates rigorous safety precautions. The procedures outlined herein are designed to be self-validating, grounding every action in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: The "Why"

The molecule contains three key functional groups that dictate its hazard profile:

  • Pyridine Ring: Pyridine and its derivatives are classified as hazardous waste and require specific disposal procedures.[1][2]

  • Cyano Group (-CN): This group is a significant source of toxicity. Compounds containing a cyano group can be harmful or toxic if swallowed, inhaled, or in contact with skin.[3][4][5] During combustion or when exposed to incompatible materials like strong acids, there is a potential for the release of highly toxic gases such as hydrogen cyanide and nitrogen oxides.[4][6]

  • Methoxy and Phenyl Groups: These add to the organic nature of the compound, influencing its stability and reactivity.

Based on data from closely related cyanopyridines, 3-Cyano-2-methoxy-4,6-diphenylpyridine should be treated as a substance that is, at a minimum, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7] Therefore, under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][8]

Mandatory Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][3][8] Adherence to the following PPE protocols is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][9] Protects against splashes of liquid waste and contact with solid particulates.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against dermal absorption, a significant risk with pyridine and nitrile-containing compounds.[1][3]
Body Protection Chemical-resistant lab coat.Protects skin and personal clothing from contamination.[9]
Footwear Closed-toe shoes.Standard laboratory practice to protect against spills.

Waste Collection and Segregation Protocol: The "How"

Proper containment is the first step in the disposal pathway. The goal is to safely collect and store the waste until it can be transferred to a licensed disposal facility.

Step 1: Container Selection Collect all waste in containers made of compatible materials, such as glass or high-density polyethylene.[8] The container must have a tight-fitting, sealable lid to prevent leaks or the release of vapors.[1][10] It is often practical to reuse the original container of the main waste component.[11]

Step 2: Waste Segregation Use separate, dedicated containers for different waste streams to prevent unintended chemical reactions.[10][11]

  • Solid Waste: Collect all contaminated disposable materials, including gloves, weighing papers, absorbent pads, and contaminated silica gel, in a designated solid hazardous waste container.[12]

  • Liquid Waste: Collect all experimental residues, reaction mixtures, and solvent rinsates in a designated liquid hazardous waste container.[12]

Step 3: Labeling Accurate and thorough labeling is a critical regulatory requirement.[11] Each waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste" .[1][12]

  • The full chemical name: "Waste 3-Cyano-2-methoxy-4,6-diphenylpyridine" and any other constituents in the mixture.[1]

  • The approximate concentration or amount of each constituent.[10]

  • Relevant hazard information (e.g., "Toxic," "Irritant").

Step 4: On-Site Storage Store sealed waste containers in a designated Satellite Accumulation Area (SAA). This area must be cool, dry, and well-ventilated, and located away from incompatible materials such as strong oxidizers and acids.[1][6][9]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Small Spills (contained within a fume hood):

    • Ensure the fume hood sash is lowered to the appropriate height.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[1][8]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealable container.[13]

    • Label the container as solid hazardous waste and manage it according to the protocol in Section 3.

  • Large Spills (or any spill outside a fume hood):

    • Immediately evacuate all non-essential personnel from the area.[1]

    • Alert your laboratory supervisor and contact your institution's Environmental Health & Safety (EHS) department.

    • Prevent entry to the affected area until it is declared safe by trained emergency personnel.

Final Disposal Pathway

The ultimate disposal of 3-Cyano-2-methoxy-4,6-diphenylpyridine waste must be managed by professionals.

  • EHS Coordination: Once your labeled waste container is ready for pickup, follow your institution's procedures to request its removal by the EHS department or a contracted professional waste disposal service.[8][11]

  • Transportation and Destruction: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF). Given the nature of this compound, the standard and most effective disposal method is high-temperature incineration.[2] This process ensures the complete destruction of the hazardous organic molecule, converting it to less harmful components under controlled conditions.

Below is a diagram illustrating the decision-making and procedural flow for the safe disposal of this compound.

cluster_prep Preparation & Handling cluster_spill Spill Response cluster_collection Waste Collection cluster_final Final Disposal start Waste Generated spill_check Spill Occurred? start->spill_check spill_response Follow Spill Management Protocol spill_check->spill_response Yes waste_type Solid or Liquid? spill_check->waste_type No collect_spill Collect Cleanup Debris in Sealed Container spill_response->collect_spill solid_waste Collect in Solid Hazardous Waste Container collect_spill->solid_waste waste_type->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container waste_type->liquid_waste Liquid label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Satellite Accumulation Area (SAA) label_container->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs end Incineration at Licensed Facility contact_ehs->end

Caption: Disposal workflow for 3-Cyano-2-methoxy-4,6-diphenylpyridine.

References

  • Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Agency for Toxic Substances and Disease Registry (ATSDR). PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
  • Cole-Parmer. Material Safety Data Sheet - 3-Cyanopyridine, 98%.
  • TCI Chemicals. SAFETY DATA SHEET - 2-Cyano-6-methylpyridine.
  • ECHEMI. Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Amino-6-cyano-2-methylpyridine.
  • Fisher Scientific. Material Safety Data Sheet 3-Cyanopyridine, 98%.
  • Sdfine. pyridine.
  • Fisher Scientific. SAFETY DATA SHEET - 2,6-Dichloro-3-cyano-4-methylpyridine.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-4-cyanopyridine.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Chloro-2-cyanopyridine.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Purdue University. Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Cyano-2-methoxypyridine.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Cyanopyridine.
  • Fisher Scientific Chemicals. SAFETY DATA SHEET - 2,6-Dichloro-3-cyano-4-methylpyridine.
  • Benchchem. Proper Disposal of (2-Cyano-3-methoxyphenyl)boronic Acid.

Sources

Handling

A Guide to Personal Protective Equipment for Handling 3-Cyano-2-methoxy-4,6-diphenylpyridine

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Cyano-2-methoxy-4,6-diphenylpyridine was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally simil...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Cyano-2-methoxy-4,6-diphenylpyridine was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including pyridine and its derivatives, as well as other cyano-containing aromatic molecules.[1] This guide should be considered a baseline for safe handling practices. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive, site-specific risk assessment before handling this compound.

Hazard Assessment: A Synthesis of Structural Analogs

As a substituted pyridine, 3-Cyano-2-methoxy-4,6-diphenylpyridine is anticipated to share hazards common to this class of compounds. Pyridine itself is a flammable and toxic liquid, known for its harmful effects upon inhalation, skin contact, and ingestion.[2][3] The presence of a cyano (-CN) group introduces the potential for heightened toxicity.[4][5][6] Therefore, this compound must be handled with a high degree of caution.

The anticipated hazards and the rationale for these assumptions are summarized below:

Hazard CategoryAnticipated RiskRationale Based on Structural AnalogsRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to Toxic. Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled.[1][3][7] The cyano group can increase this toxicity.Pyridine derivatives are classified as harmful by all routes of exposure.[3] Cyano-pyridines are often categorized as toxic.[5][6]Chemical-resistant gloves, lab coat, and use within a certified chemical fume hood are mandatory.
Skin Corrosion/ Irritation Causes skin irritation. Aromatic compounds, including pyridines, can be irritating to the skin upon contact.[3][8]Safety data for related compounds consistently lists skin irritation as a primary hazard.[8][9][10]A fully buttoned lab coat and appropriate chemical-resistant gloves are essential to prevent skin contact.
Serious Eye Damage/ Irritation Causes serious eye irritation. Direct contact with pyridine-like substances can cause significant eye irritation or damage.[3][8][9]This is a standard warning for this class of chemicals.[8][9][10]Safety goggles or a face shield must be worn at all times.
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or vapors can lead to irritation of the respiratory tract.[8][9]Handling should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[2][11]A certified chemical fume hood is the primary engineering control. A respirator may be necessary if a fume hood is unavailable or during a large spill.[3][11]
Flammability Potentially Flammable. Pyridine is a flammable liquid.[3] While the solid nature of this compound may reduce the immediate risk, dust can be flammable.Pyridine and many of its derivatives are flammable.[1][3]Store away from ignition sources and use non-sparking tools.[1][12][13]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the primary defense against exposure. The following table outlines the minimum required PPE for handling 3-Cyano-2-methoxy-4,6-diphenylpyridine.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect against splashes or airborne powder.[11][12] A face shield offers broader protection and should be considered when handling larger quantities.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for their resistance to pyridine and similar aromatic compounds.[2][11] Always inspect gloves for tears or punctures before use and practice proper glove removal to avoid skin contamination.
Body Laboratory CoatA flame-resistant lab coat that is fully buttoned provides a barrier against skin contact from spills.[3][11]
Respiratory Chemical Fume Hood or RespiratorAll handling of this compound should occur within a certified chemical fume hood to minimize inhalation of any dust or vapors.[2][11] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used after a formal risk assessment.[3]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical. The following diagram illustrates the necessary steps from preparation to cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Verify Fume Hood is Operational (Check air flow) prep1->prep2 prep3 Gather All Necessary Materials (Spatulas, weigh paper, glassware) prep2->prep3 handle1 Weigh Compound in Fume Hood (Use anti-static weigh paper) prep3->handle1 Proceed to Handling handle2 Carefully Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 Proceed to Cleanup clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of 3-Cyano-2-methoxy-4,6-diphenylpyridine.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is essential.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2][11] Seek prompt medical attention.

  • Skin Contact: Wash the affected area with soap and plenty of water.[2][11] Remove all contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2][3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[11]

Spill Response:

For small spills, use an absorbent material like sand or vermiculite to contain the spill.[2] Transfer the contained material to a sealed container for proper disposal.[2] For large spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Plan

Proper disposal of 3-Cyano-2-methoxy-4,6-diphenylpyridine and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

G cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal coll1 Collect Waste Chemical & Contaminated Materials (e.g., gloves, weigh paper) coll2 Place in a Designated, Labeled, and Sealed Hazardous Waste Container coll1->coll2 store1 Store in a Cool, Dry, Well-Ventilated Area coll2->store1 Proceed to Storage store2 Segregate from Incompatible Materials (e.g., strong oxidizing agents) store1->store2 disp1 Contact Institutional EHS or Licensed Waste Vendor store2->disp1 Proceed to Disposal disp2 Arrange for Pickup and Proper Disposal (e.g., incineration) disp1->disp2

Caption: Workflow for the proper disposal of chemical waste.

Key Disposal Steps:

  • Waste Collection: Collect all waste materials, including the compound itself, any contaminated consumables (like gloves or weigh paper), and cleaning materials, in a designated hazardous waste container.[11] This container must be properly labeled and kept sealed when not in use.

  • Segregation: Do not mix this waste stream with other types of waste unless explicitly permitted by your institution's EHS office.[11]

  • Storage: Store the waste container in a cool, well-ventilated area away from incompatible materials, such as strong oxidizing agents.[13][14]

  • Final Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company.[2] Never pour this chemical down the drain or dispose of it in regular trash.[2] Pyridine-based wastes are often disposed of via high-temperature incineration.[15]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine. [Link]

  • Sdfine. Pyridine GHS Safety Data Sheet. [Link]

  • New Jersey Department of Health. Hazard Summary for Pyridine. [Link]

  • Fisher Scientific. 2,6-Dichloro-4-methylnicotinonitrile Safety Data Sheet. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Cyano-2-methoxy-4,6-diphenylpyridine
Reactant of Route 2
Reactant of Route 2
3-Cyano-2-methoxy-4,6-diphenylpyridine
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